molecular formula C11H12O3 B12769518 Croweacin CAS No. 484-34-4

Croweacin

Katalognummer: B12769518
CAS-Nummer: 484-34-4
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: VGXJTTXSNPYTSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Croweacin, with the CAS registry number 484-34-4, is an organic compound classified as a benzodioxole. Its molecular formula is C11H12O3, and it has a molecular weight of 192.21 g/mol . The compound is also known by synonyms such as 4-Methoxysafrole and 5-allyl-4-methoxy-benzo[1,3]dioxole . This compound is of significant interest in green chemistry and materials science research. A prominent area of investigation is its application as a highly effective green corrosion inhibitor for brass in a 3% sodium chloride (NaCl) medium . Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have demonstrated that this compound exhibits excellent adsorption properties on metal surfaces, with a high adsorption energy of -68.63 kcal/mol, indicating a strong and stable protective interaction . The compound is a recognized chemical component found in the essential oil of Ammi visnaga (L.) Lam, a plant collected from regions like northern Morocco . The structure and synthesis of this compound have been a subject of scientific study since as early as 1939, establishing its long-standing presence in chemical research . This product is strictly for Research Use Only (RUO) and is intended solely for laboratory and industrial applications. It is not meant for diagnostic, therapeutic, or edible purposes, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

484-34-4

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

4-methoxy-5-prop-2-enyl-1,3-benzodioxole

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-6-9-11(10(8)12-2)14-7-13-9/h3,5-6H,1,4,7H2,2H3

InChI-Schlüssel

VGXJTTXSNPYTSK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC2=C1OCO2)CC=C

Herkunft des Produkts

United States

Foundational & Exploratory

The Chemical Profile of Croweacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin, a naturally occurring phenylpropene, has garnered interest within the scientific community for its potential biological activities. Found in the essential oils of various plants, including those from the Eriostemon and Asarum genera, this compound serves as a valuable scaffold for synthetic chemistry and a subject of investigation for its pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and detailed experimental protocols for its chemical transformation.

Chemical Structure and Properties

This compound is chemically known as 5-allyl-4-methoxybenzo[d][1][2]dioxole or 2-methoxy-3,4-methylenedioxyallylbenzene.[3] Its structure is characterized by a benzodioxole ring system substituted with a methoxy (B1213986) group and an allyl group.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 5-allyl-4-methoxybenzo[d][1][2]dioxole[1]
CAS Number 484-34-4[1][4]
Chemical Formula C₁₁H₁₂O₃[1][4]
Molecular Weight 192.21 g/mol [2][4]
Exact Mass 192.078644241 Da[4]
Elemental Analysis C: 68.74%, H: 6.29%, O: 24.97%[1]
Topological Polar Surface Area 27.7 Ų[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]
SMILES Code COC1=C(CC=C)C=CC2=C1OCO2[1]
InChI Key VGXJTTXSNPYTSK-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed methodologies for key chemical transformations of this compound are crucial for researchers aiming to replicate or build upon existing work. The following section outlines the experimental protocol for the ozonolysis of this compound, a reaction pivotal in its structural elucidation.[3]

Ozonolysis of this compound

This protocol describes the oxidative cleavage of the allyl side chain of this compound using ozone.

Materials:

Procedure:

  • A solution of this compound in methyl acetate is prepared and cooled to 0°C.

  • A stream of ozonized air is passed through the solution until the issuing gases indicate the presence of unreacted ozone. The gases exiting the reaction vessel are passed through a water trap.

  • The solvent is then removed from the reaction mixture under reduced pressure.

  • The residual gum is treated with a solution of 2,4-dinitrophenylhydrazine to precipitate the 2,4-dinitrophenylhydrazone of formaldehyde.

  • The filtrate from the previous step is treated with a solution of semicarbazide hydrochloride and sodium acetate to form the semicarbazone of 2-methoxy-3,4-methylenedioxyphenylacetaldehyde.

  • The products are then isolated and purified for characterization.

The workflow for the ozonolysis of this compound is depicted in the diagram below.

Ozonolysis_Workflow start Start: this compound in Methyl Acetate step1 Cool solution to 0°C start->step1 step2 Pass ozonized air through the solution step1->step2 step3 Monitor effluent gas for ozone step2->step3 step4 Remove solvent under reduced pressure step3->step4 step5 Treat residue with 2,4-DNPH reagent step4->step5 step6 Precipitate and isolate Formaldehyde-2,4-dinitrophenylhydrazone step5->step6 step7 Treat filtrate with semicarbazide hydrochloride and sodium acetate step5->step7 end End: Product Characterization step6->end step8 Isolate 2-methoxy-3,4-methylenedioxyphenylacetaldehyde semicarbazone step7->step8 step8->end

Caption: Experimental Workflow for the Ozonolysis of this compound.

Signaling Pathways and Biological Activity

While this compound has been noted for its potential antimicrobial and anticancer properties, the specific signaling pathways through which it exerts these effects are not yet well-elucidated in the scientific literature.[1] Further research is required to determine the precise molecular mechanisms and intracellular targets of this compound to fully understand its biological activity. Future investigations may focus on its impact on key cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling cascades.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The tabulated physicochemical data offers a convenient resource for researchers. Furthermore, the detailed experimental protocol and workflow diagram for the ozonolysis of this compound serve as a practical guide for synthetic and analytical applications. While the full extent of its biological activity and the associated signaling pathways remain an area for future exploration, the foundational chemical knowledge presented here is essential for advancing the study of this intriguing natural product.

References

Elucidating the Croweacin Biosynthesis Pathway in Crowea Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Croweacin, a prominent phenylpropanoid found in the essential oils of several Crowea species, particularly Crowea saligna, has garnered interest for its potential pharmacological activities. Despite its prevalence in these species, the precise biosynthetic pathway leading to its formation has not been fully elucidated. This technical guide outlines a putative biosynthetic pathway for this compound, based on the well-established general phenylpropanoid pathway and the known enzymatic reactions involved in the formation of similar natural products. Furthermore, this document provides a compilation of relevant quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding of the molecular machinery responsible for this compound biosynthesis.

Introduction to this compound and the Phenylpropanoid Pathway

This compound (1-allyl-2-methoxy-3,4-methylenedioxybenzene) is a secondary metabolite that contributes significantly to the aromatic profile of Crowea species. Its chemical structure places it within the phenylpropanoid class of natural products, which are derived from the amino acid L-phenylalanine. The general phenylpropanoid pathway is a central route in plant metabolism, giving rise to a vast array of compounds crucial for plant defense, structural integrity, and signaling.[1][2] This pathway commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).[3] Subsequent hydroxylation and methylation reactions, followed by the activation of the carboxyl group, lead to a variety of hydroxycinnamoyl-CoA esters that serve as precursors for downstream products, including lignin, flavonoids, and, putatively, this compound.[3][4]

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and analogous biosynthetic pathways, a hypothetical route from L-phenylalanine is proposed (see Figure 1). This pathway involves a series of enzymatic steps, including hydroxylations, O-methylations, and the formation of a methylenedioxy bridge, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

The key proposed steps are:

  • Core Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA via the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[3]

  • Hydroxylation at C3: p-Coumaroyl-CoA undergoes hydroxylation at the 3-position to yield caffeoyl-CoA. This reaction is typically catalyzed by a p-coumaroyl shikimate 3'-hydroxylase (C3'H), a CYP450 enzyme.[4]

  • Hydroxylation at C5: A subsequent hydroxylation at the 5-position of the aromatic ring would be necessary. This step is likely catalyzed by a ferulate 5-hydroxylase (F5H)-like CYP450 enzyme.[4]

  • O-methylation: The hydroxyl group at the 2-position (meta to the allyl group) is methylated. This reaction would be catalyzed by an O-methyltransferase (OMT), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1]

  • Methylenedioxy Bridge Formation: The formation of the methylenedioxy bridge from two adjacent hydroxyl groups (at the 3 and 4 positions) is a critical step. This reaction is known to be catalyzed by specialized CYP450 enzymes in the biosynthesis of other phenylpropanoids and alkaloids.[5][6]

  • Side Chain Modification: The conversion of the CoA-ester to an allyl side chain likely involves reduction and subsequent modification, although the precise enzymatic sequence for this transformation can vary.

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_this compound Hypothetical this compound-Specific Pathway L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL Intermediate1 Caffeoyl-CoA (3,4-dihydroxy) p_Coumaroyl_CoA->Intermediate1 C3'H (CYP98A) Intermediate2 5-Hydroxyferuloyl-CoA (hypothetical) Intermediate1->Intermediate2 F5H-like (CYP450) Intermediate3 3,4,5-Trihydroxy- allylbenzene precursor Intermediate2->Intermediate3 Reductases & other enzymes Intermediate4 2-Methoxy-3,4-dihydroxy- allylbenzene precursor Intermediate3->Intermediate4 OMT This compound This compound Intermediate4->this compound MDBF (CYP719-like) PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase 4CL 4CL: 4-Coumarate:CoA Ligase C3'H (CYP98A) C3'H: p-Coumaroyl shikimate 3'-hydroxylase F5H-like (CYP450) F5H-like: Ferulate 5-hydroxylase-like OMT OMT: O-Methyltransferase MDBF (CYP719-like) MDBF: Methylenedioxy Bridge Forming Enzyme

Figure 1: Hypothetical Biosynthetic Pathway of this compound.

Quantitative Data

The concentration of this compound varies among different Crowea species and even between different chemotypes of the same species. The following table summarizes the reported quantitative data for this compound in the essential oils of various Crowea species.

Species / ChemotypeThis compound Percentage (%) in Essential OilReference
Crowea saligna84 - 94[7]
Crowea exalata x C. saligna hybrid82[7]
Crowea exalata (chemotype e)10 - 20[7]
Crowea angustifolia var. angustifolia7[7]

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of experimental approaches can be employed.

A transcriptomics approach (RNA-seq) comparing tissues with high and low this compound accumulation can identify candidate genes encoding the biosynthetic enzymes. Co-expression analysis can further narrow down the list of candidates.

Candidate genes for OMTs and CYP450s can be cloned and expressed in a heterologous system, such as E. coli or yeast, for functional characterization.[8][9]

Protocol: Heterologous Expression of a Putative Crowea OMT in E. coli

  • RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of Crowea saligna and synthesize first-strand cDNA.

  • Gene Amplification: Amplify the full-length open reading frame of the candidate OMT gene using PCR with specific primers.

  • Cloning: Clone the PCR product into an expression vector (e.g., pET vector) with a suitable tag (e.g., His-tag) for purification.

  • Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-20°C) overnight.

  • Protein Purification: Harvest the cells, lyse them by sonication, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Assay: Perform an enzyme assay with the purified protein to test its activity with the proposed substrates.

Heterologous Expression Workflow RNA_Extraction RNA Extraction from Crowea cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of Candidate Gene cDNA_Synthesis->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Purification Protein Purification Protein_Expression->Purification Enzyme_Assay Enzyme Assay and Product Analysis Purification->Enzyme_Assay

Figure 2: Workflow for Heterologous Expression of Enzymes.

Protocol: In Vitro O-Methyltransferase (OMT) Assay [10][11]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • Purified recombinant OMT enzyme

    • The putative substrate (e.g., a dihydroxylated this compound precursor)

    • S-adenosyl-L-methionine (SAM) as the methyl donor

    • Dithiothreitol (DTT) and MgCl₂

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

  • Product Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted product by HPLC or GC-MS to identify the methylated product by comparing its retention time and mass spectrum with an authentic standard.

Protocol: In Vitro Cytochrome P450 (CYP450) Assay [12][13][14]

  • Reaction System: Use microsomes isolated from the heterologous expression system (e.g., yeast or insect cells) containing the recombinant CYP450.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Microsomes with the CYP450 and its reductase partner

    • The putative substrate (e.g., a hydroxylated this compound precursor)

    • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Incubation: Incubate the reaction at 30°C with shaking.

  • Reaction Termination and Extraction: Stop the reaction with an organic solvent (e.g., acetonitrile) and extract the product.

  • Analysis: Analyze the product by LC-MS or GC-MS to identify the hydroxylated or methylenedioxy bridge-containing product.

Feeding experiments with labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-phenylalanine) can be used to trace the flow of carbon through the pathway in Crowea plant tissues or cell cultures.[15][16][17]

Protocol: ¹³C-Labeling Study in Crowea Seedlings

  • Precursor Administration: Grow sterile Crowea seedlings in a liquid medium. Add ¹³C-labeled L-phenylalanine to the medium.

  • Incubation: Allow the seedlings to grow for a defined period to metabolize the labeled precursor.

  • Metabolite Extraction: Harvest the plant tissue, freeze-dry, and extract the secondary metabolites using an appropriate solvent system.

  • Analysis: Analyze the extract using LC-MS or NMR to identify the incorporation of the ¹³C label into this compound and its proposed intermediates. The mass shifts in the mass spectra or the coupling patterns in the NMR spectra will confirm the biosynthetic linkage.

Protocol: GC-MS Analysis of Essential Oils [18][19]

  • Sample Preparation: Extract the essential oil from Crowea leaves by hydrodistillation. Dilute the essential oil in a suitable solvent (e.g., hexane).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Compound Identification: Identify this compound and other components by comparing their retention times and mass spectra with those of authentic standards and with mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer a systematic approach to identifying and characterizing the enzymes involved in this pathway. A thorough understanding of this compound biosynthesis will not only contribute to the fundamental knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of this and other valuable phenylpropanoids.

References

The Botanical Compendium of Croweacin: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin, a phenylpropanoid with the chemical structure 1-allyl-2-methoxy-3,4-methylenedioxybenzene, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides an in-depth overview of the natural sources of this compound in the plant kingdom, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound is predominantly found in the essential oils of plants belonging to the Rutaceae and Aristolochiaceae families. The genus Crowea is a particularly rich source, with several species demonstrating significant concentrations of this compound. Additionally, some species of the genus Asarum have been reported to contain this compound.

Quantitative Data of this compound in Plant Species

The concentration of this compound can vary significantly between different plant species and even among different chemotypes of the same species. The following table summarizes the available quantitative data on this compound content in the essential oils of various plants.

FamilyGenusSpeciesPlant PartEssential Oil Yield (% w/w of dry material)This compound Content in Essential Oil (%)Reference
RutaceaeCroweaC. salignaLeaves0.3 - 1.084 - 94[1][2][3]
RutaceaeCroweaC. exalata x C. saligna (hybrid)Leaves0.3 - 1.082[1][2][3]
RutaceaeCroweaC. exalata (chemotype 'e')Leaves0.3 - 1.010 - 20[1][2][3]
RutaceaeCroweaC. angustifolia var. angustifoliaLeaves0.3 - 1.07[1][2][3]
AristolochiaceaeAsarumA. hypogynumNot specifiedNot specifiedReported to contain this compound[4][5][6][7]
AristolochiaceaeAsarumA. asperumNot specifiedNot specifiedReported to contain this compound[4][5][6][7]

Experimental Protocols

Extraction of this compound-rich Essential Oil by Hydrodistillation

This protocol describes a standard laboratory procedure for the extraction of essential oil from plant material, such as the leaves of Crowea saligna.

Materials:

  • Fresh or air-dried plant material (e.g., Crowea saligna leaves)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting burette

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh approximately 100 g of air-dried and powdered Crowea saligna leaves.

  • Apparatus Setup: Set up the Clevenger-type hydrodistillation apparatus. Place the ground plant material into the 2 L round-bottom flask and add 1 L of distilled water.

  • Distillation: Heat the flask using a heating mantle to bring the water to a boil. The steam and volatilized essential oil will rise and pass into the condenser.

  • Condensation and Collection: The condensed mixture of water and essential oil will be collected in the graduated burette of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

  • Distillation Time: Continue the distillation for 3-4 hours to ensure complete extraction of the essential oil.

  • Oil Separation: After cooling, carefully collect the separated essential oil from the burette.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

G Experimental Workflow for this compound Extraction cluster_prep Material Preparation cluster_extraction Hydrodistillation cluster_purification Purification & Analysis plant_material Plant Material (e.g., Crowea leaves) grinding Grinding plant_material->grinding distillation Hydrodistillation with Clevenger Apparatus grinding->distillation condensation Condensation distillation->condensation separation Phase Separation (Oil/Water) condensation->separation drying Drying with Anhydrous Na2SO4 separation->drying gcms GC-MS Analysis drying->gcms

Workflow for this compound Extraction and Analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound in the extracted essential oil.

Materials and Equipment:

  • Extracted essential oil sample

  • Hexane (B92381) (GC grade)

  • This compound analytical standard

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Microsyringe

  • Autosampler (optional)

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in hexane.

  • Standard Preparation: Prepare a series of standard solutions of this compound in hexane at different concentrations (e.g., 10, 50, 100, 200, 500 µg/mL) to generate a calibration curve.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 1:50

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-550

  • Analysis: Inject the prepared standard solutions and the sample solution into the GC-MS system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

Putative Biosynthetic Pathway of this compound

This compound is a phenylpropanoid, and its biosynthesis is believed to follow the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. While the specific enzymes involved in the final steps of this compound biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of structurally related compounds.

The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[8][9][10][11][12] Cinnamic acid is then hydroxylated and methylated to form various intermediates. A key step in the formation of this compound is the creation of the methylenedioxy bridge. This is catalyzed by a cytochrome P450-dependent enzyme that facilitates the cyclization of an ortho-hydroxymethoxy precursor.[13][14][15]

G Putative Biosynthetic Pathway of this compound phenylalanine L-Phenylalanine pal PAL phenylalanine->pal Deamination cinnamic_acid Cinnamic Acid c4h C4H cinnamic_acid->c4h Hydroxylation coumaric_acid p-Coumaric Acid c3h C3'H coumaric_acid->c3h Hydroxylation caffeic_acid Caffeic Acid comt COMT caffeic_acid->comt Methylation ferulic_acid Ferulic Acid ccr CCR / CAD ferulic_acid->ccr Reduction & Modification hydroxy_methoxy_allylbenzene Hydroxy-methoxy-allylbenzene Intermediate p450 Cytochrome P450 hydroxy_methoxy_allylbenzene->p450 Methylenedioxy Bridge Formation This compound This compound pal->cinnamic_acid c4h->coumaric_acid c3h->caffeic_acid comt->ferulic_acid ccr->hydroxy_methoxy_allylbenzene p450->this compound

References

An In-depth Technical Guide to the Physical and Chemical Properties of Croweacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin, a naturally occurring phenylpropene, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1][2]
Molecular Weight 192.21 g/mol [1][2]
IUPAC Name 4-methoxy-5-prop-2-enyl-1,3-benzodioxole[1]
CAS Number 484-34-4[2]
Appearance To be determined[2]
Solubility Soluble in organic solvents.Inferred
Melting Point Not available
Boiling Point Not available

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While complete spectral data sets are not consistently published, the following provides an overview of expected spectral features based on its chemical structure.

Table 2: Summary of Expected Spectral Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) group protons, allyl group protons (vinylic and allylic), and methylenedioxy group protons.
¹³C NMR Resonances for aromatic carbons, methoxy carbon, carbons of the allyl group, and the methylenedioxy carbon.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 192, with fragmentation patterns corresponding to the loss of substituents like the allyl group or methoxy group.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinylic), C-O stretching (ether and methylenedioxy), and aromatic ring vibrations.

Experimental Protocols

Isolation and Purification of this compound

The original isolation of this compound was reported by Penfold and Morrison in 1922 from the essential oil of Eriostemon crowei (now Crowea saligna)[3]. While the full, detailed protocol from the original publication is not readily accessible, a general procedure for the isolation of similar phenylpropenes from essential oils can be outlined. This typically involves steam distillation of the plant material followed by fractional distillation or chromatographic techniques to purify the target compound.

General Experimental Workflow for Isolation of this compound:

A Plant Material (Crowea saligna) B Steam Distillation A->B C Crude Essential Oil B->C D Fractional Distillation or Column Chromatography C->D E Purified this compound D->E

Caption: General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to possess both antimicrobial and anticancer (cytotoxic) properties[2]. The precise molecular mechanisms and signaling pathways underlying these activities are still under investigation. However, based on the activities of structurally related natural compounds, potential pathways of interest can be proposed.

Anticancer Activity

The cytotoxic effects of many natural phenylpropenes and flavonoids are often attributed to their ability to induce apoptosis and inhibit cell proliferation in cancer cells. Key signaling pathways frequently implicated in these processes include the NF-κB and MAPK pathways.

Hypothetical Signaling Pathway for this compound's Anticancer Activity:

cluster_cell This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition? MAPK MAPK Pathway This compound->MAPK Modulation? Cell Cancer Cell Apoptosis Apoptosis NFkB->Apoptosis Inhibits Proliferation Cell Proliferation NFkB->Proliferation Promotes MAPK->Apoptosis Regulates MAPK->Proliferation Promotes

Caption: Potential signaling pathways modulated by this compound in cancer cells.

Antimicrobial Activity

The antimicrobial mechanism of action for many essential oil components involves the disruption of microbial cell membranes. It is plausible that this compound exerts its antimicrobial effects through a similar mechanism, leading to increased membrane permeability and ultimately, cell death.

Proposed Mechanism of Antimicrobial Action for this compound:

This compound This compound Membrane Microbial Cell Membrane This compound->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of this compound's antimicrobial activity.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide has summarized the currently available information on its physical and chemical properties, while also highlighting areas where further research is needed, such as the definitive determination of its physical constants, detailed elucidation of its spectral characteristics, and in-depth investigation into its molecular mechanisms of action. The provided hypothetical signaling pathways and experimental workflows offer a starting point for future studies aimed at fully characterizing this intriguing natural product.

References

An In-depth Technical Guide to Croweacin, Safrole, and Myristicin: Structure, Metabolism, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical relationship, metabolic pathways, and pharmacological profiles of three structurally related phenylpropanoids: croweacin, safrole, and myristicin (B1677595). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structures and Properties

This compound, safrole, and myristicin are naturally occurring allylbenzenes, characterized by a benzene (B151609) ring substituted with an allyl group and a methylenedioxy bridge. Their structural similarity forms the basis of their related chemical and biological properties.

Caption: Chemical structures of Safrole, Myristicin, and this compound.

Myristicin and this compound are isomers, differing in the position of the methoxy (B1213986) group on the benzene ring.[1] Safrole is the parent compound, lacking the methoxy group present in myristicin and this compound.[2]

Table 1: Chemical and Physical Properties of this compound, Safrole, and Myristicin

PropertyThis compoundSafroleMyristicin
IUPAC Name 4-methoxy-5-(prop-2-enyl)-1,3-benzodioxole[3]5-(2-propen-1-yl)-1,3-benzodioxole4-methoxy-6-(prop-2-enyl)-1,3-benzodioxole[4]
Molecular Formula C11H12O3[3]C10H10O2[5]C11H12O3[6]
Molar Mass 192.21 g/mol [3]162.19 g/mol [5]192.21 g/mol [6]
Appearance -Colorless or slightly yellow oily liquid[5][7]-
Boiling Point -232-234 °C-
Solubility -Insoluble in water[7]Insoluble in water, soluble in ethanol (B145695) and ether[6]
Natural Sources Eriostemon crowei, Asarum species[3][8]Sassafras oil (Sassafras albidum), brown camphor (B46023) oil (Ocotea pretiosa)[5]Nutmeg (Myristica fragrans), parsley, dill[4][6]

Biosynthesis and Chemical Synthesis

The biosynthesis of these phenylpropanoids in plants originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, methylation, and methylenation, convert L-phenylalanine into the characteristic structures of this compound, safrole, and myristicin.

G Shikimic_Acid Shikimic Acid Pathway L_Phenylalanine L-Phenylalanine Shikimic_Acid->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol Eugenol Eugenol Coniferyl_Alcohol->Eugenol Safrole Safrole Eugenol->Safrole Myristicin Myristicin Eugenol->Myristicin This compound This compound Myristicin->this compound Isomerization (proposed)

Caption: Simplified biosynthetic pathway of phenylpropanoids.

Chemically, safrole can be synthesized from catechol in a three-step process involving the formation of 1,2-methylenedioxybenzene, followed by bromination and coupling with allyl bromide.[9] Myristicin has been synthesized from eugenol, with an overall yield of 8%.[10] Another synthetic route to myristicin involves the Claisen rearrangement of the monoallyl ether of 3-methoxy catechol.[10]

Metabolism

The metabolism of this compound, safrole, and myristicin primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways involve oxidation of the allyl side chain and the methylenedioxy group.

G Safrole Safrole Hydroxysafrole 1'-Hydroxysafrole Safrole->Hydroxysafrole CYP450 Safrole_Epoxide Safrole Epoxide Safrole->Safrole_Epoxide CYP450 Allylcatechol Allylcatechol Safrole->Allylcatechol Cleavage of methylenedioxy group Sulfoxysafrole 1'-Sulfoxysafrole (Ultimate Carcinogen) Hydroxysafrole->Sulfoxysafrole Sulfotransferase Dihydrodiol Dihydrodiol Safrole_Epoxide->Dihydrodiol Epoxide Hydratase Myristicin Myristicin Hydroxymyristicin 1'-Hydroxymyristicin Myristicin->Hydroxymyristicin CYP1A1 MMDA MMDA (3-methoxy-4,5-methylenedioxy-amphetamine) Myristicin->MMDA Proposed Myristicin_GSH Myristicin-GSH Adduct Myristicin->Myristicin_GSH Glutathione (B108866) conjugation Myristicin_NAC Myristicin-NAC Adduct Hydroxymyristicin->Myristicin_NAC N-acetylcysteine conjugation

Caption: Metabolic pathways of Safrole and Myristicin.

Safrole Metabolism

Safrole metabolism proceeds via two main routes: oxidation of the allyl side chain and oxidation of the methylenedioxy group.[5] Oxidation of the allyl side chain by cytochrome P450 enzymes produces 1'-hydroxysafrole, a proximate carcinogen.[5][11][12] This metabolite can be further conjugated with sulfotransferase to form 1'-sulfoxysafrole, the ultimate carcinogen that can form DNA adducts.[5] Another oxidation pathway of the allyl group leads to the formation of safrole epoxide, which is then hydrated to a dihydrodiol and excreted in the urine.[5] Cleavage of the methylenedioxy group results in the formation of allylcatechol.[5]

Myristicin Metabolism

Myristicin is also metabolized by cytochrome P450 enzymes in the liver, with CYP1A1 being a key enzyme.[13][14] The primary phase 1 metabolites are 1'-hydroxymyristicin and 5-allyl-1-methoxy-2,3-dihydroxybenzene.[13][14] It has been proposed that myristicin can be metabolized to the psychoactive compound 3-methoxy-4,5-methylenedioxy-amphetamine (MMDA), although this has not been definitively demonstrated in humans.[6][13] Phase 2 metabolism involves the formation of conjugates with N-acetylcysteine (NAC) and glutathione (GSH), which are then excreted in the urine.[13][14]

Pharmacological and Toxicological Profiles

This compound, safrole, and myristicin exhibit a range of biological activities, from therapeutic to toxic. Their structural similarities lead to some overlapping effects, but differences in their substitution patterns result in distinct pharmacological and toxicological profiles.

Table 2: Comparative Pharmacological and Toxicological Activities

ActivityThis compoundSafroleMyristicin
Antioxidant -Moderate antioxidant activity.[15][16][17][18]Can increase the activity of antioxidant enzymes.[13][16]
Antimicrobial -Active against various bacteria and fungi.[15]Antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[13]
Anti-inflammatory -Anti-inflammatory properties have been reported.[16]Extensively studied for its anti-inflammatory potential.[14]
Anticancer -Cytotoxic against hepatocellular carcinoma cells.[15]Antiproliferative activity against various cancer cell lines.[13][14]
Psychoactive -Precursor to MDMA (ecstasy).[5]Hallucinogenic effects at high doses.[4][6]
Toxicity -Weak hepatocarcinogen in rodents.[5][19]Cytotoxic at high doses; potential for neurotoxicity.[6]
Safrole

Safrole is recognized for its antibiotic and anti-angiogenic properties.[5] However, its use is restricted due to its classification as a weak hepatocarcinogen in rodents.[5][19] The carcinogenicity is attributed to the metabolic activation to 1'-sulfoxysafrole, which can bind to DNA and proteins.[5] Safrole is also a well-known precursor in the clandestine synthesis of MDMA (ecstasy).[5]

Myristicin

Myristicin is the primary psychoactive component of nutmeg, capable of producing hallucinogenic effects at high doses.[4][6] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and antiproliferative effects.[13][14][20][21] The toxicity of myristicin is dose-dependent, with high doses leading to central nervous system stimulation, disorientation, and euphoria.[6] It has also been shown to inhibit cytochrome P450 enzymes.[6]

Experimental Protocols

Extraction of Safrole from Sassafras Root Bark

G Start Dried Sassafras Root Bark Steam_Distillation Steam Distillation Start->Steam_Distillation Collection Collect Distillate (Oil and Water) Steam_Distillation->Collection Separation Separate Oil Layer Collection->Separation Drying Dry Oil with Anhydrous Sodium Sulfate (B86663) Separation->Drying Filtration Filter Drying->Filtration Product Sassafras Oil (~90% Safrole) Filtration->Product

Caption: Workflow for extraction of Safrole.

Methodology:

  • The root bark of the sassafras tree is dried and comminuted.

  • The plant material is subjected to steam distillation.[7]

  • The distillate, containing sassafras oil and water, is collected.

  • The oil layer is separated from the aqueous layer using a separatory funnel.

  • The collected oil is dried over anhydrous sodium sulfate to remove residual water.

  • The dried oil is filtered to yield sassafras oil, which typically contains around 90% safrole by weight.[5]

Synthesis of Isosafrole from Safrole

Methodology:

  • Safrole is reacted with a basic catalyst, such as NaOH/γ-Al2O3 or a NaOH solution, under pressure.[22]

  • The isomerization reaction is carried out at a controlled temperature (e.g., 110-125°C) and pressure (e.g., 0.08-0.1 MPa) for 1-2 hours to produce crude isosafrole.[22]

  • The reaction mixture is cooled, and the crude isosafrole is neutralized with an acid (e.g., hydrochloric acid or sulfuric acid).[22]

  • The organic layer is washed with water.[22]

  • The washed product is subjected to vacuum distillation to obtain high-purity isosafrole.[22]

Analysis of Safrole by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Chromatographic System: A reversed-phase HPLC system with a C18 column is used.[23][24]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 73:27 v/v) is employed.[23][24]

  • Flow Rate: The flow rate is maintained at 1 mL/min.[23][24]

  • Detection: UV detection is performed at a wavelength of 282 nm.[23][24]

  • Sample Preparation: A standard solution of safrole is prepared in methanol. The sample containing safrole (e.g., an ethanol extract of nutmeg) is also prepared in a suitable solvent.[23][24]

  • Quantification: The concentration of safrole in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.

Conclusion

This compound, safrole, and myristicin represent a fascinating group of structurally related natural products with diverse biological activities. Their shared phenylpropanoid backbone and methylenedioxy group result in overlapping metabolic pathways and pharmacological properties. However, the presence and position of the methoxy group significantly influence their specific effects, ranging from the psychoactivity of myristicin to the carcinogenicity of safrole. A thorough understanding of their structure-activity relationships, metabolic activation, and mechanisms of action is crucial for harnessing their potential therapeutic benefits while mitigating their toxic risks. Further research is warranted to explore the full pharmacological potential of these compounds and their derivatives, as well as to develop safer analogues for therapeutic applications.

References

Croweacin: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Croweacin, a phenylpropene derivative found in various plant species. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential therapeutic applications of this natural compound.

Core Chemical Identifiers and Properties

This compound, with the systematic IUPAC name 5-allyl-4-methoxybenzo[d][1][2]dioxole, is a naturally occurring organic compound. Its fundamental chemical identifiers are crucial for unambiguous identification in research and development.

PropertyValueReference
CAS Number 484-34-4[1][2][3]
Molecular Formula C₁₁H₁₂O₃[1][2][3]
Molecular Weight 192.21 g/mol [1][2][3]
Exact Mass 192.078644 u[1][2]

Biological Activities and Potential Therapeutic Applications

This compound has been the subject of scientific investigation for its potential biological activities, primarily in the areas of oncology and microbiology. While research is ongoing, preliminary studies suggest its potential as an anticancer and antimicrobial agent.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines are a key area of interest. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a critical parameter in these studies.

Further research is required to establish specific IC50 values for this compound against a comprehensive panel of human cancer cell lines.

Antimicrobial Activity

This compound has also demonstrated potential as an antimicrobial agent. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus, is a standard measure of antimicrobial efficacy.

Quantitative data on the MIC values of this compound against a broad spectrum of pathogenic bacteria and fungi are not yet fully established and require further investigation.

Experimental Protocols

Standardized methodologies are essential for the accurate and reproducible assessment of the biological activities of this compound. The following sections outline the general principles of commonly used assays.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

General Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms by which this compound exerts its biological effects, including its impact on cellular signaling pathways, are not yet well understood. Elucidating these pathways is a critical next step in understanding its therapeutic potential.

Currently, there is a lack of specific data on the signaling pathways modulated by this compound. Future research should focus on investigating its effects on key cellular pathways involved in cancer and microbial pathogenesis, such as the MAPK, PI3K/Akt, and NF-κB signaling pathways.

Logical Workflow for Investigating this compound's Potential

The following diagram outlines a logical workflow for the comprehensive investigation of this compound's therapeutic potential, from initial screening to mechanistic studies.

Croweacin_Investigation_Workflow cluster_0 Initial Screening cluster_1 Biological Activity Assessment cluster_2 Mechanism of Action Studies cluster_3 Preclinical Development Identify_Source Identify Plant Source Extraction_Isolation Extraction & Isolation Identify_Source->Extraction_Isolation Yields Chemical_Characterization Chemical Characterization (CAS, Formula) Extraction_Isolation->Chemical_Characterization Provides Cytotoxicity_Screening Cytotoxicity Screening (IC50 Determination) Chemical_Characterization->Cytotoxicity_Screening Informs Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Chemical_Characterization->Antimicrobial_Screening Informs Apoptosis_Cell_Cycle_Analysis Apoptosis & Cell Cycle Analysis Cytotoxicity_Screening->Apoptosis_Cell_Cycle_Analysis Leads to Signaling_Pathway_Analysis Signaling Pathway Analysis Antimicrobial_Screening->Signaling_Pathway_Analysis Suggests In_Vivo_Studies In Vivo Efficacy & Toxicity Apoptosis_Cell_Cycle_Analysis->In_Vivo_Studies Justifies Signaling_Pathway_Analysis->In_Vivo_Studies Justifies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Guides

A logical workflow for the investigation of this compound.

Conclusion

This compound is a natural product with demonstrated potential for further investigation as a therapeutic agent. This guide summarizes the current knowledge of its chemical properties and biological activities and provides a framework for future research. A concerted effort to generate robust quantitative data on its efficacy and to elucidate its molecular mechanisms of action is warranted to fully understand its potential in drug discovery and development.

References

The Enigmatic Role of Croweacin: A Phenylpropanoid Perspective in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Croweacin, a phenylpropanoid predominantly found in the essential oils of the Australian native plant genus Crowea, represents a compelling yet underexplored area of plant biochemistry and its potential applications. This technical guide synthesizes the current knowledge on this compound, contextualizing its probable biological functions within the broader, well-established roles of the phenylpropanoid class of secondary metabolites. While direct research on this compound's specific physiological impact on plants is limited, this document extrapolates from the vast body of literature on phenylpropanoids to propose its likely involvement in plant defense, allelopathy, and stress response. This guide provides a foundational resource for researchers, offering quantitative data on this compound's occurrence, hypothetical signaling pathways, and generalized experimental protocols to stimulate further investigation into this intriguing natural compound.

Introduction to this compound

This compound is a naturally occurring phenylpropanoid with the chemical name 1-allyl-2-methoxy-3,4-methylenedioxybenzene. It is a major constituent of the essential oils derived from various species of the genus Crowea, a member of the Rutaceae family endemic to Australia.[1][2][3] Phenylpropanoids are a large and diverse class of secondary metabolites synthesized by plants from the amino acids phenylalanine and tyrosine.[3][4] These compounds are not involved in primary metabolic processes but are crucial for the plant's interaction with its environment.[4] The functions of phenylpropanoids are vast, ranging from providing structural support (lignin) to protecting against UV radiation and acting as defense compounds against herbivores and pathogens.[3][4] Given its classification, this compound is likely a key player in the ecological fitness of Crowea species.

Quantitative Analysis of this compound in Crowea Species

The concentration of this compound varies significantly among different Crowea species and even between chemical variants (chemotypes) of the same species. The most abundant source of this compound identified to date is Crowea saligna. The quantitative data available from gas chromatography-mass spectrometry (GC-MS) analysis of essential oils is summarized below.

Plant Species/Hybrid/ChemotypeThis compound Content (%)Other Major Phenylpropanoids (%)Reference(s)
Crowea saligna84 - 94Safrole, Terpenes (minor)[1][2][3]
Crowea exalata x C. saligna (Hybrid)82Similar to C. saligna[1][2][3]
Crowea exalata (Chemotype e)10 - 20Exalatacin (30-43%)[1][2][3]
Crowea angustifolia var. angustifolia7γ-asarone (68%), Exalatacin (13%)[1][2][3]

Biological Role of Phenylpropanoids: The Inferred Function of this compound

While specific studies on the biological role of this compound in plants are not extensively documented, its function can be inferred from the well-established roles of phenylpropanoids in plant biology. Essential oils, rich in volatile compounds like this compound, are known to mediate a plant's interactions with its environment.[5][6]

Defense Against Herbivores and Pathogens

Phenylpropanoids are central to plant defense mechanisms.[2][7] They can act as deterrents or toxins to a wide range of herbivores.[8][9] The aromatic nature of compounds like this compound likely contributes to the scent of Crowea plants, which can repel insects.[6][10] Furthermore, many phenylpropanoids exhibit antimicrobial and antifungal properties, protecting the plant from pathogenic microorganisms.[11][12][13][14] Essential oils containing phenylpropanoids can disrupt the cell membranes of microbes, leading to cell death.[11] It is plausible that this compound serves a protective function for Crowea species against both insect pests and microbial pathogens.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors.[6] Phenylpropanoids are among the classes of compounds known to have allelopathic effects.[6] By releasing this compound into the soil or volatilizing it into the air, Crowea plants may inhibit the growth of competing plant species in their immediate vicinity, thus securing more resources for themselves.

Response to Abiotic Stress

The biosynthesis of phenylpropanoids is often upregulated in response to abiotic stressors such as UV radiation, drought, and extreme temperatures.[15][16][17] These compounds can act as antioxidants, scavenging harmful reactive oxygen species (ROS) that are produced during stress conditions.[17] They can also function as UV screens, protecting the plant's cellular machinery from damaging radiation.[3] The presence of this compound in Crowea species may therefore contribute to their resilience in the often harsh Australian environment.

Hypothetical Signaling Pathway and Experimental Workflow

Due to the lack of specific research on this compound, the following sections present a hypothetical signaling pathway for a phenylpropanoid involved in plant defense and a general experimental workflow for investigating its biological role.

Hypothetical Phenylpropanoid-Mediated Defense Signaling Pathway

The following diagram illustrates a plausible signaling cascade initiated by pathogen recognition, leading to the synthesis of defense-related phenylpropanoids like this compound.

Phenylpropanoid_Defense_Signaling Pathogen Pathogen Recognition (e.g., PAMPs/DAMPs) Receptor Membrane Receptor Pathogen->Receptor 1. Perception ROS_Ca ROS Burst & Ca2+ Influx Receptor->ROS_Ca 2. Early Signaling MAPK MAPK Cascade ROS_Ca->MAPK 3. Signal Transduction TFs Activation of Transcription Factors (e.g., WRKY, MYB) MAPK->TFs 4. Transcriptional     Activation PAL_Gene Phenylpropanoid Biosynthesis Genes (e.g., PAL, C4H) TFs->PAL_Gene 5. Gene Expression Croweacin_Synth This compound Biosynthesis PAL_Gene->Croweacin_Synth 6. Enzyme Synthesis Defense Plant Defense Response (Antimicrobial/Insecticidal) Croweacin_Synth->Defense 7. Compound Action Experimental_Workflow Extraction Extraction of Essential Oil from Crowea species Isolation Isolation & Purification of this compound (e.g., HPLC) Extraction->Isolation Bioassays Biological Activity Assays Isolation->Bioassays Antimicrobial Antimicrobial Assays (e.g., MIC) Bioassays->Antimicrobial Insecticidal Insecticidal Assays (e.g., feeding deterrence) Bioassays->Insecticidal Allelopathic Allelopathic Assays (e.g., seed germination) Bioassays->Allelopathic Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Bioassays->Gene_Expression Conclusion Elucidation of Biological Role Antimicrobial->Conclusion Insecticidal->Conclusion Allelopathic->Conclusion Gene_Expression->Conclusion

References

An In-depth Technical Guide to Croweacin Isomers and their Structural Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croweacin, a naturally occurring phenylpropanoid found in the essential oil of plants such as Eriostemon crowei, and its isomer, isothis compound, represent intriguing subjects for chemical and pharmacological research. Their structural isomerism, arising from the position of a double bond in the propylene (B89431) side chain, leads to distinct physicochemical properties and potentially different biological activities. This technical guide provides a comprehensive overview of the structural differences, physicochemical properties, and synthetic methodologies related to this compound and isothis compound. While specific biological activities and modulated signaling pathways for these particular isomers are not yet extensively documented in publicly available literature, this guide lays the foundational chemical knowledge necessary for further pharmacological investigation into this class of compounds.

Introduction

Phenylpropanoids are a large and diverse class of secondary metabolites in plants, characterized by a C6-C3 skeleton. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound (2-methoxy-3,4-methylenedioxyallylbenzene) and its isomer isothis compound (2-methoxy-3,4-methylenedioxypropenylbenzene) are examples of such compounds. The key structural difference between these two isomers is the location of the carbon-carbon double bond in the three-carbon side chain attached to the substituted benzene (B151609) ring. This seemingly minor variation has a significant impact on the molecule's geometry and electronic distribution, which in turn influences its physical, chemical, and biological characteristics. Understanding these differences is crucial for any potential application in drug development or as biochemical probes.

Structural Elucidation and Isomerism

The core structure of both this compound and isothis compound is a 1,3-benzodioxole (B145889) ring substituted with a methoxy (B1213986) group and a three-carbon chain. The isomerism arises from the position of the double bond within this chain.

  • This compound: In this compound, the double bond is between the second and third carbon atoms of the side chain (an allyl group). Its systematic IUPAC name is 4-methoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole.

  • Isothis compound: In isothis compound, the double bond is between the first and second carbon atoms of the side chain (a propenyl group). Its systematic IUPAC name is 4-methoxy-5-(prop-1-en-1-yl)-1,3-benzodioxole. Due to the restricted rotation around the double bond, isothis compound can exist as two geometric isomers: (E)-isothis compound and (Z)-isothis compound. The (E)-isomer is generally the more stable and more commonly occurring form.

Below is a visualization of the structural relationship between these isomers.

Figure 1: Isomeric relationship between this compound and Isothis compound.

Physicochemical Properties

PropertyThis compound (Computed)[1]E-Isothis compound (Computed)[2]
Molecular Formula C₁₁H₁₂O₃C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol 192.21 g/mol
IUPAC Name 4-methoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole4-methoxy-5-[(E)-prop-1-en-1-yl]-1,3-benzodioxole
Boiling Point Not available150-151 °C at 15 mmHg[3]
XLogP3 2.82.7
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 33

Table 1: Comparative Physicochemical Properties of this compound and E-Isothis compound.

Experimental Protocols

Isomerization of this compound to Isothis compound

The conversion of this compound to its more stable isomer, isothis compound, can be achieved by heating with a strong base, such as potassium hydroxide (B78521), in an alcoholic solvent. This reaction proceeds via a prototropic shift, where the double bond migrates to a more thermodynamically stable position in conjugation with the aromatic ring.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (B145695)

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (B86663) (or other suitable drying agent)

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • A mixture of this compound (1 part by weight), potassium hydroxide (4 parts by weight), and ethanol (15 parts by volume) is prepared in a round-bottom flask equipped with a reflux condenser.[3]

  • The mixture is heated on a water bath under reflux for an extended period, typically 48 hours, to ensure complete isomerization.[3]

  • After cooling, the reaction mixture is diluted with water.

  • The product, isothis compound, can be isolated by steam distillation.[3] The distillate will contain a mixture of an oily liquid and a solid.

  • Alternatively, the diluted reaction mixture can be extracted with an organic solvent such as dichloromethane. The organic layers are then combined, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude isothis compound.

  • Purification of isothis compound can be achieved by fractional distillation under reduced pressure.

Isomerization_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Mix this compound, KOH, and Ethanol reflux Reflux for 48h start->reflux cool Cool Reaction Mixture reflux->cool dilute Dilute with Water cool->dilute extract Extract with Organic Solvent dilute->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation evaporate->distill product Pure Isothis compound distill->product

Figure 2: Experimental workflow for the isomerization of this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activities of isolated this compound and isothis compound are limited in the public domain, their classification as phenylpropanoids suggests potential for a range of pharmacological effects. Phenylpropanoids, as a class, are known to possess antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties.

The biological activity of phenylpropanoids is often attributed to their ability to scavenge free radicals, modulate the activity of various enzymes, and interact with cellular signaling pathways. For instance, many phenylpropanoids are known to influence pathways related to inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound and isothis compound. High-throughput screening and detailed mechanistic studies would be necessary to determine if and how these isomers interact with key signaling pathways involved in disease processes. A generalized logical flow for investigating the biological activity of these compounds is presented below.

Biological_Investigation_Logic start Isolate/Synthesize Pure Isomers (this compound & Isothis compound) screening High-Throughput Screening (e.g., cell viability, enzyme assays) start->screening hit_id Identify 'Hit' Isomer(s) with Significant Activity screening->hit_id dose_response Dose-Response Studies hit_id->dose_response pathway_analysis Signaling Pathway Analysis (e.g., Western blot, qPCR) dose_response->pathway_analysis target_id Target Identification (e.g., proteomics, affinity chromatography) pathway_analysis->target_id in_vivo In Vivo Studies (Animal Models) target_id->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Figure 3: Logical workflow for investigating the biological activity of this compound isomers.

Conclusion

This compound and isothis compound provide a clear example of how subtle changes in chemical structure can lead to distinct physical properties. The isomerization from an allyl to a propenyl side chain results in a more conjugated and thermodynamically stable molecule. While the detailed biological profiles of these specific isomers are yet to be fully characterized, their identity as phenylpropanoids suggests they may hold untapped potential in pharmacology. This guide provides the essential chemical foundation and methodologies to encourage and facilitate further research into the biological activities and potential therapeutic applications of these and related compounds. Future investigations should focus on obtaining pure samples of each isomer for comprehensive spectroscopic characterization and biological screening to uncover their mechanisms of action and effects on cellular signaling pathways.

References

Unveiling the Pharmacological Potential of Croweacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration into the prospective therapeutic applications of Croweacin, a naturally occurring phenylpropanoid. This document provides an in-depth overview of its chemical properties and, due to the limited direct research on this compound itself, extrapolates its potential pharmacological activities by examining structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Scientific literature dedicated to the specific pharmacological activities of this compound is exceptionally limited. Consequently, this technical guide draws upon research conducted on structurally analogous phenylpropanoids, such as eugenol (B1671780), safrole, myristicin, and anethole (B165797), to infer the potential therapeutic profile of this compound. The experimental data, protocols, and signaling pathways detailed herein are derived from studies on these related molecules and should be considered as a predictive framework for future research on this compound.

Introduction to this compound

This compound, chemically known as 4-methoxy-5-(2-propen-1-yl)-1,3-benzodioxole, is a phenylpropanoid found in the essential oils of various plants, including species of Crowea and Piper. Phenylpropanoids are a large class of plant secondary metabolites characterized by a C6-C3 skeleton. They exhibit a wide array of biological activities, making them a rich source for drug discovery. While direct pharmacological studies on this compound are scarce, its structural similarity to other well-researched phenylpropanoids suggests a high potential for therapeutic applications.

Potential Pharmacological Activities

Based on the activities of structurally related phenylpropanoids, this compound is hypothesized to possess anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Anticancer Activity

Phenylpropanoids have demonstrated significant potential in oncology by modulating various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.

Quantitative Data on Related Phenylpropanoids (In Vitro Cytotoxicity)

CompoundCancer Cell LineIC50 ValueReference
EugenolMCF-7 (Breast Cancer)22.75 µM[1][2]
EugenolMDA-MB-231 (Breast Cancer)15.09 µM[1][2]
EugenolA549 (Lung Cancer)400 µM[3]
MyristicinRD (Rhabdomyosarcoma)>125 µg/mL (after 48h)[4]

Signaling Pathways

Eugenol, a close structural analog of this compound, has been shown to exert its anticancer effects through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[5][6][7] These pathways are crucial regulators of cell survival, proliferation, and inflammation. Inhibition of these pathways by compounds like eugenol can lead to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Proliferation Cell Proliferation & Survival PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 PIP2 PIP2 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC1->Proliferation Eugenol Eugenol Eugenol->PI3K inhibits Eugenol->Akt inhibits

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Phenylpropanoids have been investigated for their ability to suppress inflammatory responses.

Quantitative Data on Related Phenylpropanoids (In Vitro Anti-inflammatory Activity)

CompoundAssayCell LineEffectReference
SafroleNitric Oxide ProductionRAW264.7Concentration-dependent increase[8][9]
SafrolePro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)RAW264.7Concentration-dependent increase[8][9]

Signaling Pathways

Safrole, another structural relative of this compound, has been shown to induce pro-inflammatory responses at certain concentrations by activating the NF-κB and MAPK signaling pathways.[8] The NF-κB pathway is a central regulator of inflammation, and its modulation can have significant therapeutic implications.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_n NF-κB (active) Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK_complex TRAF6->IKK_complex activates IkB IkB IKK_complex->IkB phosphorylates NFkB NFkB NFkB->NFkB_n translocation IkB_NFkB IkB_NFkB IkB_NFkB->NFkB degradation of IκB Safrole Safrole Safrole->IKK_complex activates

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources. Phenylpropanoids have shown promise in this area.

Quantitative Data on Related Phenylpropanoids (In Vitro Antimicrobial Activity)

CompoundMicroorganismAssayResultReference
MyristicinEscherichia coli-Inhibited proliferation[10]
MyristicinStaphylococcus aureusDisk DiffusionGood antibacterial effect[4][10]
MyristicinCandida albicans-Strong antimicrobial activity[4]
Essential Oil with MyristicinEscherichia coliWell DiffusionZone of inhibition observed[11]
Essential Oil with MyristicinPseudomonas sp.Well DiffusionZone of inhibition observed[11]
Neuroprotective Potential

Neurodegenerative diseases represent a significant global health challenge. Anethole, a phenylpropanoid with structural similarities to this compound, has been investigated for its neuroprotective effects.

Experimental Evidence for Anethole

  • In vitro: Anethole has been shown to protect cortical neuronal cells from oxygen-glucose deprivation/reoxygenation-induced injury by inhibiting excitotoxicity, oxidative stress, and mitochondrial dysfunction.[6][12]

  • In vivo: In a rat model of Parkinson's disease, anethole attenuated motor dysfunctions and reduced oxidative stress.[13][14] It has also shown protective effects in a rat model of sciatic nerve crush injury.[15]

Signaling Pathways

The neuroprotective effects of anethole are believed to be mediated through the modulation of several signaling pathways, including the JNK and p38 MAPK pathways, which are involved in inflammation and apoptosis.[16][17] Anethole has also been shown to enhance neurotrophin signaling, which is crucial for neuronal survival and growth.[17]

Experimental_Workflow A6 A6 B5 B5 A6->B5 Correlate Findings

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below as examples of how the pharmacological activities of this compound and related compounds can be assessed.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[18] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Eugenol) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][18]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and allow them to adhere.[19]

  • Treatment: Pre-treat the cells with the test compound (e.g., Safrole) for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[14][19]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[14][19]

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.[11] The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: Induce apoptosis in cells (e.g., cancer cells treated with the test compound) and a control group. Collect the cells and lyse them using a chilled cell lysis buffer.[2][20][21]

  • Protein Quantification: Determine the total protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add the cell lysate (containing 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[2][20][21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[2][21]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance of the p-nitroaniline (pNA) cleaved from the substrate is proportional to the caspase-3 activity.[2][20]

Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate (e.g., Mueller-Hinton agar).[22]

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[10][22]

  • Sample Application: Add a defined volume (e.g., 100 µL) of the test substance (e.g., essential oil containing myristicin) into each well. A solvent control and a standard antibiotic should also be included.[10]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[22]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

While direct evidence for the pharmacological activities of this compound is currently lacking, the extensive research on its structural analogs within the phenylpropanoid class provides a strong rationale for its investigation as a potential therapeutic agent. The data on eugenol, safrole, myristicin, and anethole suggest that this compound is likely to exhibit anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Future research should focus on isolating or synthesizing pure this compound and systematically evaluating its biological activities using the in vitro and in vivo models described in this guide. Mechanistic studies will be crucial to elucidate the specific signaling pathways modulated by this compound and to identify its molecular targets. Such research will be instrumental in unlocking the full therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for Croweacin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin is a naturally occurring phenylpropanoid found in the essential oils of several Australian plant species, particularly from the genus Crowea and Eriostemon (family Rutaceae). It has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the extraction of this compound from plant material using various methods, including steam distillation, solvent extraction, and supercritical fluid (SCF) extraction. Additionally, it outlines analytical procedures for the quantification of this compound in the obtained extracts.

Data Presentation

The selection of an extraction method can significantly impact the yield and purity of this compound. The following tables summarize quantitative data derived from literature and expected values for different extraction techniques.

Table 1: Essential Oil Yield and this compound Content from Crowea Species via Steam Distillation.

Plant SpeciesEssential Oil Yield (% w/w of dry plant material)This compound Content in Essential Oil (%)Reference
Crowea saligna0.3 - 1.084 - 94[1]
Crowea exalata x Crowea saligna (hybrid)0.3 - 1.082[1]
Crowea angustifolia var. angustifolia0.3 - 1.07[1]

Table 2: Comparison of Different Extraction Methods for this compound.

Extraction MethodTypical Operating ConditionsExpected this compound YieldPurity of this compoundAdvantagesDisadvantages
Steam Distillation Temperature: 100°C; Time: 2-4 hours0.25 - 1.0% (of dry plant material)High (within the essential oil fraction)Solvent-free, relatively simple setup.[2][3]May degrade heat-sensitive compounds, lower yield compared to other methods.[4]
Solvent Extraction (Soxhlet) Solvent: Ethanol (B145695)/Methanol (B129727); Time: 6-8 hoursModerate to HighVariable, co-extraction of other compoundsHigh extraction efficiency.[5]Requires large solvent volumes, potential for thermal degradation of compounds.[4]
Supercritical Fluid Extraction (SFE) CO₂ Pressure: 100-350 bar; Temperature: 40-65°C; Co-solvent: Ethanol (optional)HighHigh selectivity, high purityEnvironmentally friendly, tunable selectivity, low-temperature operation.[1][6]High initial equipment cost.[1]

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction

This protocol is based on general procedures for essential oil extraction and is optimized for obtaining this compound-rich essential oil from Crowea species.[2][7][8]

1. Plant Material Preparation:

  • Freshly harvested or air-dried leaves of Crowea saligna are used.

  • The plant material is coarsely chopped to increase the surface area for efficient steam penetration.

2. Steam Distillation Apparatus Setup:

  • A Clevenger-type apparatus is assembled, consisting of a large round-bottom flask (boiler), a biomass flask, a condenser, and a collection burette.

  • The boiler is filled with distilled water to about two-thirds of its volume.

  • The chopped plant material is placed in the biomass flask.

3. Distillation Process:

  • The water in the boiler is heated to boiling to generate steam.

  • Steam passes through the plant material, causing the volatile essential oils (containing this compound) to vaporize.[7]

  • The steam and essential oil vapor mixture travels to the condenser.

  • Cold water circulating through the condenser cools the vapor, which condenses back into a liquid.

  • The condensate (hydrosol and essential oil) is collected in the burette.

4. Separation and Collection:

  • The essential oil, being less dense than water, will form a layer on top of the hydrosol.

  • The essential oil is carefully collected from the burette.

  • The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • The final product is a concentrated essential oil rich in this compound.

Protocol 2: Solvent Extraction of this compound using a Soxhlet Apparatus

This protocol is adapted from general methods for the extraction of bioactive compounds from plant materials and is suitable for obtaining a crude extract containing this compound.[5][9]

1. Plant Material Preparation:

  • Dried leaves of the plant material are ground into a fine powder.

2. Soxhlet Apparatus Setup:

  • A Soxhlet extractor is set up with a round-bottom flask, the Soxhlet extractor body, and a condenser.

  • The powdered plant material is placed in a cellulose (B213188) thimble.

  • The thimble is placed inside the Soxhlet extractor.

  • The round-bottom flask is filled with a suitable solvent (e.g., 80% methanol or ethanol).[10]

3. Extraction Process:

  • The solvent in the flask is heated to its boiling point.

  • The solvent vapor travels up the distillation arm and into the condenser, where it condenses and drips into the thimble containing the plant material.

  • The thimble fills with the condensed solvent, extracting this compound and other soluble compounds.

  • Once the solvent reaches the top of the siphon tube, it is siphoned back into the round-bottom flask, carrying the extracted compounds with it.[5]

  • This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.

4. Solvent Removal and Extract Collection:

  • After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure.

  • The resulting crude extract is a concentrated mixture containing this compound.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

This protocol outlines the use of supercritical CO₂ for the selective extraction of this compound, providing a high-purity product.[1][6]

1. Plant Material Preparation:

  • Dried and ground plant material is used.

2. SFE System Setup:

  • The SFE apparatus consists of a CO₂ tank, a high-pressure pump, a heating unit, an extraction vessel, and a collection vessel.

  • The ground plant material is packed into the extraction vessel.

3. Extraction Parameters Optimization:

  • The following parameters are optimized to achieve the highest yield and purity of this compound:

    • Pressure: 100 - 350 bar[11]

    • Temperature: 40 - 65°C[11]

    • CO₂ Flow Rate: 2 - 4 L/min

    • Extraction Time: 1 - 3 hours

    • Co-solvent: 5-10% ethanol can be added to the supercritical CO₂ to increase the polarity and enhance the extraction of certain compounds.[12]

4. Extraction Process:

  • CO₂ is pumped into the system and brought to its supercritical state by controlling the temperature and pressure.

  • The supercritical CO₂ passes through the extraction vessel containing the plant material, where it acts as a solvent and dissolves the this compound.

  • The this compound-laden supercritical fluid then flows into the collection vessel.

5. Collection of this compound:

  • In the collection vessel, the pressure is reduced, causing the CO₂ to return to its gaseous state and lose its solvent power.

  • The this compound precipitates out and is collected in the vessel.

  • The CO₂ can be recycled for further extractions.

Analytical Protocols

Protocol 4: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the separation and quantification of volatile compounds like this compound in essential oil extracts.[13][14]

1. Sample Preparation:

  • The essential oil or extract is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • An internal standard (e.g., n-alkane) is added for accurate quantification.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp up to 240°C at a rate of 3°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

3. Quantification:

  • A calibration curve is generated using standard solutions of pure this compound at different concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 5: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile extracts and can be used for the quantification of this compound, especially in solvent extracts.[15][16]

1. Sample Preparation:

  • The crude extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid) is commonly used for the separation of phenylpropanoids.

    • Start with 20% methanol and increase to 80% methanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (typically around 275 nm for phenylpropanoids).[16]

3. Quantification:

  • Similar to GC-MS, a calibration curve is prepared with pure this compound standards.

  • The amount of this compound in the sample is calculated based on the peak area from the HPLC chromatogram.[15]

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_analysis Analysis & Quantification Harvest Harvest Crowea/Eriostemon Dry Drying Harvest->Dry Grind Grinding/Chopping Dry->Grind Steam Steam Distillation Grind->Steam Solvent Solvent Extraction (Soxhlet) Grind->Solvent SFE Supercritical Fluid Extraction (SFE) Grind->SFE CrudeExtract Crude Extract / Essential Oil Steam->CrudeExtract Solvent->CrudeExtract SFE->CrudeExtract GCMS GC-MS Analysis Purethis compound Pure this compound GCMS->Purethis compound HPLC HPLC Analysis HPLC->Purethis compound CrudeExtract->GCMS CrudeExtract->HPLC

Caption: General workflow for this compound extraction and analysis.

Steam_Distillation_Diagram Boiler Boiler (Water) PlantMaterial Biomass Flask (Crowea Leaves) Boiler->PlantMaterial Steam Condenser Condenser (Cooling Water In/Out) PlantMaterial->Condenser Vapor (Steam + Oil) Separator Separator (Clevenger) Condenser->Separator Condensate EssentialOil This compound-rich Essential Oil Separator->EssentialOil Separation Hydrosol Hydrosol (Aqueous Phase) Separator->Hydrosol

Caption: Steam distillation process for essential oil extraction.

SFE_Diagram CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Supercritical CO2 Heater Heater Pump->Heater Supercritical CO2 Extractor Extraction Vessel (Plant Material) Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator CO2 + this compound This compound Collected this compound Separator->this compound Pressure Reduction Recycle Recycle CO2 Separator->Recycle Gaseous CO2 Recycle->Pump

Caption: Supercritical Fluid Extraction (SFE) workflow.

References

Application Notes and Protocols for Steam Distillation of Croweacin Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Croweacin-rich essential oil from Crowea saligna using steam distillation. The information is intended to guide researchers in the efficient extraction and preliminary analysis of this essential oil for further investigation into its potential applications.

Introduction

This compound is a phenylpropanoid that is the principal component of the essential oil of Crowea saligna, a plant native to Australia.[1] The essential oil of C. saligna has been reported to contain between 84% and 94% this compound, with a total essential oil yield from the plant material typically ranging from 0.3% to 1.0%.[1] Steam distillation is a widely used and effective method for extracting essential oils from plant materials. This technique is particularly suitable for thermolabile compounds like many phenylpropanoids, as it operates at a lower temperature than simple distillation, thus minimizing degradation. This document outlines the theoretical background, equipment, and a detailed protocol for the laboratory-scale steam distillation of this compound essential oil.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for the composition and yield of essential oil from Crowea species.

Table 1: Essential Oil Yield and this compound Content in Crowea Species

Plant SpeciesEssential Oil Yield (% w/w)This compound Content (%)Reference
Crowea saligna0.3 - 1.084 - 94[1]
Crowea exalata x C. saligna (hybrid)0.3 - 1.082[1]

Table 2: General Parameters for Steam Distillation of Essential Oils

ParameterTypical RangeConsiderations
Particle Size 1 - 5 mmSmaller particles generally increase yield by increasing surface area, but can lead to channeling of steam if packed too densely.
Distillation Time 1 - 4 hoursOptimal time depends on the plant material and specific compound. Prolonged distillation may not significantly increase yield and can lead to degradation.
Steam Flow Rate VariableShould be sufficient to penetrate the plant material evenly without causing excessive turbulence.
Temperature ~100 °C (at atmospheric pressure)The temperature of the steam.
Pressure Atmospheric or slightly aboveOperating at slightly elevated pressure can reduce distillation time.

Experimental Protocols

This section provides a detailed protocol for the steam distillation of this compound essential oil from Crowea saligna plant material.

Materials and Equipment
  • Plant Material: Fresh or air-dried aerial parts (leaves and stems) of Crowea saligna.

  • Steam Distillation Apparatus:

    • Steam generator (or boiling flask with a heating mantle)

    • Distillation flask (biomass flask)

    • Still head

    • Condenser

    • Receiver (e.g., Clevenger-type apparatus or separatory funnel)

  • Grinder or Mill: To reduce the particle size of the plant material.

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄): For drying the extracted essential oil.

  • Glass Vials: For storage of the essential oil.

  • Analytical Balance

  • Deionized Water

Pre-Distillation Procedure
  • Plant Material Preparation:

    • If using fresh plant material, chop it into smaller pieces.

    • If using dried plant material, grind it to a coarse powder (particle size of approximately 2-4 mm is a good starting point). Avoid grinding into a very fine powder to prevent clumping and obstruction of steam flow.

  • Apparatus Setup:

    • Assemble the steam distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Fill the steam generator with deionized water to about two-thirds of its capacity and add a few boiling chips.

    • Place the prepared plant material into the distillation flask. Do not pack the material too tightly to allow for even steam penetration.

Steam Distillation Procedure
  • Begin heating the water in the steam generator to produce a steady flow of steam.

  • Pass the steam through the distillation flask containing the plant material. The steam will rupture the oil glands in the plant tissue, releasing the volatile essential oil.

  • The mixture of steam and essential oil vapor will travel to the condenser.

  • Ensure a continuous flow of cold water through the condenser to efficiently cool and liquefy the vapor.

  • Collect the distillate, which consists of a milky emulsion of essential oil and water (hydrosol), in the receiver.

  • Continue the distillation for a predetermined time (e.g., 2-3 hours). The optimal time should be determined experimentally by monitoring the rate of oil collection. Distillation can be stopped when the volume of collected oil no longer increases significantly over time.

Post-Distillation Procedure
  • Separation of Essential Oil:

    • Allow the distillate to stand for some time to allow for the separation of the essential oil and the aqueous layer (hydrosol). The essential oil, being less dense than water, will form a layer on top.

    • Carefully separate the essential oil from the hydrosol using a separatory funnel.

  • Drying of Essential Oil:

    • Add a small amount of anhydrous sodium sulfate to the collected essential oil to remove any residual water.

    • Gently swirl the mixture and let it stand for about 15-20 minutes. The sodium sulfate will clump together as it absorbs water.

    • Decant or filter the clear, dried essential oil into a clean, pre-weighed glass vial.

  • Yield Calculation:

    • Weigh the vial containing the essential oil.

    • Calculate the yield of the essential oil using the following formula:

      • Yield (%) = (Weight of essential oil / Weight of plant material) x 100

  • Storage:

    • Store the essential oil in a tightly sealed, dark-colored glass vial in a cool, dark place (refrigeration is recommended) to prevent degradation.

Visualizations

Experimental Workflow

SteamDistillationWorkflow cluster_prep Preparation cluster_distillation Steam Distillation cluster_post Post-Distillation plant_material Crowea saligna Plant Material grinding Grinding/Chopping plant_material->grinding distillation_flask Distillation Flask grinding->distillation_flask condenser Condenser distillation_flask->condenser steam_generator Steam Generator steam_generator->distillation_flask receiver Receiver condenser->receiver separation Separation of Oil and Hydrosol receiver->separation drying Drying with Na₂SO₄ separation->drying storage Storage drying->storage

Caption: Workflow for this compound essential oil extraction.

Signaling Pathway

Note on Signaling Pathway Visualization:

A thorough search of the scientific literature did not yield any specific information on the biological activities or pharmacological effects of this compound or the essential oil of Crowea saligna. Consequently, no associated signaling pathways have been identified or studied. Therefore, it is not possible to provide a scientifically accurate diagram of a signaling pathway for this compound at this time. Further research is required to elucidate the bioactivity of this compound and its mechanism of action.

Concluding Remarks

The protocol described in these application notes provides a solid foundation for the successful extraction of this compound-rich essential oil from Crowea saligna. Researchers are encouraged to optimize the parameters, such as particle size and distillation time, to maximize the yield and quality of the essential oil for their specific research needs. The lack of data on the biological activity of this compound presents a significant research opportunity for scientists in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Croweacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin, a phenylpropanoid found in high concentrations in the essential oil of Crowea saligna, has garnered interest for its potential therapeutic applications, including antimicrobial and anticancer properties.[1] Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is an advanced, green extraction technology ideal for obtaining high-purity this compound.[2] This method offers significant advantages over traditional solvent extraction, such as the absence of organic solvent residues and the preservation of thermally sensitive compounds.[2][3] Supercritical CO₂ acts as a tunable solvent, allowing for selective extraction by modifying pressure and temperature.[1] These application notes provide a comprehensive overview and detailed protocols for the efficient extraction and analysis of this compound.

Chemical Properties of this compound

A clear understanding of this compound's chemical properties is fundamental for its extraction and analysis.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
IUPAC Name 5-allyl-4-methoxybenzo[d][4][5]dioxole[1]
Synonyms 1,2-methylenedioxy-3-methoxy-4-allylbenzene[1]
CAS Number 484-34-4[1]

Supercritical Fluid Extraction (SFE) of this compound

SFE is a highly efficient method for extracting this compound from its primary plant source, Crowea saligna. The essential oil of C. saligna has been reported to contain this compound concentrations ranging from 84% to 94%.

Experimental Workflow for SFE of this compound

SFE_Workflow cluster_prep Plant Material Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis and Quantification Harvest Harvest Crowea saligna Dry Drying Harvest->Dry Grind Grinding Dry->Grind Load Load into Extraction Vessel Grind->Load SFE Supercritical CO₂ Extraction Load->SFE Separate Separation of Extract SFE->Separate Quantify Quantification (GC-MS/HPLC) Separate->Quantify Store Storage Quantify->Store

Caption: Experimental workflow for the supercritical fluid extraction of this compound.

Detailed Protocol for SFE of this compound

This protocol is based on general principles for the SFE of phenylpropanoids from plant materials and should be optimized for this compound extraction.[6][7]

1. Plant Material Preparation:

  • Harvest fresh leaves and terminal branches of Crowea saligna.

  • Dry the plant material in a well-ventilated area, shielded from direct sunlight, or in an oven at a temperature below 40°C to prevent the loss of volatile compounds.

  • Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area for efficient extraction.[5]

2. Supercritical Fluid Extraction:

  • Accurately weigh the ground plant material and load it into the extraction vessel of the SFE system.

  • Pressurize the system with CO₂ to the desired extraction pressure.

  • Heat the CO₂ to the specified extraction temperature to achieve a supercritical state.[3]

  • Introduce the supercritical CO₂ into the extraction vessel at a constant flow rate.

  • Maintain the extraction for a predetermined duration. The process can be divided into a static phase (no CO₂ flow) followed by a dynamic phase (continuous CO₂ flow) to enhance extraction efficiency.[7]

  • Collect the extract in a separator by reducing the pressure, which causes the CO₂ to return to its gaseous state, leaving behind the this compound-rich essential oil.[2]

3. Post-Extraction Processing:

  • Weigh the collected extract to determine the total yield.

  • Store the extract in airtight, light-protected containers at a low temperature (e.g., -20°C) to prevent degradation.

Optimized SFE Parameters for Phenylpropanoids

The following table provides a range of SFE parameters that have been successfully used for the extraction of phenylpropanoids and can be used as a starting point for optimizing this compound extraction.[7][8]

ParameterRecommended RangeJustification
Pressure (bar) 100 - 300Affects the density and solvating power of supercritical CO₂. Higher pressure generally increases yield.[9]
Temperature (°C) 40 - 60Influences both solvent density and solute vapor pressure. Lower temperatures are preferred to prevent degradation of thermolabile compounds.[9]
CO₂ Flow Rate ( g/min ) 2 - 5A higher flow rate can increase the extraction rate but may reduce the extraction efficiency if the residence time is too short.
Extraction Time (min) 60 - 180Longer extraction times generally lead to higher yields, but the optimal time should be determined experimentally.
Co-solvent (% Ethanol) 0 - 10%The addition of a polar co-solvent like ethanol (B145695) can enhance the extraction of moderately polar compounds like this compound.[7]

Analytical Quantification of this compound

Accurate quantification of this compound in the extract is crucial for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred analytical methods.[4][10]

Protocol for GC-MS Quantification of this compound

This protocol is adapted from general methods for the analysis of phenylpropanoids in essential oils.[11][12]

1. Sample Preparation:

  • Dilute the SFE extract in a suitable solvent (e.g., methanol (B129727) or hexane) to a concentration within the calibration range.

  • Add an appropriate internal standard (e.g., 1-naphthol) for accurate quantification.[11]

2. GC-MS Analysis:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.[12]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

    • Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity.[11]

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the concentration using a calibration curve prepared from a certified this compound standard.

Protocol for HPLC Quantification of this compound

This protocol is based on general HPLC methods for the analysis of phenolic compounds in plant extracts.[13][14]

1. Sample Preparation:

  • Dilute the SFE extract in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid) is typically used.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (to be determined experimentally, likely in the 270-280 nm range).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a standard.

  • Quantify the concentration using a calibration curve.

Pharmacological Activity and Potential Signaling Pathways

This compound has been reported to possess antimicrobial and anticancer properties.[1] While the specific molecular mechanisms of this compound are not yet fully elucidated, the activities of other natural compounds suggest potential signaling pathways that may be involved.[16][17]

Hypothesized Anticancer Signaling Pathway for this compound

The following diagram illustrates a plausible signaling pathway through which this compound may exert its anticancer effects, based on the known mechanisms of other natural products.[17][18]

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK MAPK Akt->MAPK Proliferation Cell Proliferation (Inhibited) NFkB->Proliferation Apoptosis Apoptosis (Induced) MAPK->Apoptosis

Caption: Hypothesized anticancer signaling pathway modulated by this compound.

Natural compounds often exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[17] Inhibition of these pathways can lead to cell cycle arrest and the induction of programmed cell death in cancer cells.[16] Further research is needed to confirm the specific molecular targets of this compound.

Conclusion

Supercritical fluid extraction is a superior method for obtaining high-purity this compound from Crowea saligna. The protocols outlined in these application notes provide a robust framework for the extraction and quantification of this promising bioactive compound. The versatility of SFE allows for the optimization of extraction parameters to maximize yield and purity. Further investigation into the specific pharmacological mechanisms and signaling pathways of this compound will be crucial for its development as a potential therapeutic agent.

References

Application Notes: Synthesis of Croweacin from Safrole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Croweacin, a naturally occurring phenylpropene, is of interest for its potential applications in the pharmaceutical and fragrance industries. Its synthesis from the readily available natural product safrole provides a practical route for obtaining this compound for research and development. The synthetic pathway involves a four-step process: isomerization of safrole to isosafrole, oxidative cleavage of isosafrole to piperonal (B3395001), Baeyer-Villiger oxidation of piperonal to 3,4-methylenedioxyphenol, and finally, a Williamson ether synthesis to yield this compound. This document provides detailed protocols for each of these synthetic steps, targeted at researchers, scientists, and drug development professionals.

Synthetic Strategy Overview The overall synthesis begins with the rearrangement of the allyl group in safrole to a more stable propenyl group, yielding isosafrole. This isomerization is crucial as the propenyl group is susceptible to oxidative cleavage. The subsequent oxidation of isosafrole breaks the carbon-carbon double bond of the propenyl group to form the aldehyde, piperonal. Piperonal is then converted to a formate (B1220265) ester via a Baeyer-Villiger oxidation, which upon hydrolysis, yields 3,4-methylenedioxyphenol (sesamol). The final step involves the etherification of the phenolic hydroxyl group with a 2-methoxyethyl moiety to produce this compound.

Safrole Safrole Isosafrole Isosafrole Safrole->Isosafrole Isomerization (e.g., KOH or Fe(CO)₅) Piperonal Piperonal Isosafrole->Piperonal Oxidative Cleavage (e.g., O₃ or MnO₂) MDPhenol 3,4-Methylenedioxyphenol Piperonal->MDPhenol Baeyer-Villiger Oxidation (e.g., H₂O₂ / HCOOH) This compound This compound MDPhenol->this compound Williamson Ether Synthesis (e.g., BrCH₂CH₂OCH₃, K₂CO₃)

Caption: Overall synthetic pathway from Safrole to this compound.

Experimental Protocols

Protocol 1: Isomerization of Safrole to Isosafrole

This protocol describes the base-catalyzed isomerization of the allylbenzene, safrole, to the more thermodynamically stable propenylbenzene isomer, isosafrole.

Method A: Potassium Hydroxide (B78521) Catalysis

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 1000 g of safrole, 10 g of potassium hydroxide (KOH), and 50 g of diethanolamine (B148213) in 360 g of ethylene (B1197577) glycol monoethyl ether.

  • Heat the mixture to 160-180°C and maintain this temperature for several minutes to allow the isomerization to occur.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture and pour it into 1000 mL of water.

  • Neutralize the solution with 25% sulfuric acid.

  • Separate the organic layer. Extract the aqueous layer with toluene (B28343) and combine the toluene extract with the organic layer.

  • Distill off the toluene and water. The remaining residue is then distilled to yield isosafrole. A yield of approximately 95% can be expected.[1]

Method B: Iron Pentacarbonyl Catalysis

  • In a 1-liter flask equipped with a stirrer, thermometer, and condenser, mix 500 g of safrole, 2.5 g of iron pentacarbonyl (Fe(CO)₅), and 1.6 g of commercial flake sodium hydroxide (NaOH).

  • Heat the well-stirred reaction mixture to 110°C. A vigorous exothermic reaction should commence, causing the temperature to rise to approximately 180°C within a few minutes.[2]

  • After the exotherm subsides, allow the mixture to cool.

  • Add 250 mL of 2 N acetic acid to the cooled mixture.

  • Separate the organic layer and wash it with brine until neutral.

  • Dry the organic layer (e.g., over anhydrous Na₂SO₄) and evaporate the solvent.

  • The crude product is purified by distillation to yield isosafrole (approx. 485 g).[2]

Protocol 2: Oxidative Cleavage of Isosafrole to Piperonal

This protocol outlines the conversion of isosafrole to piperonal. While traditional methods use ozonolysis or chromic acid, modern chemo-enzymatic and electrochemical methods offer greener alternatives.

Method A: Chemo-enzymatic Oxidation This three-step procedure involves epoxidation, diol formation, and final oxidation.

  • Epoxidation: Perform a lipase-mediated perhydrolysis of ethyl acetate (B1210297) in the presence of H₂O₂ to generate peracetic acid in situ, which promotes the epoxidation of isosafrole.[3][4]

  • Diol Formation: Treat the resulting reaction mixture with methanolic KOH to open the epoxide ring and form the corresponding vicinal diol.[3][4]

  • Oxidation to Piperonal: The vicinal diol is then oxidized to piperonal using manganese dioxide (MnO₂). The MnO₂ can be periodically regenerated using tert-butylhydroperoxide (TBHP) as the terminal oxidant.[3][4] This method is particularly effective under continuous-flow conditions.[3][4]

Method B: Electrochemical Oxidation via Diol

  • Diol Formation: Isosafrole is first converted to isosafrole glycol.

  • Electrolysis: Dissolve isosafrole glycol (100 mg, 0.51 mmol) in a mixture of benzene (B151609) (6 mL) and 0.5% aqueous NaOH (4 mL).

  • Electrolyze the mixture at 65°C with a constant current of 18 mA for 3 hours (approximately 4 F/mol).

  • After the reaction, perform a standard workup (extraction with an organic solvent, washing, drying, and solvent evaporation) to afford piperonal as colorless crystals with a yield of up to 99%.[5]

Protocol 3: Baeyer-Villiger Oxidation of Piperonal to 3,4-Methylenedioxyphenol

This protocol describes the oxidation of the aldehyde group in piperonal to a formate ester, which is subsequently hydrolyzed to the corresponding phenol.

  • In a reaction vessel, dissolve piperonal in formic acid.

  • Cool the solution to approximately 4°C in an ice bath.

  • Slowly add hydrogen peroxide (H₂O₂) to the cooled solution while stirring. The use of H₂O₂ in formic acid is an effective system for the oxidation of aromatic aldehydes to their corresponding carboxylic acids (via a formate intermediate).[6]

  • Maintain the reaction at a low temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture is worked up by neutralization with a base (e.g., NaOH solution) to hydrolyze the formate ester to the phenol.

  • The product, 3,4-methylenedioxyphenol, is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Note: This protocol is adapted from general procedures for the oxidation of aromatic aldehydes and related ketones.[6][7] Specific reagent quantities and reaction times may require optimization.

Protocol 4: Williamson Ether Synthesis of 3,4-Methylenedioxyphenol to this compound

This final step involves the alkylation of the phenoxide ion of 3,4-methylenedioxyphenol with a 2-methoxyethyl halide to form the ether, this compound.

  • In a round-bottom flask, dissolve 3,4-methylenedioxyphenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.[8]

  • Add the alkylating agent, 2-bromoethyl methyl ether or 2-chloroethyl methyl ether (1.1-1.5 eq).

  • Optionally, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB, ~0.1 eq) can be added to facilitate the reaction, especially if using a biphasic system or a less polar solvent.[1]

  • Heat the reaction mixture to a temperature between 50-100°C and stir vigorously.[8] Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or diethyl ether.[8]

  • Combine the organic layers and wash them sequentially with water and then brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel.

cluster_0 Step 1: Isomerization cluster_1 Step 2: Oxidation cluster_2 Step 3: Baeyer-Villiger cluster_3 Step 4: Etherification a1 Mix Safrole, Base (KOH/NaOH), Solvent a2 Heat (110-180°C) a1->a2 a3 Workup: Neutralize, Extract, Distill a2->a3 b1 Isosafrole Diol Formation a3->b1 Isosafrole b2 Electrochemical Oxidation b1->b2 b3 Workup & Purification b2->b3 c1 Dissolve Piperonal in HCOOH b3->c1 Piperonal c2 Add H₂O₂ at 4°C c1->c2 c3 Workup: Neutralize, Hydrolyze, Extract c2->c3 d1 Mix Phenol, Base (K₂CO₃), Solvent (DMF) c3->d1 3,4-Methylenedioxyphenol d2 Add Alkylating Agent, Heat (50-100°C) d1->d2 d3 Workup: Extract, Wash, Purify d2->d3 end end d3->end This compound (Final Product)

Caption: Experimental workflow for the synthesis of this compound.

Summary of Quantitative Data

Table 1: Isomerization of Safrole to Isosafrole

Catalyst SystemReactants & RatiosTemperature (°C)TimeYield (%)Reference
KOH / DiethanolamineSafrole (1000g), KOH (10g), Diethanolamine (50g)160-180A few minutes95[1]
Fe(CO)₅ / NaOHSafrole (500g), Fe(CO)₅ (2.5g), NaOH (1.6g)110 → 180 (exotherm)~6 minutes~97[2]
Fe(CO)₅ / NaOH (catalytic)Safrole (450g), Isosafrole (50g), Fe(CO)₅ (2.25g), NaOH (1.42g)1301 hour>99.5[2]

Table 2: Oxidation of Isosafrole Glycol to Piperonal

Oxidation MethodReagentsTemperature (°C)TimeYield (%)Reference
ElectrochemicalIsosafrole Glycol, 0.5% NaOH (aq), Benzene653 hours99[5]
Ceric Ammonium Nitrate (CAN)Isosafrole Glycol, CAN, AcOH-H₂ORoom Temp.30 min93[5]
Sodium Periodate (NaIO₄)Isosafrole Glycol, NaIO₄, MeOH0-530 min94[5]

References

Application Note & Protocol: Identification and Quantification of Croweacin using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin (4-methoxy-5-prop-2-enyl-1,3-benzodioxole) is a naturally occurring phenylpropene found in the essential oils of various plant species, notably from the Crowea genus. Its potential pharmacological activities have garnered interest within the drug development sector. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex matrices.[1][2] This document provides a detailed protocol for the identification and quantification of this compound using GC-MS.

Experimental Protocols

This protocol outlines the necessary steps from sample preparation to data analysis for the accurate identification and quantification of this compound.

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.[3][4] A common method for extracting essential oils from plant material is steam distillation or solvent extraction.

2.1.1. Materials

  • Plant material (e.g., leaves, stems)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Rotary evaporator

  • Ultrasonic bath

2.1.2. Protocol for Solvent Extraction

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction: Accurately weigh approximately 10 g of the powdered plant material and place it in a flask. Add 100 mL of dichloromethane and sonicate for 30 minutes.

  • Filtration: Filter the extract to remove solid plant material.

  • Drying: Dry the filtrate by passing it through anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Storage: Transfer the concentrated extract to a clean glass vial and store at 4°C until GC-MS analysis.

GC-MS Analysis

The following parameters are a general guideline and may require optimization based on the specific instrument and sample.

2.2.1. Instrumentation

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column: A non-polar or medium-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[5]

2.2.2. GC Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 1:50 ratio for higher concentrations)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[5]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Final hold: 280°C for 5 minutes[5]

2.2.3. MS Conditions

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

  • Mass Scan Range: m/z 40-500

  • Scan Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

Identification of this compound

This compound is identified by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum of this compound will show characteristic fragment ions. The identity can be further confirmed by comparing the obtained mass spectrum with a reference library such as the NIST or Wiley library.[6]

Quantification of this compound

Quantification is achieved by creating a calibration curve using a series of this compound standards of known concentrations.

2.4.1. Preparation of Standards

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane.

  • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from, for example, 0.1 to 50 µg/mL.

2.4.2. Calibration Curve

  • Inject each calibration standard into the GC-MS under the same conditions as the samples.

  • For each concentration, determine the peak area of a characteristic ion of this compound in SIM mode.

  • Plot a graph of peak area versus concentration. A linear regression analysis will yield the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered good linearity.[7]

2.4.3. Sample Analysis

  • Inject the prepared sample extract into the GC-MS.

  • Determine the peak area of the this compound peak in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Data Presentation

Quantitative data for this compound should be summarized for clear comparison. The following table presents a hypothetical validation summary for a quantitative GC-MS method for this compound, based on typical performance characteristics found in the literature for similar compounds.

ParameterResult
Linearity
Calibration Range0.1 - 50 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD)
Intra-day (n=6)< 5%
Inter-day (n=6)< 10%
Accuracy (% Recovery) 95 - 105%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the identification and quantification of this compound using GC-MS.

GCMS_Workflow Sample Plant Material Sample Preparation Sample Preparation (Extraction & Concentration) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS DataAcquisition Data Acquisition (Full Scan & SIM) GCMS->DataAcquisition Identification Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Results Results (Concentration of this compound) Identification->Results Quantification->Results Standard This compound Standard Standard->Quantification

Caption: Workflow for this compound analysis by GC-MS.

References

Application Notes and Protocols for HPLC Analysis of Croweacin in Essential Oil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin (5-allyl-4-methoxybenzo[d][1][2]dioxole) is a phenylpropanoid found in the essential oils of various plant species, notably within the Rutaceae family, including species of Crowea and Eriostemon.[1][3] As a bioactive compound, this compound is of interest to researchers in drug development and phytochemistry for its potential pharmacological activities. Phenylpropanoids, as a class of natural products, have been investigated for a range of biological effects, including anti-inflammatory and antitumor properties.[2][4][5][6] Accurate and precise quantification of this compound in essential oil samples is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of non-volatile or thermally labile compounds present in complex mixtures such as essential oils.[2] This application note provides a detailed protocol for the analysis of this compound in essential oil samples using reverse-phase HPLC (RP-HPLC) with UV detection.

Chemical Structure of this compound

  • IUPAC Name: 5-allyl-4-methoxybenzo[d][1][2]dioxole

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol

  • CAS Number: 484-34-4

Experimental Protocols

This section details the necessary procedures for the extraction of essential oils, sample preparation for HPLC analysis, and the chromatographic conditions for the quantification of this compound.

Essential Oil Extraction

A common method for the extraction of essential oils from plant material is hydrodistillation.

Materials:

  • Fresh or dried plant material (e.g., leaves, stems)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

Protocol:

  • Weigh a suitable amount of the plant material (e.g., 100 g) and place it in the round-bottom flask of the Clevenger apparatus.

  • Add a sufficient volume of distilled water to the flask to fully immerse the plant material.

  • Set up the hydrodistillation apparatus and heat the flask using a heating mantle.

  • Continue the distillation for a recommended period (e.g., 3-4 hours) until no more oil is collected.

  • Carefully collect the separated essential oil layer.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Sample Preparation for HPLC Analysis

Materials:

  • Essential oil sample

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Analytical balance

Protocol:

  • Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve the oil in methanol and make up the volume to the mark.

  • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of this compound, based on established methods for the analysis of structurally similar phenylpropanoids like safrole.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water (both with 0.1% formic or acetic acid) is suggested for optimal separation.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-22 min: Linear gradient from 40% to 80% B

    • 22-24 min: Hold at 100% B

    • 24-25 min: Linear gradient from 100% to 40% B

    • 25-30 min: Hold at 40% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitoring at 235 nm and 286 nm is recommended, as these are typical absorbance maxima for related phenylpropanoids. A PDA detector can be used to scan a wider range (e.g., 200-400 nm) to determine the optimal wavelength for this compound.

Calibration and Quantification

4.1. Standard Preparation

A certified analytical standard of this compound is required for accurate quantification. As of the writing of this document, a commercial certified standard for this compound may not be readily available. In such cases, it is recommended to isolate and purify this compound from a plant source known to have a high concentration, such as the essential oil of Crowea saligna. The purity of the isolated standard should be confirmed by techniques such as NMR and mass spectrometry.

Protocol for Calibration Standards:

  • Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL by serial dilution with methanol.

4.2. Calibration Curve

  • Inject each of the working standard solutions into the HPLC system in triplicate.

  • Record the peak area for this compound at the selected wavelength.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is desirable.

4.3. Quantification of this compound in Samples

  • Inject the prepared essential oil sample solutions into the HPLC system.

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Record the peak area for this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

  • Express the final content of this compound as a percentage (w/w) of the essential oil.

Data Presentation

The following table summarizes the reported content of this compound in the essential oils of various plant species. This data is derived from gas chromatography-mass spectrometry (GC-MS) analysis and provides a reference for expected concentrations.

Plant SpeciesFamilyPlant PartThis compound Content (% of Essential Oil)
Crowea salignaRutaceaeLeaves84 - 94[1][3]
Crowea exalata x C. saligna (hybrid)RutaceaeLeaves82[1][3]
Crowea exalata (chemotype)RutaceaeLeaves10 - 20[1][3]
Crowea angustifolia var. angustifoliaRutaceaeLeaves7[1][3]

Method Validation

For routine analysis and to ensure the reliability of the results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: Assessed by the R² value of the calibration curve over a defined concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Evaluated at both intra-day and inter-day levels by analyzing replicate samples and expressing the results as the relative standard deviation (%RSD).

  • Accuracy: Determined by performing recovery studies on samples spiked with a known amount of the this compound standard.

  • Specificity: The ability of the method to exclusively measure this compound in the presence of other components in the essential oil matrix. This can be confirmed by peak purity analysis using a PDA detector.

Visualizations

experimental_workflow cluster_extraction Essential Oil Extraction cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis plant_material Plant Material hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil dissolution Dissolution in Methanol essential_oil->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation uv_detection UV Detection chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship cluster_hplc HPLC System sample Essential Oil Sample separation Separation on C18 Column sample->separation standard This compound Standard standard->separation data_processing Data Processing (Peak Area) standard->data_processing Calibration detection UV Detection separation->detection detection->data_processing result This compound Concentration (%) data_processing->result

Caption: Logical relationship of the HPLC analysis process.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Croweacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin, a phenylpropene found in the essential oil of various plant species, including those from the Crowea genus, is of interest for its potential biological activities. Antioxidants are crucial for mitigating the detrimental effects of oxidative stress, a state implicated in numerous chronic diseases. Evaluating the antioxidant capacity of natural compounds like this compound is a critical step in the exploration of their therapeutic potential.

These application notes provide detailed protocols for common in vitro assays used to determine the antioxidant activity of this compound. The assays covered include the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.

The primary mechanisms by which antioxidants exert their effects are through hydrogen atom transfer (HAT) and single electron transfer (SET).[1] Phenolic compounds, for instance, are known to act via these mechanisms.[1] Understanding these pathways is fundamental to interpreting the results of the assays described below.

General Mechanisms of Radical Scavenging

Antioxidants neutralize free radicals primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) A_H Antioxidant (A-H) R Free Radical (R•) A Antioxidant Radical (A•) A_H->A H• donation RH Neutralized Radical (RH) R->RH An_H Antioxidant (An-H) Rad Free Radical (Rad•) An_H_plus Antioxidant Radical Cation (An-H•+) An_H->An_H_plus e- donation Rad_minus Radical Anion (Rad-) Rad->Rad_minus

Caption: General mechanisms of antioxidant action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note: The DPPH assay is a widely used, simple, and rapid method to screen the radical scavenging activity of compounds.[2][3][4] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] The reduction of the purple DPPH radical to a pale-yellow hydrazine (B178648) derivative is monitored spectrophotometrically at approximately 517 nm.[5] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[2]

Experimental Protocol:

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)[3]

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)[6]

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve the desired concentration.[6] Store this solution in an amber bottle and in the dark at 4°C.

  • Test Sample (this compound) Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[6]

  • Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the test sample.[6]

3. Assay Procedure (Microplate Method):

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.[5]

  • Add 100 µL of the various concentrations of this compound, positive control, or blank (solvent only) to their respective wells.[5]

  • Mix the contents thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[2][6]

  • Measure the absorbance at 517 nm using a microplate reader.[3][6]

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:[6] % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Where:

    • Acontrol is the absorbance of the DPPH solution with the blank.

    • Asample is the absorbance of the DPPH solution with the test sample or positive control.

  • Plot a graph of the percentage of inhibition versus the concentration of this compound.

  • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.[7]

DPPH_Assay_Workflow prep_reagents Prepare Reagents (DPPH, this compound dilutions, Control) add_dpph Add 100 µL DPPH Solution to 96-well plate prep_reagents->add_dpph add_sample Add 100 µL Sample/Control/Blank to respective wells add_dpph->add_sample incubate Incubate in Dark (30 min, Room Temp) add_sample->incubate measure_abs Measure Absorbance (517 nm) incubate->measure_abs calculate Calculate % Inhibition Determine IC50 Value measure_abs->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging Assay

Application Note: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] This method is applicable to both hydrophilic and lipophilic compounds.[9] The ABTS•+ radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with absorption maxima at around 734 nm.[5] In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. The extent of this color change is proportional to the antioxidant's activity.[5]

Experimental Protocol:

1. Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Phosphate (B84403) Buffered Saline (PBS)

  • This compound (test sample)

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[10]

  • ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][10] This generates the ABTS•+ radical. Before the assay, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5][10]

  • Test Sample (this compound) and Positive Control Solutions: Prepare serial dilutions as described for the DPPH assay.

3. Assay Procedure (Microplate Method):

  • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.[5]

  • Add 10 µL of the different concentrations of this compound, positive control, or blank to the respective wells.[8]

  • Mix the contents thoroughly.

  • Incubate the plate in the dark at room temperature for 6-10 minutes.[5]

  • Measure the absorbance at 734 nm.[5]

4. Data Analysis:

  • Calculate the percentage of ABTS•+ radical scavenging activity using the formula provided for the DPPH assay.[5]

  • Plot the percentage of inhibition versus the concentration of this compound.

  • Determine the IC50 value from the graph.

ABTS_Assay_Workflow prep_abts Prepare ABTS•+ Radical Solution (ABTS + K₂S₂O₈, incubate 12-16h) dilute_abts Dilute ABTS•+ to Abs ~0.70 at 734 nm prep_abts->dilute_abts add_abts_plate Add 190 µL ABTS•+ Solution to 96-well plate dilute_abts->add_abts_plate prep_samples Prepare this compound dilutions and Control add_sample_plate Add 10 µL Sample/Control/Blank prep_samples->add_sample_plate add_abts_plate->add_sample_plate incubate Incubate in Dark (6-10 min, Room Temp) add_sample_plate->incubate measure_abs Measure Absorbance (734 nm) incubate->measure_abs calculate Calculate % Inhibition Determine IC50 Value measure_abs->calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Application Note: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[4] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[11] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[12]

Experimental Protocol:

1. Materials and Reagents:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Ferrous chloride (FeCl₂) for standard curve

  • This compound (test sample)

  • 96-well microplate

  • Spectrophotometer or microplate reader

  • Water bath (37°C)

2. Preparation of Solutions:

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11][13] Warm this reagent to 37°C before use.[13]

  • Standard Solutions: Prepare a series of ferrous sulfate or ferrous chloride solutions of known concentrations (e.g., ranging from 100 to 1000 µM) in distilled water.

  • Test Sample (this compound) Solutions: Prepare solutions of this compound in a suitable solvent.

3. Assay Procedure:

  • Add 10 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.[11]

  • Add 220 µL of the pre-warmed FRAP working solution to each well.[11]

  • Mix thoroughly and incubate at 37°C for a specified time (e.g., 4 to 30 minutes).[4][11]

  • Measure the absorbance at 593 nm.[4][11]

4. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

  • Use the standard curve to determine the FRAP value of the this compound samples.

  • The results are expressed as µM ferrous equivalents (µM Fe²⁺) or as Trolox Equivalents (TEAC).

FRAP_Assay_Workflow prep_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Warm to 37°C add_frap Add 220 µL FRAP Reagent prep_reagent->add_frap prep_solutions Prepare this compound and Fe²⁺ Standard Solutions add_sample Add 10 µL Sample/Standard/Blank to 96-well plate prep_solutions->add_sample add_sample->add_frap incubate Incubate at 37°C add_frap->incubate measure_abs Measure Absorbance (593 nm) incubate->measure_abs calculate Calculate FRAP Value (using Fe²⁺ standard curve) measure_abs->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Application Note: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[14][15] The assay uses a free radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), which produces peroxyl radicals upon thermal decomposition.[14] The decay in fluorescence of the probe (commonly fluorescein) is monitored over time. The presence of an antioxidant quenches the peroxyl radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[16]

Experimental Protocol:

1. Materials and Reagents:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control and standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound (test sample)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

2. Preparation of Solutions:

  • Fluorescein Working Solution: Prepare a stock solution and dilute it with phosphate buffer to the final working concentration immediately before use.[15]

  • AAPH Solution: Dissolve AAPH in phosphate buffer. This solution should be made fresh daily.[15]

  • Trolox Standard Solutions: Prepare a series of Trolox dilutions in phosphate buffer to be used for the standard curve.

  • Test Sample (this compound) Solutions: Prepare dilutions of this compound in phosphate buffer.

3. Assay Procedure:

  • Equilibrate the plate reader to 37°C.[14]

  • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.[15]

  • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the appropriate wells.

  • Mix and incubate the plate at 37°C for at least 30 minutes.[14]

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.[17]

  • Immediately place the plate in the reader and begin recording the fluorescence intensity (Excitation: ~485 nm, Emission: ~528 nm) every 1-2 minutes for at least 90 minutes.[15][18]

4. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples from the fluorescence decay plot.

  • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standard or sample.

  • Plot a standard curve of net AUC versus Trolox concentration.

  • Determine the ORAC value of the this compound samples from the standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

ORAC_Assay_Workflow prep_solutions Prepare Solutions (Fluorescein, AAPH, Trolox, this compound) pipette Pipette Fluorescein and Sample/Standard/Blank into black 96-well plate prep_solutions->pipette pre_incubate Pre-incubate plate (30 min, 37°C) pipette->pre_incubate initiate_reaction Initiate reaction by adding AAPH pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence kinetically (Ex: 485nm, Em: 528nm at 37°C) initiate_reaction->measure_fluorescence calculate Calculate Area Under Curve (AUC) Determine ORAC Value (TEAC) measure_fluorescence->calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Data Presentation

Disclaimer: Specific quantitative data for the antioxidant activity of this compound was not available in the initial search. The following tables are presented as templates to illustrate how experimental data should be structured. The values are hypothetical and for demonstrative purposes only.

Table 1: DPPH and ABTS Radical Scavenging Activity of this compound

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound[Insert Value][Insert Value]
Ascorbic Acid (Control)[Insert Value][Insert Value]
Trolox (Control)[Insert Value][Insert Value]

IC50: The concentration required to cause 50% inhibition. A lower IC50 value indicates stronger antioxidant activity.[19]

Table 2: Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) of this compound

CompoundFRAP Value (µM Fe²⁺/mg)ORAC Value (µmol TE/mg)
This compound[Insert Value][Insert Value]
Ascorbic Acid (Control)[Insert Value]N/A
Trolox (Control)[Insert Value][Insert Value]

FRAP values are expressed as micromolar of ferrous ion equivalents per milligram of the compound. ORAC values are expressed as micromoles of Trolox equivalents per milligram of the compound.

References

Croweacin: Application Notes and Protocols for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Croweacin's potential as an antimicrobial agent, summarizing its known activities and providing detailed protocols for its investigation. This document is intended to serve as a foundational resource for researchers exploring the antimicrobial applications of this compound.

Introduction to this compound

This compound is a naturally occurring phenylpropene, a class of organic compounds found in the essential oils of various plants. Structurally, it is 4-methoxy-5-(2-propen-1-yl)-1,3-benzodioxole.[1][2] While research into its full biological activity is ongoing, initial studies have highlighted its potential as an antimicrobial agent. This document outlines the current understanding of this compound's antimicrobial properties and provides detailed methodologies for its further investigation.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of its bactericidal action is believed to be the disruption of the bacterial cell membrane.[3]

Table 1: Summary of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMIC (mg/mL)MBC (mg/mL)Reference
Escherichia coliATCC 259220.2 - 0.5>0.5[3]
Staphylococcus aureusATCC 259230.2 - 0.5>0.5[3]
Pseudomonas aeruginosaPAO1Not ReportedNot Reported
Candida albicansATCC 10231Not ReportedNot Reported

Note: Data for Pseudomonas aeruginosa and Candida albicans are not currently available in the reviewed literature and represent a key area for future research.

Mechanism of Action: Membrane Disruption

Studies suggest that this compound's antimicrobial effect is primarily due to its ability to compromise the integrity of the bacterial cytoplasmic membrane.[3] This disruption leads to the leakage of intracellular components and ultimately, cell death. This proposed mechanism is a common trait among several essential oil components.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial potential of this compound. These protocols are based on established methodologies and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the MIC and MBC of this compound against a target microorganism.

Materials:

  • This compound

  • Target microorganism (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile agar (B569324) plates

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to the desired starting concentration. Ensure the final solvent concentration does not inhibit microbial growth.

  • Preparation of Bacterial Inoculum: Culture the target microorganism overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound solution in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the target microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the plates for 18-24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock serial_dilution Serial Dilution in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (18-24h) inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no growth) incubation_mic->read_mic plate_mbc Plate from clear wells read_mic->plate_mbc incubation_mbc Incubate Agar Plates (18-24h) plate_mbc->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of this compound.

Visualization of Morphological Changes by Scanning Electron Microscopy (SEM)

This protocol allows for the visualization of morphological changes in bacteria treated with this compound.

Materials:

  • Bacterial culture treated with this compound (at MIC and/or MBC)

  • Untreated control bacterial culture

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde (B144438) solution (2.5% in PBS)

  • Osmium tetroxide (1%)

  • Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)

  • Critical point dryer

  • SEM stubs

  • Sputter coater (e.g., gold-palladium)

  • Scanning Electron Microscope

Protocol:

  • Sample Preparation: Treat bacterial cultures with this compound at the desired concentrations (e.g., MIC and MBC) for a specified time. Harvest the cells by centrifugation.

  • Fixation: Wash the bacterial pellets with PBS and then fix with 2.5% glutaraldehyde for at least 1 hour at 4°C.

  • Post-fixation: Wash the fixed cells with PBS and post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%) for 10-15 minutes at each concentration.

  • Drying: Critical point dry the dehydrated samples.

  • Mounting and Coating: Mount the dried samples onto SEM stubs and sputter-coat with a conductive metal like gold-palladium.

  • Imaging: Observe the samples under a scanning electron microscope.

Workflow for SEM Analysis

SEM_Workflow start Bacterial Culture + this compound centrifuge1 Centrifuge & Harvest Cells start->centrifuge1 fixation Fix with Glutaraldehyde centrifuge1->fixation postfixation Post-fix with Osmium Tetroxide fixation->postfixation dehydration Dehydrate with Ethanol Series postfixation->dehydration drying Critical Point Drying dehydration->drying mounting Mount on SEM Stubs drying->mounting coating Sputter Coat with Gold-Palladium mounting->coating imaging Image with SEM coating->imaging

Caption: Workflow for SEM sample preparation and analysis.

Assessment of Membrane Integrity by Flow Cytometry

This protocol uses fluorescent dyes to assess the integrity of the bacterial membrane after treatment with this compound.

Materials:

  • Bacterial culture treated with this compound

  • Untreated control bacterial culture

  • Phosphate-buffered saline (PBS)

  • Propidium (B1200493) iodide (PI) solution

  • SYTO 9 solution

  • Flow cytometer

Protocol:

  • Treatment: Treat bacterial cultures with this compound at various concentrations and for different time points.

  • Staining: Harvest the cells, wash with PBS, and resuspend in PBS. Add SYTO 9 and PI to the cell suspension and incubate in the dark for 15-30 minutes. SYTO 9 stains all bacterial cells (live and dead), while PI only enters cells with compromised membranes (dead cells).

  • Analysis: Analyze the stained cells using a flow cytometer. Excite SYTO 9 with a 488 nm laser and detect emission at ~520 nm (green). Excite PI with a 488 nm laser and detect emission at ~617 nm (red).

  • Data Interpretation: Differentiate between live (green fluorescence) and dead (red fluorescence) bacterial populations to quantify the effect of this compound on membrane integrity.

Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow start Bacterial Culture + this compound harvest Harvest and Wash Cells start->harvest stain Stain with SYTO 9 and Propidium Iodide harvest->stain incubate Incubate in the Dark stain->incubate analyze Analyze on Flow Cytometer incubate->analyze interpret Differentiate Live/Dead Populations analyze->interpret

Caption: Workflow for assessing membrane integrity by flow cytometry.

Visualization of Membrane Damage by Confocal Microscopy

This protocol provides a visual confirmation of membrane damage in bacteria treated with this compound.

Materials:

  • Bacterial culture treated with this compound

  • Untreated control bacterial culture

  • Live/Dead BacLight™ Bacterial Viability Kit (or similar SYTO 9 and PI dyes)

  • Confocal laser scanning microscope

Protocol:

  • Treatment and Staining: Treat bacterial cells with this compound as described for flow cytometry. Stain the cells with a mixture of SYTO 9 and propidium iodide according to the manufacturer's instructions.

  • Mounting: Mount the stained cell suspension on a microscope slide with a coverslip.

  • Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and emission filters for SYTO 9 (green fluorescence) and propidium iodide (red fluorescence).

  • Analysis: Capture images to visualize the co-localization of the dyes and assess the extent of membrane damage. Live cells will appear green, while dead or membrane-compromised cells will appear red.

Confocal_Workflow start Bacterial Culture + this compound stain Stain with SYTO 9 and Propidium Iodide start->stain mount Mount on Microscope Slide stain->mount image Image with Confocal Microscope mount->image analyze Analyze Live/Dead Cell Distribution image->analyze

Caption: Potential points of interference by this compound in the P. aeruginosa quorum sensing pathway.

Protocol for Assessing Quorum Quenching Activity

This protocol uses the reporter strain Chromobacterium violaceum to screen for the quorum quenching activity of this compound. C. violaceum produces a purple pigment called violacein (B1683560), the production of which is regulated by a C6-HSL-mediated quorum sensing system. [4] Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant)

  • Luria-Bertani (LB) agar and broth

  • This compound

  • N-hexanoyl-L-homoserine lactone (C6-HSL) if using a mutant strain

  • Sterile petri dishes

Protocol:

  • Lawn Preparation: Prepare a lawn of C. violaceum on an LB agar plate.

  • Disc Application: Impregnate sterile paper discs with different concentrations of this compound.

  • Incubation: Place the discs on the bacterial lawn and incubate the plates at 30°C for 24-48 hours.

  • Observation: A clear zone of no growth around the disc indicates antimicrobial activity. A colorless zone of growth (inhibition of violacein production) without killing the bacteria indicates quorum quenching activity.

QQ_Assay_Workflow prep_lawn Prepare C. violaceum Lawn on Agar place_discs Place Discs on Lawn prep_lawn->place_discs prep_discs Impregnate Discs with this compound prep_discs->place_discs incubate Incubate (24-48h) place_discs->incubate observe Observe for Inhibition of Violacein Production incubate->observe

References

Investigating the Anti-inflammatory Effects of Croweacin: A Literature Review and Proposed Avenues for Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the anti-inflammatory properties of Croweacin. Despite its identification in various plant species, there is currently no published research detailing its effects on inflammatory pathways, specific molecular targets, or its potential as an anti-inflammatory agent.

This document serves as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the potential anti-inflammatory effects of this compound. In the absence of specific data on this compound, we provide a set of detailed, generalized application notes and protocols based on established methodologies for evaluating the anti-inflammatory properties of novel compounds. These protocols are centered around the key signaling pathways known to be pivotal in the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Application Notes: A General Framework for Assessing Anti-inflammatory Potential

Many plant-derived compounds exert their anti-inflammatory effects by modulating key signaling cascades within immune cells.[1] A primary inflammatory stimulus, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, can trigger a signaling cascade that leads to the production of pro-inflammatory mediators. The NF-κB and MAPK pathways are central to this process.[1][2]

NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as the enzyme Cyclooxygenase-2 (COX-2).[1][3]

MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, represents another critical signaling route in inflammation.[4][5] These kinases are activated by a variety of extracellular stimuli and, in turn, phosphorylate and activate transcription factors such as Activator Protein-1 (AP-1). AP-1, like NF-κB, plays a crucial role in the expression of pro-inflammatory genes.[6]

A hypothetical investigation into the anti-inflammatory effects of a compound like this compound would, therefore, focus on its ability to inhibit these pathways and their downstream consequences.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison. The following tables provide a template for presenting such data.

Table 1: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Vehicle Control-
LPS (1 µg/mL)-
Compound X + LPS1
Compound X + LPS5
Compound X + LPS10
Compound X + LPS25
Positive Control (e.g., Dexamethasone) + LPS10

Table 2: Effect of Compound X on Pro-inflammatory Mediator Production

TreatmentConcentration (µM)Nitric Oxide (µM) ± SDPGE₂ (pg/mL) ± SD
Vehicle Control-
LPS (1 µg/mL)-
Compound X + LPS1
Compound X + LPS5
Compound X + LPS10
Compound X + LPS25
Positive Control (e.g., L-NAME for NO) + LPS100
Positive Control (e.g., Indomethacin for PGE₂) + LPS10

Table 3: IC₅₀ Values for Inhibition of Pro-inflammatory Mediators

CompoundIC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)IC₅₀ for NO Inhibition (µM)IC₅₀ for PGE₂ Inhibition (µM)
Compound X
Positive Control

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of a novel compound.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the methodology for assessing the effect of a test compound on the production of pro-inflammatory cytokines in a macrophage cell line stimulated with LPS.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere for 12-24 hours.[7]

2. Compound Treatment:

  • Prepare stock solutions of the test compound in Dimethyl Sulfoxide (DMSO).

  • Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should not exceed 0.1% to prevent solvent-induced toxicity.[7]

  • Remove the culture medium from the cells and replace it with medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an unstimulated control (medium only).

  • Pre-incubate the cells with the compound for 1-2 hours.[7]

3. LPS Stimulation:

  • After pre-incubation, add LPS (from E. coli) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the unstimulated control wells.

  • Incubate the plate for 18-24 hours.[7]

4. Measurement of Cytokines:

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Protocol 2: Nitric Oxide (NO) Production Assay

This protocol measures the effect of a test compound on the production of nitric oxide, a key inflammatory mediator.

1. Cell Culture and Treatment:

  • Follow steps 1-3 from Protocol 1.

2. Nitrite (B80452) Measurement (Griess Assay):

  • After the 18-24 hour incubation with LPS, collect the cell culture supernatant.

  • Nitrite, a stable product of NO, is measured using the Griess reagent.

  • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Prostaglandin E₂ (PGE₂) Assay

This protocol assesses the effect of a test compound on the production of PGE₂, an inflammatory prostaglandin.

1. Cell Culture and Treatment:

  • Follow steps 1-3 from Protocol 1.

2. PGE₂ Measurement:

  • After the 18-24 hour incubation, collect the cell supernatant.

  • Measure the concentration of PGE₂ using a commercially available ELISA kit according to the manufacturer's protocol.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol is used to determine if the test compound inhibits the activation of key proteins in the NF-κB and MAPK signaling pathways.

1. Cell Lysis:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, as activation of these pathways is rapid).

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Collect the cell lysates and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB degradation of IκB Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes initiates This compound This compound (Hypothetical) This compound->IKK inhibits? This compound->NFkB inhibits translocation?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes initiates This compound This compound (Hypothetical) This compound->MAPK inhibits phosphorylation?

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Experimental_Workflow cluster_assays Cell_Culture 1. Culture RAW 264.7 Macrophages Compound_Treatment 2. Pre-treat with this compound Cell_Culture->Compound_Treatment LPS_Stimulation 3. Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation 4. Incubate LPS_Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 5a. Lyse Cells Incubation->Cell_Lysis ELISA ELISA (TNF-α, IL-6, PGE₂) Supernatant_Collection->ELISA Griess Griess Assay (NO) Supernatant_Collection->Griess Western Western Blot (p-p65, p-p38) Cell_Lysis->Western Assays 6. Perform Assays Data_Analysis 7. Analyze Data Assays->Data_Analysis

Caption: General experimental workflow for assessing anti-inflammatory activity.

References

Application Notes and Protocols: Croweacin as a Standard for Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croweacin, a phenylpropanoid naturally occurring in various plant species, particularly in the essential oils of the family Rutaceae, is gaining attention as a potential reference standard for the qualitative and quantitative analysis of natural products. Its distinct chemical structure and presence in several botanicals make it a valuable marker for the standardization and quality control of herbal extracts and essential oils. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, including methodologies for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Colorless to pale yellow oil
IUPAC Name 4-methoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole
CAS Number 484-34-4

Sourcing this compound Analytical Standard

Certified reference material (CRM) of this compound with a purity of ≥98% is recommended for use as a standard. While specific suppliers for this compound CRM are not widely listed, researchers can inquire with reputable suppliers of phytochemical and analytical standards.

Potential Suppliers of Phytochemical Reference Standards:

  • Sigma-Aldrich (Merck)

  • ChromaDex

  • PhytoLab

  • Extrasynthese

It is crucial to obtain a Certificate of Analysis (CoA) with the standard, detailing its purity, identity, and storage conditions.

Experimental Protocols

Protocol 1: Quantification of this compound in a Plant Matrix using GC-MS

This protocol is designed for the quantitative analysis of this compound in essential oils or solvent extracts of plant materials.

1. Sample Preparation: Extraction from Plant Material

  • Objective: To extract this compound and other volatile compounds from a plant matrix.

  • Materials:

    • Dried and powdered plant material (e.g., leaves, bark)

    • Hexane (B92381) or Dichloromethane (HPLC grade)

    • Anhydrous sodium sulfate

    • Soxhlet apparatus or ultrasonic bath

    • Rotary evaporator

    • Filter paper (0.45 µm)

  • Procedure:

    • Weigh 10 g of the dried, powdered plant material.

    • Soxhlet Extraction: Place the sample in a thimble and extract with 200 mL of hexane for 6 hours.

    • Ultrasonic Extraction: Macerate the sample in 100 mL of hexane and sonicate for 30 minutes at 40°C. Repeat the extraction twice.

    • Combine the extracts and filter.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the final extract in a known volume of hexane for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions (Representative):

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 10°C/min.

      • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-500.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound (m/z): 192 (molecular ion), 177, 161, 131.

3. Calibration

  • Prepare a stock solution of this compound standard in hexane (1000 µg/mL).

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 to 50 µg/mL.

  • Inject each standard into the GC-MS and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound in a Plant Matrix using HPLC-MS

This protocol is suitable for the analysis of this compound in plant extracts, particularly when higher sensitivity and specificity are required.

1. Sample Preparation: Extraction from Plant Material

  • Objective: To extract this compound from a plant matrix for HPLC-MS analysis.

  • Materials:

    • Dried and powdered plant material.

    • Methanol (B129727) or Acetonitrile (HPLC grade).

    • Ultrasonic bath.

    • Centrifuge.

    • Syringe filters (0.22 µm).

  • Procedure:

    • Weigh 1 g of the dried, powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 1 minute.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC-MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Chromatographic Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in water.

      • B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 40% B (re-equilibration).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Ion Source Temperature: 350°C.

    • Multiple Reaction Monitoring (MRM) Transitions for this compound:

      • Precursor Ion (Q1): m/z 193.1

      • Product Ions (Q3): m/z 178.1, 161.1 (quantifier and qualifier).

3. Calibration

  • Prepare a stock solution of this compound standard in methanol (1000 µg/mL).

  • Perform serial dilutions with the initial mobile phase to prepare calibration standards ranging from 1 to 500 ng/mL.

  • Inject each standard into the HPLC-MS and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: Method Validation

The following table summarizes the typical performance characteristics for the analytical methods described. These values are representative for phenylpropanoids and should be established for this compound in your laboratory during method validation.

ParameterGC-MS (Representative Values)HPLC-MS (Representative Values)
Linearity (R²) > 0.995> 0.998
Range 0.1 - 50 µg/mL1 - 500 ng/mL
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 ng/mL
Precision (RSD%) < 10%< 5%
Accuracy (Recovery %) 90 - 110%95 - 105%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Extraction (Soxhlet or Ultrasonic) plant_material->extraction filtration Filtration & Concentration extraction->filtration final_extract Final Extract filtration->final_extract gcms GC-MS Analysis final_extract->gcms hplcms HPLC-MS Analysis final_extract->hplcms calibration Calibration with this compound Standard gcms->calibration hplcms->calibration quantification Quantification of this compound calibration->quantification validation Method Validation quantification->validation

Caption: Workflow for the analysis of this compound in plant matrices.

Logical Relationship for Method Validation

validation_relationship cluster_parameters Validation Parameters method Analytical Method for this compound specificity Specificity method->specificity Ensures measurement of analyte of interest linearity Linearity & Range method->linearity Proportionality of signal to concentration lod_loq LOD & LOQ method->lod_loq Defines sensitivity limits precision Precision (Repeatability & Intermediate) method->precision Measures consistency of results accuracy Accuracy (Recovery) method->accuracy Closeness to the true value robustness Robustness method->robustness Resilience to small variations

Caption: Key parameters for analytical method validation.

Potential Signaling Pathway Involvement of Bioactive Natural Products

While the specific signaling pathways modulated by this compound are a subject for further investigation, many bioactive natural products, including phenylpropanoids, have been shown to influence key cellular signaling cascades implicated in inflammation and cell proliferation.

signaling_pathway cluster_pathway Potential Cellular Targets cluster_response Cellular Response This compound This compound (Bioactive Compound) receptor Cell Surface Receptor This compound->receptor mapk MAPK Pathway receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k nfkb NF-κB Pathway mapk->nfkb proliferation Inhibition of Cell Proliferation mapk->proliferation inflammation Modulation of Inflammation nfkb->inflammation pi3k->nfkb apoptosis Induction of Apoptosis pi3k->apoptosis

Caption: Hypothetical signaling pathways affected by bioactive compounds.

Conclusion

This compound serves as a promising analytical standard for the quality control and standardization of natural products, particularly those containing essential oils rich in phenylpropanoids. The GC-MS and HPLC-MS protocols outlined in this document provide a robust framework for the accurate and precise quantification of this compound. As with any analytical method, it is imperative that validation is performed in the specific laboratory environment to ensure reliable results. Further research into the biological activities of this compound may reveal its potential as a therapeutic agent and further solidify its importance in natural product science.

Application Notes and Protocols for Utilizing Crocin in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the initial request specified "Croweacin," a thorough review of scientific literature indicates a scarcity of research on its neuroprotective properties. It is highly probable that the intended compound of interest was Crocin (B39872) , a primary active carotenoid found in saffron (Crocus sativus L.) and gardenia fruit. Crocin has been extensively studied for its potent neuroprotective effects, demonstrating significant therapeutic potential in various models of neurodegenerative diseases.[1][2][3] This document will, therefore, focus on providing detailed application notes and protocols for the utilization of Crocin in neuroprotective research.

Crocin exerts its neuroprotective effects through multiple mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][4] It has been shown to mitigate oxidative stress, modulate key signaling pathways involved in neuronal survival, and reduce the pathological hallmarks of diseases such as Alzheimer's, Parkinson's, and ischemic stroke.[1][4][5] These application notes provide a framework for investigating the neuroprotective potential of Crocin in various experimental settings.

Data Presentation: Quantitative Effects of Crocin in Neuroprotective Studies

The following tables summarize key quantitative data from various studies, highlighting the neuroprotective efficacy of Crocin in both in vitro and in vivo models.

Table 1: In Vitro Neuroprotective Effects of Crocin

Cell LineInsult/ModelCrocin ConcentrationOutcome MeasureResultReference
HT22L-glutamate0.5 and 2 µMCell ViabilitySignificantly increased[6]
HT22L-glutamate2 µMApoptosis RateReduced from 32.5% to 10.8%[6]
HT22L-glutamate0.5 and 2 µMIntracellular ROSSuppressed accumulation[6]
HT22L-glutamate0.5 and 2 µMIntracellular Ca2+Mitigated overload[6]
PC-12RotenoneNot Specifiedα-synuclein levelsHampered[7]
Trigeminal Sensory NeuronsBlue Light ExposureNot SpecifiedMitochondrial FunctionPreserved[8]

Table 2: In Vivo Neuroprotective Effects of Crocin

Animal ModelDisease ModelCrocin DosageOutcome MeasureResultReference
MiceD-galactose and AlCl₃ (Alzheimer's)Not SpecifiedCognitive and Memory AbilitiesSubstantially improved[6]
MiceD-galactose and AlCl₃ (Alzheimer's)Not SpecifiedAβ1-42 Deposition (Hippocampus)Reduced[6]
RatsRotenone (Parkinson's)30 mg/kg/dayBehavioral ImprovementSubstantial[7][9]
RatsRotenone (Parkinson's)30 mg/kg/dayTyrosine Hydroxylase (TH) & Dopamine (DA)Increased[7]
RatsMiddle Cerebral Artery Occlusion (Ischemic Stroke)30, 60, and 120 mg/kgInfarct VolumeReduced by 64%, 74%, and 73% respectively[2]
RatsMiddle Cerebral Artery Occlusion (Ischemic Stroke)60 mg/kgMalondialdehyde (MDA) LevelsSignificantly reduced[2]
RatsMiddle Cerebral Artery Occlusion (Ischemic Stroke)60 mg/kgSOD and GPx ActivitySignificantly increased[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their study design.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in HT22 Cells

Objective: To assess the protective effect of Crocin against glutamate-induced cell death in a murine hippocampal neuronal cell line (HT22).

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Crocin (dissolved in a suitable solvent, e.g., DMSO or culture medium)

  • L-glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Pre-treatment with Crocin: The following day, replace the medium with fresh medium containing various concentrations of Crocin (e.g., 0.5, 1, 2, 5, 10 µM). A vehicle control (medium with the solvent used for Crocin) should also be included. Incubate for 3 hours.

  • Induction of Excitotoxicity: After the pre-treatment period, add L-glutamate to a final concentration of 25 mM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Assessment of Apoptosis using Annexin V-FITC/PI Staining

Objective: To quantify the anti-apoptotic effect of Crocin in neuronal cells.

Materials:

  • Neuronal cells (e.g., HT22 or primary neurons)

  • 6-well plates

  • Crocin

  • Apoptosis-inducing agent (e.g., L-glutamate, H₂O₂)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with Crocin and the apoptosis-inducing agent as described in Protocol 1.

  • Cell Harvesting: After treatment, collect the cells by trypsinization and centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Protocol 3: In Vivo Neuroprotection in a Rat Model of Ischemic Stroke (MCAO)

Objective: To evaluate the neuroprotective efficacy of Crocin in a transient focal cerebral ischemia model.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture

  • Crocin solution for intraperitoneal (i.p.) injection

  • Saline (vehicle control)

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Induction of Middle Cerebral Artery Occlusion (MCAO):

    • Anesthetize the rat.

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a 4-0 monofilament nylon suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Treatment: Administer Crocin (e.g., 30, 60, or 120 mg/kg, i.p.) or saline at the onset of ischemia.

  • Reperfusion: After 60 minutes of occlusion, withdraw the suture to allow reperfusion.

  • Neurological Deficit Scoring: 24 hours after MCAO, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the rat and perfuse the brain with saline.

    • Remove the brain and slice it into 2 mm coronal sections.

    • Immerse the slices in 2% TTC solution at 37°C for 30 minutes.

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the Crocin-treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Crocin and a general experimental workflow for neuroprotective studies.

G cluster_stress Cellular Stress (e.g., Oxidative Stress, Excitotoxicity) cluster_crocin Crocin Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Oxidative Stress / Neuroinflammation PI3K_Akt PI3K/Akt Pathway Stress->PI3K_Akt Inhibits Nrf2 Nrf2 Pathway Stress->Nrf2 Inhibits MAPK MAPK Pathway Stress->MAPK Activates Crocin Crocin Crocin->PI3K_Akt Activates Crocin->Nrf2 Activates Crocin->MAPK Modulates Anti_apoptotic ↑ Anti-apoptotic Proteins (Bcl-2) ↓ Pro-apoptotic Proteins (Bax, Caspase-3) PI3K_Akt->Anti_apoptotic Antioxidant ↑ Antioxidant Enzyme Expression (SOD, GPx) Nrf2->Antioxidant Anti_inflammatory ↓ Pro-inflammatory Cytokines MAPK->Anti_inflammatory Survival ↑ Neuronal Survival and Protection Antioxidant->Survival Anti_inflammatory->Survival Anti_apoptotic->Survival

Caption: Key signaling pathways modulated by Crocin in neuroprotection.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Conclusion start_vitro Neuronal Cell Culture (e.g., HT22, SH-SY5Y, Primary Neurons) treatment_vitro Induce Neuronal Damage (e.g., Oxidative Stress, Excitotoxicity) + Treat with Crocin start_vitro->treatment_vitro assays_vitro Assess Neuroprotective Effects: - Cell Viability (MTT) - Apoptosis (Annexin V/PI) - Oxidative Stress (ROS assay) - Western Blot (Signaling Proteins) treatment_vitro->assays_vitro analysis Statistical Analysis of Results assays_vitro->analysis start_vivo Animal Model of Neurodegeneration (e.g., Alzheimer's, Parkinson's, Stroke) treatment_vivo Administer Crocin start_vivo->treatment_vivo assays_vivo Evaluate Outcomes: - Behavioral Tests - Histopathology (Infarct volume, Neuronal loss) - Biochemical Assays (e.g., ELISA, Western Blot) treatment_vivo->assays_vivo assays_vivo->analysis conclusion Elucidate Neuroprotective Mechanisms of Crocin analysis->conclusion

Caption: General experimental workflow for this compound neuroprotection studies.

Conclusion

Crocin stands out as a promising natural compound for the development of novel neuroprotective therapies. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation in the context of various neurodegenerative diseases. The protocols and data presented here offer a solid foundation for researchers to explore the therapeutic potential of Crocin and unravel its intricate neuroprotective pathways.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of Croweacin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Croweacin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the extraction and purification of this bioactive phenylpropanoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

This compound is a naturally occurring phenylpropanoid with the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Its IUPAC name is 4-methoxy-5-prop-2-enyl-1,3-benzodioxole. It is commonly found in the essential oils of various plants, notably from the genus Eriostemon (particularly Eriostemon crowei, also known as Crowea saligna) and plants of the Piper genus.

Q2: What are the main challenges in the purification of this compound?

The primary challenges in purifying this compound stem from its chemical nature and its occurrence in complex mixtures within plant extracts. Key difficulties include:

  • Co-elution of Structurally Similar Compounds: this compound is often present alongside other phenylpropanoids (like safrole and myristicin) and terpenes with similar polarities, making chromatographic separation difficult.[1][2]

  • Isomerization: Under certain conditions, such as treatment with alcoholic potash, this compound can isomerize to isothis compound, which has a different boiling point and chromatographic behavior.[3]

  • Low Abundance: The concentration of this compound in the raw plant material can be low, necessitating efficient extraction and purification methods to obtain a satisfactory yield.

  • Matrix Effects: The crude plant extract contains a complex mixture of compounds, including pigments, lipids, and other secondary metabolites, that can interfere with chromatographic separation and reduce the lifespan of columns.

Q3: What are the general steps for isolating this compound?

A typical workflow for the isolation of this compound involves the following stages:

  • Extraction: The dried and powdered plant material is extracted with an organic solvent. Steam distillation is also a common method for extracting essential oils containing this compound.[2]

  • Preliminary Fractionation: The crude extract may be subjected to techniques like vacuum liquid chromatography (VLC) to separate it into fractions of varying polarity.[4]

  • Column Chromatography: This is the primary method for purifying this compound. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18) chromatography are used.[1][5]

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC, sometimes in a recycling mode, is employed for the final purification steps.[1][5]

  • Crystallization/Derivative Formation: In some cases, the formation of a derivative, such as a picrate (B76445), can facilitate purification through crystallization.[3]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound in the crude extract. 1. Inefficient extraction solvent or method. 2. Insufficient extraction time. 3. Improperly prepared plant material (e.g., not finely powdered).1. Optimize the extraction solvent. A mixture of polar and non-polar solvents might be more effective. For essential oils, ensure steam distillation parameters are optimal. 2. Increase the extraction time or perform multiple extraction cycles. 3. Ensure the plant material is thoroughly dried and finely ground to maximize surface area.
Poor separation of this compound from other compounds in column chromatography (co-elution). 1. Inappropriate stationary phase. 2. Mobile phase polarity is not optimized. 3. Column overloading.1. If using normal-phase silica gel, consider switching to a different stationary phase like alumina (B75360) or a bonded phase with different selectivity. For more polar impurities, reversed-phase chromatography may be more effective.[1] 2. Systematically adjust the mobile phase composition. For normal-phase, try different ratios of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate (B1210297), dichloromethane) solvents. For reversed-phase, adjust the ratio of water and an organic modifier (e.g., methanol (B129727), acetonitrile). 3. Reduce the amount of crude extract loaded onto the column.
This compound peak is broad or tailing in HPLC. 1. Secondary interactions with the stationary phase. 2. Column degradation. 3. Inappropriate mobile phase pH.1. Add a small amount of a modifier to the mobile phase, such as a competing base or acid, to block active sites on the stationary phase. 2. Use a guard column to protect the analytical column. If the column is old, replace it. 3. Although this compound is not strongly ionizable, adjusting the pH of the mobile phase can sometimes improve peak shape for phenylpropanoids.
Formation of an unknown compound during purification. 1. Isomerization of this compound to isothis compound. 2. Degradation of this compound due to exposure to harsh conditions (e.g., strong acids/bases, high temperatures).1. Avoid prolonged exposure to basic conditions, especially alcoholic potash, unless the intention is to synthesize isothis compound.[3] 2. Use mild purification conditions. Avoid excessive heat during solvent evaporation by using a rotary evaporator at a low temperature.
Difficulty in achieving high purity (>98%). 1. Presence of a persistent, structurally similar impurity. 2. The final purification step lacks sufficient resolving power.1. Consider derivative formation. The picrate of isothis compound has been shown to crystallize well, which can be a powerful purification step.[3] The this compound can then be regenerated. 2. Employ high-resolution preparative HPLC, potentially with a recycling function to improve the separation of closely eluting peaks.[1]

Quantitative Data Summary

The following table summarizes typical (though highly variable) quantitative data for the purification of this compound and related phenylpropanoids from plant extracts. Actual values will depend on the plant source, extraction method, and purification strategy.

Purification Stage Parameter Typical Value Reference
Steam Distillation Yield of Essential Oil0.5 - 2.0% (w/w) of dried plant materialGeneral knowledge
Crude Extract This compound Content1 - 10% of essential oilEstimated
Column Chromatography (Silica Gel) Purity of this compound Fraction60 - 80%Estimated
Preparative HPLC Final Purity of this compound> 98%[5]
Overall Yield Pure this compound0.01 - 0.2% (w/w) of dried plant materialEstimated

Experimental Protocols

Protocol 1: Extraction of this compound-rich Essential Oil
  • Material Preparation: Air-dry the aerial parts of the plant material (e.g., Eriostemon crowei) and grind to a coarse powder.

  • Steam Distillation: Subject the powdered plant material to steam distillation for 4-6 hours.

  • Oil Separation: Collect the distillate and separate the essential oil from the aqueous phase using a separatory funnel.

  • Drying: Dry the essential oil over anhydrous sodium sulfate.

  • Storage: Store the oil at 4°C in a sealed, dark container.

Protocol 2: Column Chromatography for Initial Purification
  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing this compound (as identified by comparison with a standard on TLC) and concentrate them using a rotary evaporator.

Protocol 3: Preparative HPLC for Final Purification
  • Column: Use a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A typical mobile phase would be a gradient of water (A) and methanol or acetonitrile (B52724) (B). For example, start with 60% B and increase to 100% B over 30 minutes.

  • Sample Preparation: Dissolve the enriched this compound fraction from column chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the HPLC system and collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC).

  • Purity Analysis: Analyze the collected fraction for purity using analytical HPLC.

  • Solvent Removal: Remove the solvent from the pure fraction under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow plant_material Dried & Powdered Plant Material extraction Steam Distillation or Solvent Extraction plant_material->extraction crude_extract Crude Essential Oil or Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (Optional) crude_extract->vlc column_chrom Silica Gel Column Chromatography crude_extract->column_chrom vlc->column_chrom hplc Preparative Reversed-Phase HPLC column_chrom->hplc pure_this compound Pure this compound (>98%) hplc->pure_this compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Problem: Co-eluting Impurities optimize_mobile Optimize Mobile Phase (Gradient/Solvent Ratio) start->optimize_mobile change_stationary Change Stationary Phase (e.g., Silica to C18) optimize_mobile->change_stationary If still co-eluting reduce_load Reduce Sample Load change_stationary->reduce_load If still co-eluting derivative Consider Derivative Formation & Crystallization change_stationary->derivative prep_hplc Use High-Resolution Preparative HPLC reduce_load->prep_hplc For high purity success Improved Separation prep_hplc->success derivative->success

Caption: Troubleshooting logic for resolving co-eluting impurities.

References

Technical Support Center: Optimizing GC-MS for Croweacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Croweacin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for this compound analysis?

A: For a phenylpropene compound like this compound, a standard non-polar column and typical GC-MS settings are a good starting point. Optimization will be necessary based on your specific instrument and sample matrix.

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale & Notes
GC System
Injection ModeSplit/SplitlessUse splitless for trace analysis to maximize sensitivity; use split for higher concentrations to avoid column overload.[1]
Inlet Temperature250 - 280 °CEnsures efficient vaporization of this compound without thermal degradation.
LinerDeactivated, single taper with glass woolA deactivated liner prevents analyte interaction and potential peak tailing.[2]
Carrier GasHelium or HydrogenHelium is standard.[3] Hydrogen can allow for faster analysis times.[2]
Flow Rate1.0 - 1.5 mL/min (constant flow)An optimal flow rate prevents peak broadening and maintains good chromatographic resolution.[2]
Column5% Phenyl Polymethylsiloxane (e.g., HP-5ms)This common, low-bleed stationary phase is well-suited for aromatic compounds.[3]
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of efficiency and sample capacity.[3]
Oven Program60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)This is a general-purpose program; adjust based on the retention time of this compound and the complexity of the sample matrix.[3]
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[3]
Ionization Energy70 eVThe standard energy for creating consistent, library-searchable mass spectra.[3]
MS Source Temp.230 °CA common starting point for good ionization and minimizing contamination.[2]
MS Quad Temp.150 °CA typical setting for good mass filtering and stable performance.[2]
Solvent Delay3 - 5 minPrevents the solvent peak from entering the mass spectrometer, preserving the filament.[4]
Acquisition ModeFull Scan (m/z 40-400)Ideal for initial method development to identify this compound and potential impurities.
Selected Ion Monitoring (SIM)Use for quantitative analysis to significantly increase sensitivity by monitoring characteristic ions.[2][5]

Q2: I'm observing poor peak shape (tailing) for this compound. What are the potential causes and solutions?

A: Peak tailing is often caused by active sites within the GC system that interact with the analyte.

Table 2: Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Active Sites in Injector Liner Replace the liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile residues.[2][6]
Column Contamination Trim the first 10-20 cm from the inlet side of the column to remove accumulated non-volatile matrix components.[7]
Improper Column Installation Reinstall the column, ensuring the cut is clean and at a 90° angle and that it is inserted to the correct depth in the inlet.[7]
Sub-optimal Flow Rate Optimize the carrier gas flow rate. A rate that is too low can increase analyte interaction time with the column.[2]

Q3: My this compound signal is weak or non-existent. How can I improve sensitivity?

A: Low sensitivity can stem from issues with the sample introduction, the GC separation, or the MS detector.

Table 3: Troubleshooting Low Sensitivity

Potential CauseRecommended Solution
System Leaks Perform a leak check. Air and water in the system (indicated by high m/z 18, 28, 32, and 44 in the background) will degrade sensitivity.[6][8]
Sub-optimal MS Tune Perform an autotune of the mass spectrometer to ensure optimal performance of the ion source, mass filter, and detector.[2] A tune report can diagnose many issues.[8]
Contaminated Ion Source If the tune report shows high EM voltage or poor ion ratios, the ion source may need cleaning.[9]
Incorrect Acquisition Mode For trace-level quantification, switch from Full Scan to Selected Ion Monitoring (SIM) mode. This significantly increases the signal-to-noise ratio by focusing only on ions specific to this compound.[2][5]
Low Injection Volume If using split injection, switch to splitless mode for a few runs to see if sensitivity improves, indicating the split ratio was too high.

Q4: What are the expected major fragment ions for this compound in an EI mass spectrum?

A: While an experimental spectrum is definitive, the structure of this compound (a methoxy-substituted phenylpropene) allows for predictable fragmentation. The molecular ion (M+) is expected to be prominent due to the stable aromatic ring.[10] Fragmentation typically occurs at bonds that are beta to the aromatic ring or at the ether linkage.

The molecular ions are energetically unstable and will break into smaller pieces, including other positive ions and uncharged free radicals.[11][12] Only the charged ions are detected.[11][12]

Predicted Fragmentation Pathways for this compound (MW ≈ 178 g/mol ):

  • Loss of a methyl radical (-•CH₃): A common fragmentation for methoxy (B1213986) groups, leading to a strong peak at m/z 163 .

  • Loss of an ethyl radical (-•C₂H₅): Cleavage of the propenyl side chain could result in a fragment at m/z 149 .

  • Formation of a tropylium (B1234903) ion: Rearrangement and cleavage of the side chain can lead to a stable tropylium-like ion, often seen in aromatic compounds.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol outlines the standard procedure for developing a quantitative method for this compound.

  • Instrument Preparation:

    • Ensure the carrier gas cylinder has sufficient pressure. Check that gas purifiers (oxygen and hydrocarbon traps) are in good condition.[5]

    • Perform a system leak check, especially after column or septum changes.[6]

    • Run an autotune for the mass spectrometer to calibrate and optimize performance.[2] Evaluate the tune report for signs of contamination or high EM voltage.[9]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate (B1210297) or methanol.

    • Create a series of calibration standards by serial dilution from the stock solution, covering the expected concentration range of the samples.

    • If using an internal standard (IS) for improved quantification, select a compound with similar chemical properties but a different retention time (e.g., a deuterated analog or another stable aromatic compound). Spike the IS into all standards and samples at a constant concentration.

  • Data Acquisition:

    • Set the GC and MS parameters according to the recommended starting conditions in Table 1 .

    • Inject a solvent blank first to check for system contamination or ghost peaks.[1]

    • Inject the calibration standards from lowest to highest concentration to build a calibration curve.

    • Inject the unknown samples. Include periodic injections of a mid-level calibration standard (a continuing calibration verification or CCV) to monitor instrument performance over the run sequence.

  • Data Analysis:

    • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum.

    • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).

    • For quantification, integrate the peak area of a characteristic ion (quant ion). In SIM mode, this will be the primary ion monitored.

    • Generate a calibration curve by plotting the peak area (or the ratio of analyte area to IS area) against concentration.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.

Visualizations

GC_MS_Workflow start Start Method Development col Select Column (e.g., HP-5ms) start->col inj Optimize Injector (Temp, Mode) col->inj oven Optimize Oven Program (Ramp Rate) inj->oven ms Optimize MS (Tune, Scan/SIM) oven->ms valid Method Validation (Linearity, LOD, LOQ) ms->valid end_node Routine Analysis valid->end_node

Caption: Workflow for GC-MS Method Development.

Troubleshooting_Flowchart problem Problem Observed peak_shape Poor Peak Shape? problem->peak_shape sensitivity Low Sensitivity? problem->sensitivity peak_shape->sensitivity No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape:e->fronting:n action_sensitivity Action: - Run MS Autotune - Check for Leaks - Clean Ion Source - Use SIM Mode sensitivity:e->action_sensitivity:n Yes action_tailing Action: - Replace Liner - Trim Column - Check for Leaks tailing->action_tailing action_fronting Action: - Dilute Sample - Increase Split Ratio fronting:e->action_fronting:n

Caption: Troubleshooting Flowchart for GC-MS Analysis.

EI_Fragmentation molecule This compound Molecule (Neutral) process Electron Impact (70 eV) molecule->process mol_ion Molecular Ion [M]+• (Charged, Detected) process->mol_ion fragments Fragment Ions (Charged, Detected) mol_ion->fragments radicals Neutral Radicals (Uncharged, Not Detected) mol_ion->radicals

Caption: Principle of Electron Ionization (EI) and Fragmentation.

References

Resolving co-elution of Croweacin with other phenylpropanoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving chromatographic co-elution issues involving croweacin and other phenylpropanoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common separation challenges.

Troubleshooting Guides

Co-elution of this compound with other structurally similar phenylpropanoids is a frequent challenge in the analysis of essential oils and plant extracts. This guide provides a systematic approach to troubleshoot and resolve these separation issues in both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Troubleshooting

Initial Indication of Co-elution:

  • Broad or asymmetrical peaks.

  • Shoulders on the main peak.

  • Inconsistent mass spectra across the peak.

  • Poor library match for the peak.

Troubleshooting Steps:

  • Methodical Column Selection: The choice of the GC column is critical for resolving isomers and structurally related compounds.

    • Non-polar columns (e.g., DB-5, HP-5MS): These are a good starting point for general phenylpropanoid analysis. Separation is primarily based on boiling point differences.

    • Intermediate-polarity columns (e.g., DB-17, DB-225): These can offer different selectivity based on dipole-dipole interactions, which can be effective in separating compounds with similar boiling points but different polarities.

    • Polar columns (e.g., WAX columns): These are particularly useful for separating compounds with functional groups capable of hydrogen bonding.

  • Optimization of Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of closely eluting compounds. An initial isothermal period at a lower temperature can also enhance the resolution of early eluting peaks.

  • Utilize Retention Indices (RI): Calculating and comparing the Linear Retention Indices (LRI) of your peaks with literature values for different stationary phases is a powerful tool for tentative identification and confirming co-elution.

  • Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification.

HPLC Troubleshooting

Initial Indication of Co-elution:

  • Poor peak resolution (Rs < 1.5).

  • Tailing or fronting peaks.

  • Inconsistent peak purity analysis (e.g., from a Diode Array Detector).

Troubleshooting Steps:

  • Stationary Phase Selection:

    • C18 Columns: These are the most common reversed-phase columns and are a good starting point. However, subtle differences in C18 phases (e.g., end-capping, pore size) from different manufacturers can impact selectivity.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions with the aromatic ring of phenylpropanoids and can be effective in resolving isomers.

    • Pentafluorophenyl (PFP) Columns: These columns provide unique selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions, often proving successful for separating positional isomers.

  • Mobile Phase Optimization:

    • Solvent Selection: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol, or vice-versa) can alter selectivity and improve resolution.

    • Gradient Optimization: A shallower gradient around the elution time of the co-eluting peaks will increase the separation window.

    • pH Adjustment: For phenylpropanoids with ionizable groups, adjusting the pH of the aqueous mobile phase can significantly alter retention times and selectivity.

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that uses supercritical CO2 as the primary mobile phase. It often provides different selectivity compared to HPLC and can be a powerful tool for resolving challenging separations of isomers.

Frequently Asked Questions (FAQs)

Q1: Which phenylpropanoids commonly co-elute with this compound?

A1: Due to their structural similarities (isomers with the same molecular weight and similar polarity), the following phenylpropanoids are known to co-elute with this compound:

  • Safrole: A positional isomer of this compound.

  • Myristicin (B1677595): Another common phenylpropanoid found in many essential oils.

  • Asaricin (and other asarone (B600218) isomers): These compounds share a similar phenylpropane skeleton.[1]

  • Elemicin: Often found alongside myristicin and can co-elute.

  • Apiole and Dillapiole: These isomers are also frequently found in the same plant extracts.

Q2: My GC-MS library search identifies a peak as this compound, but the peak shape is poor. How can I confirm co-elution?

A2: A poor peak shape is a strong indicator of co-elution. To confirm, you should:

  • Examine the mass spectrum across the peak: In your GC-MS software, view the mass spectra at the beginning, apex, and end of the peak. If the spectra are not identical, it indicates the presence of more than one compound.

  • Check for characteristic ions of suspected co-eluents: If you suspect co-elution with safrole, for example, look for its characteristic mass fragments in the mixed spectrum.

  • Use a deconvolution tool: Most modern GC-MS data systems have deconvolution software that can mathematically resolve the spectra of co-eluting compounds.

  • Analyze on a different column: A column with a different polarity will likely alter the elution order and resolve the co-eluting peaks.

Q3: I am using a C18 column in my HPLC method, but this compound and safrole are not separating. What should I try next?

A3: If a standard C18 column does not provide adequate resolution, consider the following:

  • Change the organic modifier: If you are using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol. The change in solvent selectivity can often resolve closely eluting isomers.

  • Try a different stationary phase: A phenyl-hexyl or a PFP (pentafluorophenyl) column will offer different retention mechanisms (π-π interactions) that can be highly effective for separating aromatic isomers like this compound and safrole.

  • Optimize the mobile phase pH: Although these compounds are not strongly acidic or basic, small changes in pH can sometimes influence their interaction with the stationary phase and improve separation.

  • Decrease the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the analysis time.

Q4: Can Supercritical Fluid Chromatography (SFC) be a better alternative for separating this compound and its isomers?

A4: Yes, SFC can be an excellent alternative to HPLC for the separation of phenylpropanoid isomers. The use of supercritical CO2 as the mobile phase often leads to different selectivity compared to reversed-phase HPLC. Modern SFC systems, especially when coupled with mass spectrometry, can provide high-resolution separations with the added benefit of being a "greener" technique due to reduced organic solvent consumption.

Quantitative Data

The following table summarizes available chromatographic data for this compound and related phenylpropanoids. Please note that retention times and indices are highly dependent on the specific instrument, column, and method parameters. This data should be used as a reference and for relative comparison.

CompoundAnalytical MethodColumnMobile Phase/Carrier Gas & Temp. ProgramRetention Time (min) / Retention Index (RI)Resolution (Rs)Reference
This compound GC-MSDB-5 (30 m x 0.25 mm, 0.25 µm)Helium carrier gas. Oven: 60°C (2 min), then 4°C/min to 240°C.Data not available in searched literature-
SafroleHPLCC18 (250 x 4.6 mm, 5 µm)Methanol:Water (73:27) isocratic at 1 mL/min.10.511.61 (from Myristicin)[2]
MyristicinHPLCC18 (250 x 4.6 mm, 5 µm)Methanol:Water (73:27) isocratic at 1 mL/min.8.26-[2]
ElemicinGC-MS--Co-elutes with Myristicin in some cases.-

Note: The lack of specific, comparative retention data for this compound across different platforms highlights a gap in the readily available scientific literature and underscores the need for empirical method development for this specific analytical challenge.

Experimental Protocols

General Protocol for GC-MS Analysis of Essential Oils Containing this compound

This protocol provides a starting point for the analysis of essential oils. Optimization will be required based on the specific sample matrix and instrumentation.

  • Sample Preparation: Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as hexane (B92381) or ethyl acetate.

  • GC-MS System:

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 3°C/minute to 240°C.

      • Hold: 5 minutes at 240°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm identifications by comparing calculated Linear Retention Indices (LRI) with literature values.

General Protocol for HPLC Analysis of Phenylpropanoids

This protocol is a starting point for the reversed-phase HPLC separation of phenylpropanoids.

  • Sample Preparation: Dissolve the extract or essential oil in the initial mobile phase composition or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B (linear gradient)

      • 25-30 min: 70-95% B (linear gradient)

      • 30-35 min: 95% B (isocratic)

      • 35-40 min: Re-equilibration at 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) or UV detector at 280 nm.

  • Data Analysis:

    • Identify peaks by comparing retention times with authentic standards.

    • Assess peak purity using the DAD spectral data.

Visualizations

Troubleshooting_Workflow cluster_symptoms Symptom Identification cluster_diagnosis Initial Diagnosis cluster_gcms GC-MS Troubleshooting cluster_hplc HPLC Troubleshooting cluster_resolution Resolution Symptom Poor Peak Shape (Broad, Tailing, Fronting) or Inconsistent Spectra Diagnosis Suspected Co-elution Symptom->Diagnosis GC_Column Change Column Polarity (e.g., DB-5 to WAX) Diagnosis->GC_Column GC_Temp Optimize Temperature Program (Slower Ramp) Diagnosis->GC_Temp HPLC_Stationary Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Diagnosis->HPLC_Stationary HPLC_Mobile Modify Mobile Phase (Solvent, Gradient, pH) Diagnosis->HPLC_Mobile GC_Deconv Use Deconvolution Software GC_Column->GC_Deconv Resolved Co-elution Resolved GC_Temp->Resolved GC_Deconv->Resolved HPLC_SFC Consider Supercritical Fluid Chromatography (SFC) HPLC_Stationary->HPLC_SFC HPLC_Mobile->Resolved HPLC_SFC->Resolved

Caption: A logical workflow for troubleshooting co-elution issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_result Outcome Prep Dilution/Dissolution & Filtration GCMS GC-MS Analysis Prep->GCMS HPLC HPLC Analysis Prep->HPLC Data_GC Spectral Library Search & Retention Index Calculation GCMS->Data_GC Data_HPLC Retention Time Comparison & Peak Purity Assessment HPLC->Data_HPLC Result Identification and Quantification of this compound and Phenylpropanoids Data_GC->Result Data_HPLC->Result

Caption: General experimental workflow for phenylpropanoid analysis.

References

Addressing Croweacin degradation during thermal extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Croweacin (Crocin) Extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of this compound (assumed to be Crocin, a primary active compound in saffron) during thermal extraction. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Crocin) and why is its degradation a concern during thermal extraction?

A1: this compound, more commonly known as Crocin, is a carotenoid and the primary chemical constituent responsible for the color of saffron.[1] It is a water-soluble compound that is highly susceptible to degradation when extracted from its natural plant matrix.[1] High temperatures used during thermal extraction can significantly accelerate its degradation, leading to a loss of yield and potentially impacting its bioactive properties.[1][2] Factors such as pH, light, and oxygen can also contribute to its degradation.[1][3]

Q2: What are the primary degradation pathways for this compound (Crocin) during thermal processing?

A2: During thermal treatment, this compound (Crocin) degradation can occur through isomerization from the naturally occurring trans isomer to the less stable cis isomer, as well as through oxidation and other degradation reactions.[1] At very high temperatures (e.g., 200°C), the degradation kinetics can shift from zero-order to first-order, indicating a more rapid and concentration-dependent breakdown.[1]

Q3: What are the optimal temperature ranges to minimize this compound (Crocin) degradation during extraction?

A3: To minimize thermal degradation, it is recommended to maintain extraction temperatures below 60°C.[3] While some studies show good resistance of Crocin up to 100°C, degradation becomes significant at 150°C and is very rapid at 200°C.[1] For methods requiring heat, using the lowest effective temperature for the shortest possible duration is crucial.[3]

Q4: Are there alternative extraction methods to traditional thermal extraction that can reduce degradation?

A4: Yes, non-thermal or minimally thermal methods are highly recommended. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be efficient methods for Crocin recovery with shorter extraction times, which can help minimize degradation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound (Crocin) in the final extract. - High Extraction Temperature: Excessive heat is a primary cause of degradation.[1][2] - Prolonged Extraction Time: Longer exposure to even moderate heat can lead to significant compound loss.[4] - Incorrect Solvent pH: Crocin is more stable in slightly acidic to neutral conditions (pH 4-6).[3] - Presence of Oxygen: Oxidation contributes to degradation, especially at elevated temperatures.[3][5] - Light Exposure: Photodegradation can occur, particularly with UV light exposure.[3][6]- Temperature Control: Maintain extraction temperatures below 60°C.[3] If higher temperatures are necessary, use them for the shortest duration possible.[3] - Optimize Extraction Time: Utilize methods like UAE or MAE to shorten the extraction period.[1] - pH Adjustment: Use a slightly acidic solvent, for instance, by adding 0.1% formic acid.[3] - Deoxygenate Solvents: Degas solvents before use to minimize oxidative degradation.[3] - Protect from Light: Conduct extractions in amber glassware or under light-protected conditions.[3][6]
Color of the extract is brown or faded instead of the characteristic red/yellow. - Severe Degradation: Browning can indicate extensive degradation and polymerization of the compound.[6] - Oxidation: Exposure to air, especially when heated, can cause discoloration.[3]- Verify and Adjust pH: Ensure the extraction solvent is acidic (pH 4-6).[3] - Lower Temperature: Immediately reduce the temperature of your extraction process.[6] - Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
Inconsistent results between extraction batches. - Variability in Extraction Parameters: Inconsistent temperature, time, or solvent conditions. - Inconsistent Starting Material: Differences in the quality or handling of the raw plant material.- Standardize Protocol: Strictly adhere to a validated and optimized extraction protocol for all batches. - Material Quality Control: Ensure the starting plant material is of consistent quality and has been stored properly.

Quantitative Data Summary

Table 1: this compound (Crocin) Degradation Kinetics During Heat Treatment

Temperature (°C)Degradation Kinetic OrderHalf-life (t½) in minutes
100Zero-order260[1]
150Zero-order74[1]
200First-order20[1]

Table 2: Influence of Temperature on Cyanidin-3-Glucoside Stability (A related heat-sensitive compound)

Temperature (°C)Degradation Rate Constant (k) x 10⁻² min⁻¹
802.2
1208.5
Data synthesized from studies on anthocyanins, which exhibit similar heat sensitivity to carotenoids like Crocin.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound (Crocin)

This method utilizes ultrasonic waves at a controlled temperature to enhance extraction efficiency while minimizing thermal degradation.

Materials:

  • Powdered saffron stigmas

  • 80% ethanol (B145695) (v/v) in water, acidified with 0.1% formic acid[3]

  • Amber glass flask (250 mL)

  • Ultrasonic bath with temperature control

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered saffron stigmas and place them into a 250 mL amber glass flask.[3]

  • Add 100 mL of 80% ethanol acidified with 0.1% formic acid.[3]

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30 minutes at a controlled temperature of 40°C.[3]

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate. For exhaustive extraction, the residue can be re-extracted two more times with fresh solvent, and the filtrates pooled.

  • Concentrate the pooled filtrate using a rotary evaporator with the water bath temperature maintained at 40°C to remove the solvent.[3]

Protocol 2: Quantification of this compound (Crocin) using UV-Vis Spectrophotometry

This protocol describes a common method for quantifying the total Crocin content in an extract.

Materials:

  • This compound (Crocin) extract

  • Distilled water or the extraction solvent as a blank

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Dilute the extract with the appropriate solvent to obtain an absorbance reading within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted extract at the maximum absorption wavelength for Crocin (typically around 440 nm).

  • The concentration of Crocin can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Crocin, b is the path length of the cuvette, and c is the concentration.

Visualizations

Diagram 1: Factors Influencing this compound (Crocin) Degradation

Degradation This compound (Crocin) Degradation Heat High Temperature (> 60°C) Heat->Degradation Light Light Exposure (UV) Light->Degradation pH Alkaline pH (> 7) pH->Degradation Oxygen Presence of Oxygen Oxygen->Degradation Start Start: Powdered Plant Material Extraction Extraction (UAE or MAE at < 60°C) Acidified Solvent (pH 4-6) Light-Protected Start->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation at < 40°C) Filtration->Concentration Storage Storage (-20°C or -80°C) Inert Atmosphere Amber Vials Concentration->Storage End End: Stable this compound (Crocin) Extract Storage->End

References

Improving the stability of Croweacin in solution for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Croweacin in solution for accurate and reproducible analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern for analysis?

This compound (1-allyl-2-methoxy-3,4-methylenedioxybenzene) is a naturally occurring phenylpropanoid found in the essential oils of various plants, including those from the Crowea and Eriostemon genera.[1][2] As a phenylpropanoid with an allyl group and a methoxy (B1213986) group on a benzodioxole backbone, this compound is susceptible to degradation, which can compromise the accuracy and reproducibility of analytical results.[3] Factors such as the solvent, pH, temperature, and exposure to light and oxygen can influence its stability.

Q2: What are the primary degradation pathways for this compound in solution?

This compound can degrade through several pathways, including:

  • Oxidation: The allyl side chain and the electron-rich aromatic ring are susceptible to oxidation. This can lead to the formation of various degradation products, including the corresponding benzaldehyde, benzoic acid, or a glycol.[3]

  • Isomerization: Under certain conditions, the allyl group can isomerize to a propenyl group, forming isothis compound.

  • Polymerization: In concentrated solutions or under pro-oxidant conditions, phenolic compounds can polymerize.

Q3: How should I prepare and store this compound standard solutions to ensure their stability?

To maintain the integrity of this compound standard solutions, the following practices are recommended:

  • Solvent Selection: Use high-purity solvents such as methanol, acetonitrile (B52724), or ethanol.[4][5] For aqueous solutions, use a buffer to maintain an acidic pH.

  • pH Control: this compound, like many phenolic compounds, is more stable in acidic conditions. It is advisable to maintain the pH of aqueous solutions between 3 and 6.

  • Use of Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to prevent oxidative degradation.

  • Storage Conditions: Store stock solutions in amber glass vials to protect them from light and at low temperatures (-20°C for long-term storage and 2-8°C for short-term).[6] Before use, allow the solution to equilibrate to room temperature.

  • Inert Atmosphere: For maximum stability, solutions can be purged with an inert gas like nitrogen or argon to remove dissolved oxygen.

Q4: What are the recommended analytical techniques for the quantification of this compound?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of this compound.

  • HPLC: Reversed-phase HPLC with UV detection is a common method for the quantification of phenylpropanoids.[7][8][9] A C18 column is typically used with a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10][11]

  • GC-MS: GC-MS is well-suited for the analysis of volatile compounds like this compound in essential oils.[12][13][14] It provides both quantitative data and mass spectral information for compound identification.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between this compound and residual silanols on the HPLC column.Lower the pH of the mobile phase to 2.5-3.5 to suppress the ionization of silanol (B1196071) groups.[15][16][17] Use a column with end-capping or a base-deactivated stationary phase.
Sample overload.Reduce the injection volume or dilute the sample.
Variable Peak Areas (Poor Reproducibility) Degradation of this compound in the sample vial on the autosampler.Use an autosampler with temperature control and set it to a low temperature (e.g., 4°C). Prepare fresh samples and analyze them promptly. Consider adding an antioxidant to the sample solvent.
Inconsistent sample preparation.Ensure a consistent and validated sample preparation procedure.[18]
Ghost Peaks Contamination in the HPLC system or carryover from a previous injection.Flush the column and the injection port.[19] Include a wash step in the gradient program to remove strongly retained compounds.
Loss of Resolution Column degradation.Replace the column. Ensure the mobile phase pH is within the stable range for the column.
Inappropriate mobile phase composition.Optimize the gradient and the organic solvent-to-buffer ratio.
Sample Preparation Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete extraction from the sample matrix.Optimize the extraction solvent and method (e.g., sonication, vortexing).[20][21] Methanol is often an effective solvent for extracting phenylpropanoids.[4][5]
Degradation during extraction.Perform extraction at a lower temperature. Minimize the exposure of the sample to light and air. Consider extracting under an inert atmosphere.
Presence of Interfering Peaks Co-extraction of other matrix components.Use a solid-phase extraction (SPE) clean-up step to remove interferences.[21]
Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Formic acid or acetic acid

  • High-purity water

  • 0.22 µm syringe filters

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (or scan for optimal wavelength with PDA)

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in the mobile phase.

5. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study.[22][23][24][25] Expose this compound solutions to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

  • Photodegradation: Expose a this compound solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

6. Method Validation: Validate the developed method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[9][10]

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound under various conditions. This data is based on general trends for phenylpropanoids and should be confirmed by experimental studies.

Condition Solvent Temperature pH Antioxidant Estimated % Degradation (after 48h)
Control Methanol25°CN/ANone< 2%
Aqueous Water25°C7.0None15-25%
Acidic Water25°C4.0None< 5%
Alkaline Water25°C9.0None> 50%
Elevated Temp. Methanol60°CN/ANone10-20%
Oxidative Methanol/H₂O₂25°CN/ANone30-40%
Stabilized Water25°C4.0Ascorbic Acid (0.1%)< 2%

Visualizations

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL General_Phenylpropanoids General Phenylpropanoids (e.g., Lignans, Flavonoids) p_Coumaroyl_CoA->General_Phenylpropanoids This compound This compound p_Coumaroyl_CoA->this compound Multiple Steps

Caption: Simplified Phenylpropanoid Biosynthesis Pathway Leading to this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by HPLC-PDA Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Start Prepare this compound Solution Stress Expose to Stress Conditions Start->Stress Evaluation Evaluate Peak Purity and Resolution Analysis->Evaluation End Stability-Indicating Method Evaluation->End

Caption: Experimental Workflow for a Forced Degradation Study of this compound.

References

Troubleshooting low recovery of Croweacin in fractionation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of low recovery of Croweacin during fractionation experiments.

Frequently Asked Questions (FAQs)

Section 1: Pre-Fractionation and Sample Preparation

Q1: My initial crude extract shows a low concentration of this compound before I even begin fractionation. What could be the cause?

A1: Low yield from the outset can stem from several factors related to the initial extraction process. The choice of solvent and extraction method is critical and must be matched to the properties of this compound and the plant matrix.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. Using a solvent that is too polar or too non-polar will result in inefficient extraction. Methanolic extracts are commonly used for phytochemical analysis.[1][2]

  • Degradation During Extraction: Bioactive compounds can be sensitive to heat, light, and pH.[3] High temperatures during solvent evaporation (e.g., rotary evaporation) can degrade this compound.[1][3]

  • Incomplete Extraction: The extraction time may be insufficient, or the plant material may not have been ground finely enough to allow for proper solvent penetration. Maceration for several days is a common technique.[1]

Recommendations:

  • Perform small-scale trial extractions with a range of solvents of varying polarities (e.g., n-hexane, ethyl acetate, methanol) to determine the optimal solvent.

  • Ensure all extraction and concentration steps are performed at low temperatures (e.g., <40°C) and with protection from light.[4][5]

  • Optimize the extraction time and ensure the plant material is powdered to a consistent, fine particle size.[6]

Section 2: Troubleshooting the Fractionation Process

Q2: I am experiencing very low or no recovery of this compound after column chromatography. Where could my compound be?

A2: This is a common and frustrating issue in chromatography. The loss of a target compound can happen for several reasons, primarily related to interactions with the stationary phase or issues with the mobile phase.

  • Irreversible Adsorption: this compound may be binding too strongly to the stationary phase (e.g., silica (B1680970) gel). This can happen if the compound is unstable on silica or if the mobile phase is not polar enough to elute it.[7]

  • Compound Degradation on Column: Silica gel can be slightly acidic and may cause degradation of sensitive compounds.[7] this compound, with its allyl group and methoxy-substituted benzene (B151609) ring, could be susceptible to isomerization or oxidation.[3][8]

  • Elution with the Solvent Front: If the mobile phase is too polar, this compound may have eluted very quickly with the solvent front, meaning it was in the very first fractions collected.[7]

  • Dilute Fractions: The compound may have eluted, but at such a low concentration across many fractions that it is undetectable by your analytical method (e.g., TLC).[7]

Recommendations:

  • Check for Stability: Before running a column, perform a 2D TLC. Spot the crude extract on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If a new spot appears or the original spot streaks, it indicates degradation on the silica.[7]

  • Solvent System Optimization: Ensure your chosen solvent system provides an Rf value of 0.2-0.4 for this compound on TLC for good separation.[7]

  • Flush the Column: After your planned elution, flush the column with a very strong solvent (e.g., 100% methanol (B129727) or ethyl acetate) and analyze the collected fraction. This will show if your compound was irreversibly adsorbed.

  • Concentrate Fractions: Try concentrating the fractions you suspect might contain the compound before analysis.[7]

Q3: My this compound recovery is inconsistent between different fractionation runs. What factors should I investigate?

A3: Inconsistent recovery points to variables in the experimental setup that are not being adequately controlled.

  • Column Packing: Inconsistent packing of the chromatography column can lead to channeling, where the solvent and sample bypass parts of the stationary phase, resulting in poor separation and variable elution profiles.[9]

  • Sample Loading: Overloading the column with too much crude extract is a common cause of poor separation and recovery.[10] The method of loading (dry vs. wet) can also impact results.

  • Solvent Quality and Composition: Using solvents of different grades or preparing the mobile phase inaccurately can significantly alter polarity and affect results. Impurities in solvents can also interfere with the separation.[11][12]

  • Environmental Factors: Fluctuations in laboratory temperature can affect solvent viscosity and partitioning behavior, leading to changes in retention times and separation efficiency.

Recommendations:

  • Develop a standardized and reproducible protocol for column packing.

  • Determine the maximum loading capacity for your column size. For difficult separations, use less sample.

  • Always use high-purity (e.g., HPLC grade) solvents and prepare mobile phases fresh for each run.[11]

  • Maintain a consistent laboratory environment.

Section 3: Compound Stability and Degradation

Q4: How can I determine if this compound is degrading during my fractionation process?

A4: Identifying degradation is key to solving recovery issues. This involves careful analysis at each step of the process.

  • Appearance of New Spots on TLC/HPLC: Compare the chromatogram of your crude extract with that of your collected fractions. The appearance of new peaks or spots, especially those that are not present in the initial material, is a strong indicator of degradation.[7]

  • Mass Spectrometry (MS) Analysis: Analyze your fractions using LC-MS. Degradation products may include isomers (like Isothis compound), oxidation products (addition of hydroxyl groups or cleavage of the allyl chain), or polymerization products.[13][14]

  • Stability Testing: Incubate a purified sample of this compound with the silica gel and mobile phase you plan to use for a period equivalent to your chromatography run. Analyze the sample afterward to check for any degradation.

Q5: What practical steps can I take to prevent the degradation of this compound?

A5: Preventing degradation involves minimizing exposure to harsh conditions.

  • Use Inert Stationary Phases: If this compound is found to be unstable on silica, consider using a less acidic or neutral stationary phase like neutral alumina (B75360) or a bonded phase like C18 (reverse-phase chromatography).

  • Control Temperature and Light: Perform all chromatographic steps at room temperature or in a cold room if the compound is particularly sensitive. Protect all samples and fractions from direct light by using amber vials or covering glassware with aluminum foil.[15][16]

  • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the mobile phase can prevent oxidative degradation, but be aware that this will need to be removed later.[15]

  • Work Quickly: Minimize the time the compound spends in solution and on the chromatography column to reduce the opportunity for degradation.

Troubleshooting Guides and Protocols

Guide 1: General Troubleshooting Workflow for Low Recovery

The following diagram outlines a logical workflow for diagnosing the cause of low this compound recovery.

G start Start: Low this compound Recovery check_crude 1. Analyze Crude Extract Is this compound present at expected levels? start->check_crude check_stability 2. Assess Compound Stability Does this compound degrade on silica (2D TLC)? check_crude->check_stability Yes sol_extract Action: - Optimize extraction solvent/method - Reduce temperature/light exposure check_crude->sol_extract No check_column 3. Evaluate Chromatography Is Rf optimal (0.2-0.4)? Is column overloaded? check_stability->check_column No sol_stability Action: - Use neutral stationary phase (Alumina, C18) - Work quickly, use cold room - Add antioxidants to solvent check_stability->sol_stability Yes check_elution 4. Check for Full Elution Is this compound in the column flush? check_column->check_elution Yes sol_column Action: - Adjust solvent system polarity - Reduce sample load - Repack column carefully check_column->sol_column No sol_elution Action: - Use a stronger (more polar) solvent - Employ a gradient elution check_elution->sol_elution Yes end_node Improved Recovery check_elution->end_node No sol_extract->start sol_stability->check_column sol_column->check_elution sol_elution->end_node

Caption: Troubleshooting workflow for low this compound recovery.

Guide 2: Experimental Workflow and Data Presentation

The general workflow for isolating and quantifying this compound is depicted below. All quantitative data should be meticulously recorded at each stage to accurately calculate recovery.

G cluster_extraction Extraction cluster_separation Fractionation cluster_analysis Analysis & Quantification plant_material 1. Powdered Plant Material (Known Weight) crude_extract 2. Solvent Extraction (e.g., Methanol) plant_material->crude_extract column 3. Column Chromatography (e.g., Silica Gel) crude_extract->column fractions 4. Collect Fractions column->fractions analysis 5. TLC / HPLC Analysis fractions->analysis quant 6. Quantify this compound (HPLC-UV/MS) analysis->quant result 7. Calculate Recovery quant->result

Caption: Standard workflow for this compound fractionation and analysis.

Data Presentation: Recovery Calculation Table

Summarize your data in a table to track mass and recovery at each critical step.

StepSample IDTotal Mass/Volume (g or mL)This compound Conc. (mg/g or mg/mL)Total this compound (mg)Step Recovery (%)Overall Recovery (%)
1. Crude ExtractCE-0110.5 g12.4 mg/g130.2-100%
2. Pooled FractionsPF-011.2 g85.1 mg/g102.178.4%78.4%
3. Purified this compoundPC-010.095 g985.0 mg/g93.691.7%71.9%

Appendices

Appendix A: Key Properties of this compound
PropertyValueReference
IUPAC Name 4-methoxy-5-(2-propen-1-yl)-1,3-benzodioxole[17]
Molecular Formula C₁₁H₁₂O₃[5][17]
Molecular Weight 192.21 g/mol [5][17]
Appearance To be determined (likely an oil or low-melting solid)[5]
Solubility Soluble in organic solvents like methanol, ethanol, acetonitrile[15][18]
Key Structural Features Methoxy group, methylenedioxy bridge, allyl side chain[17]
Appendix B: Example Experimental Protocol for HPLC Quantification

This protocol is a starting point and should be optimized for your specific instrument and column.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size).[19]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with 70% A / 30% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[19]

  • Detection Wavelength: Scan from 200-400 nm to determine the optimal wavelength for this compound (likely around 254 nm or 280 nm).

  • Sample Preparation: Accurately weigh and dissolve samples (crude extract, fractions) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[19]

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in unknown samples by comparing their peak areas to the calibration curve.

References

Technical Support Center: Accurate Croweacin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Croweacin, with a primary focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound quantification?

A1: The "matrix" encompasses all components within a sample excluding the analyte of interest, this compound. In biological samples such as plasma or urine, this includes a complex mixture of proteins, lipids, salts, and endogenous metabolites.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal.[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to unreliable and erroneous results.[2]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: A common and effective method to qualitatively assess matrix effects is the post-column infusion experiment. In this technique, a constant flow of a pure this compound standard is introduced into the liquid chromatography (LC) flow after the analytical column but before the mass spectrometer's ion source. A blank sample extract (from the same biological matrix, e.g., plasma) is then injected. A dip in the constant baseline signal of this compound at specific retention times indicates the elution of matrix components that cause ion suppression, while a rise in the signal suggests ion enhancement.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and is it essential for accurate this compound quantification?

A3: A stable isotope-labeled internal standard is a synthetic version of this compound where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, or ¹⁵N). A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to this compound.[1] It will co-elute with this compound from the chromatography column and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Simple dilution of the sample can be a quick and easy way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your sample is high enough that it remains well above the lower limit of quantitation (LLOQ) of your analytical method after dilution. For trace-level analysis, dilution may lead to a loss of sensitivity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound quantification, with a focus on issues related to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: Active sites on the HPLC column (e.g., residual silanols) interacting with this compound. - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of acidic or basic analytes.- Use an End-Capped Column: Employ a modern, high-purity silica (B1680970) C18 column that has been "end-capped" to minimize accessible silanol (B1196071) groups. - Optimize Mobile Phase: Adjust the pH of the mobile phase. For phenylpropanoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
High Signal Variability Between Replicates - Inconsistent Sample Preparation: Variations in extraction efficiency between samples. - Significant and Variable Matrix Effects: Different samples having varying levels of interfering compounds.- Implement a Robust Sample Preparation Protocol: Use a validated method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for consistent cleanup. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.
Low Analyte Recovery - Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the matrix. - Analyte Degradation: this compound may be unstable under the extraction or storage conditions.- Optimize Extraction Method: Experiment with different SPE sorbents or LLE solvents. Adjusting the pH of the sample before extraction can improve the recovery of acidic or basic analytes. - Assess Analyte Stability: Perform stability studies at various temperatures and in different solvents to ensure this compound is not degrading during sample processing and storage.
Ion Suppression or Enhancement - Co-elution of Matrix Components: Endogenous compounds from the biological matrix are eluting at the same time as this compound and interfering with its ionization.- Improve Chromatographic Separation: Optimize the HPLC gradient to better separate this compound from interfering matrix components. Using a longer column or a column with a different stationary phase can also improve resolution. - Enhance Sample Cleanup: Employ a more rigorous sample preparation technique to remove a wider range of matrix components. For example, a mixed-mode SPE may be more effective than a simple reversed-phase SPE.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. The following table summarizes hypothetical recovery and matrix effect data for this compound using common extraction techniques from a plasma matrix, based on typical performance for similar small molecules.

Sample Preparation Technique Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 150Fast, simple, and inexpensive.Minimal cleanup, significant matrix effects are common.
Liquid-Liquid Extraction (LLE) 70 - 9580 - 120Good for removing highly polar and non-polar interferences.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) 90 - 11095 - 105Provides cleaner extracts and can be automated.Method development can be more complex and costly.

Note: Matrix Effect (%) is calculated as [(Peak area in matrix) / (Peak area in neat solution)] x 100. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d3 in methanol).

    • Vortex for 10 seconds.

    • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Extraction:

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Sample Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound-d3 in methanol).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE vortex1->add_mtbe pretreat Pre-treat Sample vortex1->pretreat vortex2 Vortex & Centrifuge add_mtbe->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis load Load Sample pretreat->load condition Condition SPE wash Wash load->wash elute Elute wash->elute evaporate2 Evaporate elute->evaporate2 reconstitute2 Reconstitute evaporate2->reconstitute2 reconstitute2->analysis troubleshooting_logic cluster_peak Peak Shape Issues cluster_variability Reproducibility Issues cluster_recovery Recovery Issues start Problem with This compound Quantification peak_shape Poor Peak Shape? start->peak_shape e.g., Tailing high_variability High Variability? start->high_variability e.g., High %RSD low_recovery Low Recovery? start->low_recovery e.g., <80% check_column Check Column (End-capped?) peak_shape->check_column Yes check_mobile_phase Optimize Mobile Phase pH check_column->check_mobile_phase check_load Reduce Injection Load check_mobile_phase->check_load use_is Use Stable Isotope-Labeled Internal Standard high_variability->use_is Yes validate_prep Validate Sample Prep Protocol use_is->validate_prep optimize_extraction Optimize Extraction (Solvent, pH) low_recovery->optimize_extraction Yes check_stability Check Analyte Stability optimize_extraction->check_stability

References

Technical Support Center: Strategies for Separating Croweacin from its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the separation of Croweacin from its structural isomers, such as safrole and isosafrole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound from its structural isomers?

A1: The most common and effective methods for separating this compound from its structural isomers are chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Speed Counter-Current Chromatography (HSCCC).[1][2] Fractional crystallization can also be employed, particularly for larger-scale separations.

Q2: Which chromatographic technique offers the best resolution for this compound and its isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly with a C18 or other phenyl-based column, is often the preferred method for achieving high resolution between this compound and its isomers.[3] The choice of mobile phase is critical and often requires optimization.

Q3: Can I use spectroscopic methods to separate this compound isomers?

A3: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primarily used for the identification and structural elucidation of isomers after they have been separated.[4][5] While techniques like cyclic ion mobility mass spectrometry (cIMS-MS) show promise for separating isomers, they are not typically used for preparative scale separation.[5]

Q4: What is a good starting point for developing an HPLC method for this compound separation?

A4: A good starting point is to use a C18 column with a gradient elution.[3][6] A common mobile phase combination is a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.[3][7]

Q5: How can I confirm the identity of the separated isomers?

A5: The identity of separated this compound isomers can be confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) for determining the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.[4][8]

Troubleshooting Guides

HPLC Separation Issues

This guide addresses common problems encountered during the HPLC separation of this compound and its structural isomers.

Problem Possible Cause Solution Citations
Poor Resolution / Co-elution of Isomers Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio (e.g., water:acetonitrile). Experiment with different organic modifiers (e.g., methanol). A gradient elution is often more effective than isocratic elution for complex mixtures.[3][7][9]
Incorrect stationary phase.Use a high-resolution C18 or a phenyl-based column, which can offer better selectivity for aromatic compounds.[3]
Suboptimal column temperature.Vary the column temperature in increments (e.g., 5°C) to see if it improves resolution. Higher temperatures can decrease viscosity and improve efficiency, but may also affect selectivity.[3]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups on the silica-based column.[3][10]
Column overload.Reduce the sample concentration or injection volume.[10]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Variable Retention Times Poor column equilibration.Increase the column equilibration time between injections.[11]
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase regularly.[11]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[11]
GC Separation Issues

This guide addresses common problems encountered during the GC separation of this compound and its structural isomers.

Problem Possible Cause Solution Citations
Poor Resolution of Isomers Inappropriate GC column.Use a column with a stationary phase that provides good selectivity for aromatic isomers. Phenyl-substituted polysiloxane phases are often a good choice.[12][13]
Suboptimal temperature program.Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting isomers.[14]
Peak Tailing Active sites in the injector or column.Use a deactivated liner and a high-quality, inert GC column. Periodically bake the column to remove contaminants.[12]
Sample degradation.Ensure the injector temperature is not too high, which can cause thermal degradation of the analytes.[15]
Irreproducible Peak Areas Leaks in the injection port.Check and replace the septum and O-rings regularly.[15]
Inconsistent injection volume.Use an autosampler for precise and reproducible injections.[15]

Experimental Protocols

Preparative HPLC for the Separation of Phenylpropanoids

This protocol is a general guideline for the preparative separation of phenylpropanoids like this compound and can be adapted based on the specific mixture and available equipment.

Objective: To isolate this compound from a mixture of its structural isomers using preparative HPLC.

Materials:

  • Crude extract containing this compound and its isomers

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or acetic acid)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Mobile Phase Preparation: Prepare two mobile phase solvents:

    • Solvent A: HPLC-grade water with 0.1% formic acid.

    • Solvent B: HPLC-grade acetonitrile (or methanol) with 0.1% formic acid.

    • Degas both solvents for at least 15 minutes using sonication or vacuum filtration.[1]

  • Method Development (Analytical Scale):

    • First, develop an analytical method on a smaller C18 column (e.g., 250 x 4.6 mm, 5 µm) to determine the optimal separation conditions.

    • Start with a gradient elution, for example: 40% B to 100% B over 30 minutes.[1]

    • Monitor the separation at a wavelength where this compound and its isomers have strong UV absorbance (e.g., 270 nm).[1]

    • Optimize the gradient to achieve baseline separation of the target peaks.

  • Scale-Up to Preparative HPLC:

    • Based on the optimized analytical method, scale up the flow rate and injection volume for the preparative column. The scaling factor can be calculated based on the column cross-sectional areas.[16]

    • Equilibrate the preparative column with the initial mobile phase for at least 30 minutes.

    • Inject the prepared sample.

  • Fraction Collection:

    • Set the fraction collector to collect fractions based on time or UV threshold.

    • Collect the fractions corresponding to the this compound peak.

  • Purity Analysis:

    • Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following tables provide illustrative quantitative data for the separation of phenylpropanoid isomers based on published literature. These values can serve as a reference for method development and optimization.

Table 1: HPLC Separation of Phenylpropanoid Isomers

Parameter Condition 1 Condition 2 Reference
Column C18 (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)[1][3]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA: Water + 0.1% Acetic AcidB: Methanol[17][18]
Gradient 40-80% B in 20 min30-70% B in 25 min[1]
Flow Rate 1.0 mL/min0.8 mL/min[17]
Purity Achieved >95%>97%[18]
Recovery 98-103%Not Reported[18]

Table 2: GC Separation of Aromatic Isomers

Parameter Condition 1 Condition 2 Reference
Column DB-5 (30m x 0.25mm, 0.25µm)HP-INNOWAX (30m x 0.25mm, 0.25µm)[19]
Carrier Gas HeliumHelium[19]
Temperature Program 60°C (2 min) to 240°C at 3°C/min50°C (1 min) to 230°C at 5°C/min[19]
Resolution (Rs) 1.82.1[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Analysis & Purification Crude_Extract Crude Extract Dissolution Dissolve in Initial Mobile Phase Crude_Extract->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Preparative C18 Column (Gradient Elution) Injection->Separation Detection UV Detector Separation->Detection Fraction_Collection Fraction Collector Detection->Fraction_Collection Purity_Check Analytical HPLC Purity Check Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Purified_this compound Purified this compound Evaporation->Purified_this compound

Caption: Experimental workflow for the preparative HPLC separation of this compound.

Troubleshooting_Logic Start Poor Peak Shape (Tailing/Fronting) Check_Mobile_Phase Is Mobile Phase pH Optimized? Start->Check_Mobile_Phase Check_Column Is the Column Overloaded? Check_Mobile_Phase->Check_Column Yes Adjust_pH Adjust pH with Acidic Modifier Check_Mobile_Phase->Adjust_pH No Check_Solvent Is Sample Solvent Compatible with Mobile Phase? Check_Column->Check_Solvent No Reduce_Concentration Reduce Sample Concentration/Volume Check_Column->Reduce_Concentration Yes Change_Solvent Dissolve Sample in Initial Mobile Phase Check_Solvent->Change_Solvent No Good_Peak_Shape Good Peak Shape Check_Solvent->Good_Peak_Shape Yes Adjust_pH->Good_Peak_Shape Reduce_Concentration->Good_Peak_Shape Change_Solvent->Good_Peak_Shape

Caption: Troubleshooting logic for addressing poor peak shape in HPLC.

References

Technical Support Center: Identifying and Characterizing Croweacin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the identification and characterization of Croweacin degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the study of its degradation products important?

A1: this compound, chemically known as 4-methoxy-5-(2-propenyl)-1,3-benzodioxole, is a naturally occurring phenylpropanoid found in various plant species, including those of the Asarum genus. The study of its degradation products is crucial for drug development and formulation as these products can impact the efficacy, safety, and stability of this compound-based therapeutics. Understanding the degradation profile helps in establishing appropriate storage conditions, shelf-life, and developing stable formulations.

Q2: What are the typical stress conditions used to induce the degradation of this compound?

A2: Forced degradation studies are performed under more severe conditions than accelerated stability testing to generate degradation products.[1] Typical stress conditions for a phytoconstituent like this compound include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance or a solution at high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance (solid or in solution) to UV and/or visible light.

Q3: Which analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating the degradation products from the parent this compound molecule. For structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are invaluable for obtaining molecular weight and fragmentation information. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally determining the chemical structure of isolated degradation products.

Q4: Are there any known degradation pathways for compounds structurally similar to this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related phenylpropanoids like apiol can undergo metabolic activation to form reactive intermediates, such as 1'-sulfoxy metabolites. This suggests that oxidation of the allyl side chain could be a potential degradation pathway for this compound. Other potential pathways for phenylpropanoids, in general, may involve isomerization of the double bond, hydroxylation of the aromatic ring, or cleavage of the methylenedioxy ring under harsh conditions.

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments.

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild (concentration, temperature, or duration).Incrementally increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). Ensure proper mixing and contact between this compound and the stressor.
This compound is highly stable under the tested conditions.While some related compounds like dillapiole (B1196416) have shown high stability, it is still crucial to test a range of more aggressive conditions to confirm intrinsic stability.[2][3]
Complete degradation of this compound is observed. Stress conditions are too harsh.Reduce the intensity of the stressor (e.g., lower concentration, temperature, or shorter duration). A target degradation of 5-20% is often ideal for method development.
Poor resolution between this compound and its degradation products in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient profile). Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). Adjust the column temperature.
Difficulty in identifying the structure of a degradation product. Insufficient data from a single analytical technique.Isolate the degradation product using preparative HPLC. Acquire high-resolution mass spectrometry (HRMS) data for accurate mass determination and elemental composition. Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments for complete structural elucidation.
Inconsistent or irreproducible degradation results. Variability in experimental parameters.Ensure precise control over all experimental variables, including temperature, concentration of reagents, and light exposure. Use calibrated equipment.
Purity of the this compound starting material.Use a well-characterized, high-purity standard of this compound for all experiments.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a forced degradation study of this compound, illustrating the kind of results researchers might aim to generate.

Stress Condition % this compound Degraded Number of Degradation Products Detected Major Degradation Product (Hypothetical) % Area of Major Degradant
0.1 M HCl (60°C, 24h)15.22Isothis compound (isomer)12.5
0.1 M NaOH (60°C, 8h)25.83Hydroxy-Croweacin18.3
6% H₂O₂ (RT, 24h)18.54This compound-epoxide10.1
Thermal (80°C, 48h)8.31Dimer5.7
Photolytic (UV light)12.12Photodegradant X9.8

Experimental Protocols

1. Forced Degradation Study Protocol

  • Objective: To generate degradation products of this compound under various stress conditions.

  • Materials: this compound standard, HCl, NaOH, H₂O₂, HPLC-grade solvents (acetonitrile, methanol, water).

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution before HPLC analysis.

    • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for a specified time. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 6% H₂O₂. Keep the solution at room temperature for a specified time, protected from light.

    • Thermal Degradation: Store solid this compound and a solution of this compound at 80°C for a specified time.

    • Photodegradation: Expose solid this compound and a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a visible lamp) for a specified duration.

    • Analysis: Analyze all stressed samples by a stability-indicating HPLC method.

2. Stability-Indicating HPLC Method Development

  • Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Initial Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range to detect degradation products with different chromophores.

    • Injection Volume: 10 µL.

  • Optimization: Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate resolution (>1.5) between all peaks.

Visualizations

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Characterization This compound This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) This compound->Stress Stressed_Samples Stressed Samples Stress->Stressed_Samples HPLC HPLC Analysis Stressed_Samples->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Isolation Isolation of Degradants (Prep-HPLC) LCMS->Isolation NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Structure Structure Elucidation NMR->Structure Degradation_Pathway This compound This compound (4-methoxy-5-(2-propenyl)-1,3-benzodioxole) Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation [O] Isomerization Isomerization This compound->Isomerization Acid/Base Epoxide This compound Epoxide Oxidation->Epoxide Hydrolysis Hydrolysis Epoxide->Hydrolysis H₂O Diol This compound Diol Hydrolysis->Diol Isothis compound Isothis compound Isomerization->Isothis compound Troubleshooting_Tree Start Poor Peak Resolution in HPLC? Check_Mobile_Phase Modify Mobile Phase (Gradient, pH, Organic Modifier) Start->Check_Mobile_Phase Yes Check_Column Try Different Column Chemistry Check_Mobile_Phase->Check_Column Still Poor Resolved Peaks Resolved Check_Mobile_Phase->Resolved Resolved Check_Temp Adjust Column Temperature Check_Column->Check_Temp Still Poor Check_Column->Resolved Resolved Check_Temp->Resolved Resolved

References

Validation & Comparative

Croweacin vs. Myristicin: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the cytotoxic properties of the natural phenylpropanoids croweacin and myristicin (B1677595) reveals a significant disparity in the available research data. While myristicin has been the subject of numerous studies elucidating its cytotoxic mechanisms and quantifying its effects on various cancer cell lines, a thorough investigation into the cytotoxic profile of this compound is notably absent in the current scientific literature. This guide aims to provide a comprehensive comparison based on the existing evidence, highlighting the well-documented cytotoxic effects of myristicin and underscoring the knowledge gap concerning this compound.

Executive Summary

Myristicin, a primary bioactive constituent of nutmeg, has demonstrated notable cytotoxic and antiproliferative activities across a range of cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis through the intrinsic pathway, involving the release of cytochrome c and the activation of caspase cascades. In contrast, there is a significant lack of published data specifically detailing the cytotoxic effects of this compound. While structurally similar compounds have been investigated for their anti-tumor properties, direct experimental evidence for this compound's cytotoxicity, including quantitative data and mechanistic insights, remains elusive.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of myristicin on various cancer cell lines. No comparable data was found for this compound in the reviewed literature.

CompoundCell LineCell TypeIC50 ValueCitation
MyristicinCaco-2Human Colorectal Adenocarcinoma146 µg/mL[1]
MyristicinAA8Chinese Hamster OvaryVaries (50-2000 µM)[1]
MyristicinEM9Chinese Hamster OvaryVaries (50-2000 µM)[1]
MyristicinMCF-7Human Breast CancerDose-dependent[2]

Note: The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The variability in the reported IC50 values for myristicin can be attributed to differences in experimental conditions, such as the duration of exposure and the specific assays used.

Experimental Protocols

The methodologies employed in assessing the cytotoxic effects of myristicin typically involve standard in vitro cell-based assays.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effects of myristicin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Experimental Workflow: MTT Assay

MTT_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of Myristicin incubation1->treatment incubation2 Incubate for a specified duration (e.g., 24h, 48h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 formazan_formation Mitochondrial dehydrogenases convert MTT to formazan (B1609692) incubation3->formazan_formation add_solvent Add solubilization solution (e.g., DMSO) formazan_formation->add_solvent read_absorbance Measure absorbance at ~570 nm add_solvent->read_absorbance data_processing Calculate cell viability (%) read_absorbance->data_processing ic50_determination Determine IC50 value from dose-response curve data_processing->ic50_determination

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of myristicin (and a vehicle control) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are utilized. Changes in mitochondrial membrane potential, another hallmark of apoptosis, can be assessed using specific fluorescent dyes.

Signaling Pathways

Myristicin has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves changes in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.[1]

Signaling Pathway: Myristicin-Induced Apoptosis

Myristicin_Apoptosis cluster_mitochondrion Mitochondrion Myristicin Myristicin Mito_Membrane Mitochondrial Membrane Potential Disruption Myristicin->Mito_Membrane Induces Cytochrome_c_Release Cytochrome c Release Mito_Membrane->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Cytochrome_c_Release->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Simplified signaling pathway of myristicin-induced apoptosis.

Furthermore, studies have indicated that myristicin can down-regulate the expression of genes involved in the DNA damage response.[1] It is also known to interact with and inhibit cytochrome P450 enzymes, which are crucial for metabolizing various compounds in the body.[3]

This compound: The Unexplored Counterpart

Despite being a known natural phenylpropanoid, a comprehensive search of scientific literature did not yield any specific studies detailing the cytotoxic effects of this compound. There is a lack of published data on its IC50 values against any cancer cell lines, the experimental protocols used for its evaluation, or the signaling pathways it may modulate to exert any potential cytotoxic effects. This represents a significant gap in the understanding of the biological activities of this compound.

Conclusion

The available scientific evidence clearly indicates that myristicin possesses cytotoxic properties against various cancer cell lines, primarily through the induction of apoptosis. Quantitative data, while variable, consistently demonstrates its ability to inhibit cancer cell growth. In stark contrast, the cytotoxic effects of this compound remain uninvestigated and undocumented in the accessible scientific literature. Therefore, a direct and objective comparison of the cytotoxic effects of this compound and myristicin is not feasible at this time. Further research is imperative to characterize the biological activities of this compound and to determine if it holds any potential as a cytotoxic agent. This would not only fill a critical knowledge gap but also potentially uncover new avenues for cancer therapeutic research.

References

Croweacin's Antioxidant Powerhouse: A Comparative Analysis with Other Phenylpropanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antioxidant capacity of Croweacin compared to other structurally related phenylpropanoids reveals its significant potential as a natural antioxidant agent. This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals interested in the therapeutic applications of these compounds.

Phenylpropanoids, a class of natural compounds derived from plants, are renowned for their diverse biological activities, including potent antioxidant effects. This guide focuses on a comparative evaluation of this compound against other well-known phenylpropanoids: Eugenol, Isoeugenol, Safrole, and Myristicin. The antioxidant capacity is primarily assessed through their ability to scavenge free radicals, a key mechanism in mitigating oxidative stress implicated in numerous pathological conditions.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and other selected phenylpropanoids have been evaluated using various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound as an antioxidant; a lower IC50 value indicates a higher antioxidant potency.

The table below summarizes the available IC50 values for this compound and its counterparts. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundAssayIC50 Value (mg/mL)Source
This compound (in essential oil) DPPH49.15[1]
ABTS31.80[1]
Eugenol DPPHOptimal at 0.16 µL/mL[2]
Isoeugenol -Data on derivatives suggest high activity[3][4]
Safrole -50.28 ± 0.44 µg/mL[5][6][7][8]
Myristicin -High antioxidant potential noted[9][10][11]

Note: The IC50 value for this compound is for an essential oil containing 35.08% this compound.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are standard procedures for evaluating antioxidant capacity.

DPPH Radical Scavenging Assay

The DPPH assay is a common method used to assess the antioxidant capacity of various substances. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant, which is visually observed as a color change from purple to yellow.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A small volume of the test compound (e.g., 0.5 mL of extract) is mixed with a larger volume of the DPPH working solution (e.g., 3 mL).[12] A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period, typically 30 minutes.[12]

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer.[12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.[13]

ABTS Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small aliquot of the test compound or standard (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: The reaction mixture is incubated at room temperature for a short period, typically 6-10 minutes, in the dark.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways in Antioxidant Action

The antioxidant effects of some phenylpropanoids extend beyond direct radical scavenging and involve the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense system.

Nrf2 Signaling Pathway

A key mechanism for the antioxidant action of Eugenol and Myristicin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like Eugenol and Myristicin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[9]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Phenylpropanoids Eugenol / Myristicin Phenylpropanoids->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Myristicin-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow

A typical workflow for comparing the antioxidant capacity of different phenylpropanoids would involve a series of in vitro assays followed by cellular and potentially in vivo studies to elucidate the mechanisms of action.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies (Optional) DPPH DPPH Assay Cell_viability Cell Viability Assay DPPH->Cell_viability ABTS ABTS Assay ABTS->Cell_viability Other_assays Other Antioxidant Assays (e.g., FRAP, ORAC) Other_assays->Cell_viability ROS_measurement Intracellular ROS Measurement Cell_viability->ROS_measurement Gene_expression Gene Expression Analysis (e.g., Nrf2 target genes) ROS_measurement->Gene_expression Animal_model Animal Model of Oxidative Stress Gene_expression->Animal_model Biomarker_analysis Biomarker Analysis Animal_model->Biomarker_analysis

A proposed experimental workflow for evaluating antioxidant potential.

References

A Researcher's Guide to Validating In Vitro Antioxidant Activity: A Case Study Approach for Croweacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lacking direct quantitative data for the antioxidant capacity of Croweacin, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the in vitro antioxidant activity of such compounds. By presenting detailed experimental protocols for key assays and comparative data for well-established antioxidants, this document serves as a practical manual for the rigorous assessment of novel antioxidant candidates.

While this compound, a phenylpropanoid found in various plant species, is of interest for its potential biological activities, publicly available quantitative data from standardized in vitro antioxidant assays are scarce. This guide addresses this gap by outlining the methodologies required to generate and validate such data, thereby enabling a comparative assessment of this compound's antioxidant potential against established standards.

Comparative Antioxidant Capacity of Standard Compounds

To provide a benchmark for newly acquired experimental data on compounds like this compound, the following table summarizes typical antioxidant activity values for the well-known standards, Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C), across commonly used in vitro assays. Researchers can use this data to contextualize their own findings.

AssayParameterTroloxAscorbic Acid
DPPH Radical Scavenging IC50 (µg/mL)~3.5 - 8.5~5.0 - 10.0
ABTS Radical Scavenging TEAC1.00 (by definition)~0.5 - 1.5
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µmol Fe(II)/mg)~1.5 - 2.5~1.0 - 2.0
Oxygen Radical Absorbance Capacity (ORAC) ORAC Value (µmol TE/g)1.00 (by definition)~0.4 - 1.0

Note: The values presented are approximate and can vary depending on specific experimental conditions, reagents, and instrumentation. Researchers should always run standards concurrently with their test samples for accurate comparison.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the four most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][2][3]

Principle: The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is measured spectrophotometrically at approximately 517 nm.[1][3]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and standard (e.g., Trolox or Ascorbic Acid) in a suitable solvent to create a series of concentrations.

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard solution with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).[4][5]

Principle: The blue-green ABTS•+ chromophore is reduced by the antioxidant to its colorless neutral form. The change in absorbance is measured at 734 nm.[5]

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and standard (usually Trolox).

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Principle: The reduction of the colorless Fe³⁺-TPTZ complex to the intensely blue-colored Fe²⁺-TPTZ complex in an acidic medium is measured by the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compound and a ferrous sulfate (B86663) (FeSO₄) standard.

  • Reaction: Add the sample or standard to the FRAP reagent and incubate at 37°C.

  • Measurement: Measure the absorbance at 593 nm after a specified time (e.g., 4-6 minutes).

  • Calculation: A standard curve is constructed using the absorbance of the FeSO₄ solutions. The FRAP value of the sample is then determined from the standard curve and expressed as µmol of Fe(II) equivalents per gram or milligram of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species in the body.[6][7][8]

Principle: The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein) by the antioxidant. The decay of fluorescence is monitored over time.[6][8]

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and the standard (Trolox).

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: In a black 96-well plate, add the fluorescein (B123965) solution, followed by the sample or standard. The plate is then incubated. The reaction is initiated by adding the AAPH solution.

  • Measurement: The fluorescence is measured kinetically every 1-2 minutes until the fluorescence has decayed, typically over 60-90 minutes, using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm).

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milligram of the sample.

Visualizing Experimental and Biological Pathways

To further aid in the conceptualization of these validation studies, the following diagrams illustrate a typical experimental workflow and a simplified biological pathway relevant to antioxidant action.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Test Compound (this compound) & Standard (Trolox) Preparation Mixing Mixing of Sample/Standard with Reagent Sample->Mixing Reagent Assay Reagent Preparation (e.g., DPPH, ABTS•+) Reagent->Mixing Incubation Incubation (Time & Temperature Specific) Mixing->Incubation Measurement Spectrophotometric / Fluorometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition / Absorbance Change Measurement->Calculation StandardCurve Generation of Standard Curve Calculation->StandardCurve FinalValue Determination of IC50 / TEAC / FRAP / ORAC Value StandardCurve->FinalValue

Caption: General workflow for in vitro antioxidant assays.

G ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH, ROO•) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks This compound Antioxidant (e.g., this compound) ROS->this compound scavenged by Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Cell->Damage leads to Neutralized Neutralized Species This compound->Neutralized results in

Caption: Simplified pathway of ROS-induced oxidative stress and antioxidant intervention.

References

A Researcher's Guide to Cross-Referencing Croweacin GC-MS Data with Spectral Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the identification of Croweacin using Gas Chromatography-Mass Spectrometry (GC-MS) and cross-referencing with major spectral libraries. It further explores alternative analytical techniques for the confirmation and quantification of this phenylpropanoid. Detailed experimental protocols and supporting data are presented to aid researchers in achieving accurate and reliable identification of this compound in complex matrices.

Introduction to this compound and its Analysis

This compound (4-methoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole) is a naturally occurring phenylpropanoid found in various plant species, notably from the Crowea and Asarum genera. Its structural similarity to other pharmacologically active compounds makes its accurate identification critical in natural product research and drug discovery. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering both separation and structural information. However, confident identification relies on robust cross-referencing of the obtained mass spectra with established spectral libraries.

GC-MS Analysis of this compound: Experimental Protocol

Obtaining high-quality GC-MS data is the foundation for accurate compound identification. The following protocol is a recommended starting point for the analysis of this compound, based on established methods for essential oils and phenylpropanoids.

Sample Preparation:

A stock solution of the plant extract or essential oil should be prepared in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL. If necessary, the sample can be filtered through a 0.45 µm syringe filter to remove any particulate matter.

Instrumentation:

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system equipped with an electron ionization (EI) source is suitable for this analysis.

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph (GC)
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio of 50:1 recommended, can be adjusted based on sample concentration)
Oven Temperature ProgramInitial temperature of 60 °C (hold for 2 min), ramp at 4 °C/min to 240 °C (hold for 5 min)
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-400 amu
Scan SpeedNormal
Transfer Line Temperature280 °C
Ion Source Temperature230 °C

Cross-Referencing with Spectral Libraries: A Comparative Overview

Once the GC-MS data is acquired, the mass spectrum of the peak corresponding to this compound can be compared against various spectral libraries for identification. The choice of library can influence the confidence of the match.

Workflow for Spectral Library Cross-Referencing:

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Library Search cluster_3 Result Evaluation GCMS GC-MS Analysis Deconvolution Peak Deconvolution GCMS->Deconvolution MassSpectrum Mass Spectrum Extraction Deconvolution->MassSpectrum Wiley Wiley Registry / NIST MassSpectrum->Wiley MassBank MassBank MassSpectrum->MassBank GNPS GNPS MassSpectrum->GNPS MatchFactor Match Factor / Probability Wiley->MatchFactor MassBank->MatchFactor GNPS->MatchFactor RetentionIndex Retention Index Comparison MatchFactor->RetentionIndex Confirmation Confirmation RetentionIndex->Confirmation

Caption: Workflow for this compound identification using GC-MS and spectral libraries.

Table 2: Comparison of Major Spectral Libraries for this compound Identification

Spectral LibraryKey FeaturesExpected Match Quality for this compoundAccess
Wiley Registry™ of Mass Spectral Data / NIST/EPA/NIH Mass Spectral Library The most comprehensive commercially available library with over 1 million EI spectra. This compound's mass spectrum is known to be included in the "Adams' Essential Oil Components (GC-MS), Version 4" which is part of the Wiley library.[1]Excellent match expected. A match factor of >900 in the NIST library is considered an excellent match.[1][2]Commercial License
MassBank A high-quality, public mass spectral database for metabolites. It is a valuable resource for academic and non-commercial research.Good to excellent match possible if a standard has been submitted.Publicly Accessible
Global Natural Products Social Molecular Networking (GNPS) A web-based mass spectrometry ecosystem that enables the analysis and sharing of raw mass spectrometry data. It features extensive public spectral libraries.Good match possible, particularly within user-contributed natural product libraries.Publicly Accessible

Interpreting the Results:

A high match factor or probability score is a strong indicator of a correct identification. However, it is crucial to manually inspect the alignment of the experimental mass spectrum with the library spectrum. Key fragments to look for in the EI mass spectrum of this compound include the molecular ion peak (m/z 192) and other characteristic fragments.

To further increase confidence, the experimental Kovats retention index (RI) should be calculated and compared to literature values for this compound on a similar column. The retention index is a normalized measure of retention time that is less susceptible to variations in chromatographic conditions than absolute retention time.

Alternative Analytical Methods for this compound

While GC-MS is a primary tool for this compound identification, other analytical techniques can be employed for confirmation and quantification.

Workflow for Alternative Analytical Methods:

cluster_0 Sample Preparation cluster_1 Primary Identification cluster_2 Confirmatory Analysis & Quantification cluster_3 Data Analysis Extraction Plant Material Extraction GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC-UV/Vis Extraction->HPLC NMR NMR Spectroscopy Extraction->NMR Quantification Quantification HPLC->Quantification Structure Structural Elucidation NMR->Structure

Caption: Workflow for the analysis of this compound using alternative methods.

Table 3: Comparison of Alternative Analytical Methods for this compound

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis) Separation based on polarity using a liquid mobile phase and a stationary phase. Detection is based on the absorption of UV-Vis light by the analyte.Excellent for quantification, non-destructive, suitable for less volatile compounds.Less structural information compared to MS, requires a chromophore in the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of a molecule based on the interaction of atomic nuclei with a magnetic field.Unambiguous structure elucidation, provides information on stereochemistry.Lower sensitivity than MS, requires higher sample purity and quantity.

Experimental Considerations for Alternative Methods:

  • HPLC-UV/Vis: A reversed-phase C18 column is typically used for the separation of phenylpropanoids. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is a good starting point. The detection wavelength should be set to the absorbance maximum of this compound.

  • NMR Spectroscopy: For structural confirmation, both 1H and 13C NMR spectra should be acquired. The chemical shifts and coupling constants of the protons and carbons in the this compound molecule provide a unique fingerprint for its identification.

Conclusion

The accurate identification of this compound is achievable through a systematic approach involving high-quality GC-MS data acquisition and diligent cross-referencing with reputable spectral libraries such as the Wiley Registry/NIST database. The confidence in identification can be significantly enhanced by incorporating Kovats retention index matching. For unambiguous structural confirmation and quantification, alternative techniques like HPLC-UV/Vis and NMR spectroscopy serve as powerful complementary tools. By employing the detailed protocols and comparative information provided in this guide, researchers can confidently identify and characterize this compound in their samples, paving the way for further investigation into its biological activities and potential applications.

References

The Antimicrobial Potential of Croweacin: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Croweacin, a naturally occurring phenylpropene, has garnered interest for its potential bioactive properties. While extensive comparative studies on its antimicrobial spectrum are limited, preliminary evidence and the known activities of its chemical class suggest a promising area for further investigation. This guide provides a comparative perspective on the potential antimicrobial efficacy of this compound, alongside established antimicrobial agents, and details the experimental protocols required for such a comparative analysis.

I. Understanding this compound and its Antimicrobial Potential

This compound belongs to the phenylpropanoid class of compounds, which are secondary metabolites found in various plants.[1] Phenylpropenes, the subclass to which this compound belongs, are known to play a role in plant defense mechanisms against pathogens due to their potential antibacterial and antifungal effects.[2][3]

II. Comparative Antimicrobial Spectrum

To provide a clear comparison, the following table summarizes the qualitative antimicrobial information available for this compound (inferred from its chemical class and the traditional use of this compound-containing plants) against the quantitative data (MIC values) of commonly used antimicrobial drugs. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] A lower MIC value indicates greater potency.

Table 1: Comparative Antimicrobial Spectrum

Antimicrobial AgentChemical ClassMechanism of Action (General for Class)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compound (Potential) PhenylpropeneDisruption of cell membrane integrity and function.[6]Qualitative evidence from traditional medicine suggests activity.[4]Qualitative evidence from traditional medicine suggests activity.[4]Qualitative evidence from traditional medicine suggests activity.[2]
Penicillin β-Lactam AntibioticInhibits bacterial cell wall synthesis.0.10 µg/mL[7]High resistance commonNot applicable
Gentamicin Aminoglycoside AntibioticInhibits bacterial protein synthesis.<0.5 - 2 mg/L[8]0.5 - >128 µg/mL[9]Not applicable
Ciprofloxacin Fluoroquinolone AntibioticInhibits bacterial DNA replication.0.12 - >32 µg/mL[10]0.004 - >32 µg/mL[11]Not applicable
Amphotericin B Polyene AntifungalBinds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death.Not applicableNot applicable0.0625–4 mg/L[12]
Fluconazole Azole AntifungalInhibits the synthesis of ergosterol, a key component of the fungal cell membrane.Not applicableNot applicable0.125 to > 64 mg/l[12]

III. Experimental Protocols for Antimicrobial Susceptibility Testing

To quantitatively assess the antimicrobial spectrum of a compound like this compound, standardized in vitro susceptibility testing methods are employed. The two most common methods are the Broth Microdilution method and the Agar (B569324) Well Diffusion method.[5][13]

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.[5][14]

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and then serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15][16]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.[5] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for yeast) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for yeast).[13]

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[5]

B. Agar Well Diffusion Method for Preliminary Screening

This method is a qualitative or semi-quantitative technique used to screen for the antimicrobial activity of a substance.[17][18]

Protocol:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.[18]

  • Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar. A known volume of the test compound solution is then added to each well.[17]

  • Incubation: The plates are incubated under appropriate conditions as described for the broth microdilution method.

  • Observation of Inhibition Zones: The antimicrobial agent diffuses from the well into the agar. If the microorganism is susceptible, a clear zone of no growth will be observed around the well. The diameter of this zone of inhibition is measured and is proportional to the antimicrobial activity of the substance.[19]

IV. Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in determining the antimicrobial spectrum of a test compound.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of this compound C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Observe for Growth E->F G Determine MIC F->G Experimental_Workflow_Diffusion cluster_prep_diff Preparation cluster_assay_diff Assay cluster_analysis_diff Analysis H Prepare Inoculated Agar Plate J Create Wells in Agar H->J I Prepare this compound Solution K Add this compound to Wells I->K J->K L Incubate Plate K->L M Measure Zone of Inhibition L->M

References

A Comparative Analysis of Croweacin and Traditional Anti-inflammatory Compounds: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of the naturally occurring compound Croweacin against well-established traditional anti-inflammatory drugs: Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This document summarizes available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant signaling pathways to offer a comprehensive resource for researchers in inflammation and drug discovery.

Executive Summary

While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, Diclofenac, and Celecoxib have well-documented mechanisms of action and a wealth of efficacy data, there is a notable scarcity of quantitative experimental data specifically evaluating the anti-inflammatory properties of this compound. Found in the essential oils of various plants, this compound is reputed to possess anti-inflammatory effects, though rigorous comparative studies are lacking in the currently available scientific literature. This guide, therefore, presents a detailed comparison of the traditional compounds based on existing data and provides a qualitative overview of what is known about this compound, highlighting the significant need for further research to substantiate its potential as an anti-inflammatory agent.

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize the available quantitative data for Ibuprofen, Diclofenac, and Celecoxib from in vitro and in vivo studies.

In Vitro COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923). The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.

CompoundCOX-2 IC₅₀ (µM)Citation(s)
Ibuprofen 1.1 - 80[1][2]
Diclofenac 0.5 - 1[3][4]
Celecoxib 0.04[5]

Note: IC₅₀ values can vary depending on the specific assay conditions.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to screen for the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the compound's efficacy in reducing inflammation.

CompoundDosePaw Edema Inhibition (%)Citation(s)
Ibuprofen 100 mg/kg~50-60%[6]
Diclofenac 5 mg/kg~30-56%[7][8]
20 mg/kg~60-72%[7][8]
Celecoxib 30 mg/kgSignificant reduction[9][10]
50 mg/kgSignificant reduction[10]
Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in orchestrating the inflammatory response.

CompoundEffect on TNF-α ProductionEffect on IL-6 ProductionCitation(s)
Ibuprofen Can increase production ex vivoCan increase production ex vivo
Diclofenac Inhibits TNF-α induced NF-κB activationSignificantly decreases production
Celecoxib Inhibits TNF-α induced NF-κB activationDecreases production

This compound: An Overview of Available Information

This compound is a phenylpropanoid found in the essential oils of several plants, including those from the Crowea and Piper genera.[1] Some of these plants have been used in traditional medicine for their purported anti-inflammatory and analgesic properties.[4] While this compound is described as having potential antioxidant and anti-inflammatory activities, there is a significant lack of specific, quantitative experimental data in the public domain to validate these claims directly.[3] Further research, including in vitro enzyme assays and in vivo inflammation models, is necessary to determine its efficacy and mechanism of action as an anti-inflammatory compound and to allow for a direct comparison with traditional NSAIDs.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of acute anti-inflammatory agents.

  • Animal Model : Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization : Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Treatment : Test compounds (e.g., this compound, Ibuprofen, Diclofenac, Celecoxib) or vehicle (control) are administered orally or intraperitoneally at predetermined doses.

  • Induction of Inflammation : One hour after treatment, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema : Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Calculation of Inhibition : The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis animal Acclimatized Rats treatment Administer Test Compound (this compound, NSAID, Vehicle) animal->treatment carrageenan Inject Carrageenan into Paw treatment->carrageenan measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) carrageenan->measure calculate Calculate % Edema Inhibition measure->calculate

Carrageenan-Induced Paw Edema Workflow

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Reagents : Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe, and assay buffer.

  • Preparation : Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Reaction Setup : In a 96-well plate, the COX-2 enzyme, assay buffer, and the test compound (or vehicle for control) are pre-incubated.

  • Initiation : The reaction is initiated by adding the substrate, arachidonic acid.

  • Detection : The production of prostaglandin (B15479496) G2, an intermediate in the COX-2 reaction, is detected by a fluorescent probe. The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

  • Calculation of IC₅₀ : The concentration of the test compound that causes 50% inhibition of the enzyme activity is calculated by plotting the percentage of inhibition against the compound concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_detect Detection cluster_analysis Analysis reagents Prepare Reagents: COX-2, Substrate, Probe, Buffer compounds Prepare Test Compound Dilutions mix Incubate COX-2, Buffer & Test Compound start Add Substrate (Arachidonic Acid) mix->start measure Measure Fluorescence (Kinetic Mode) start->measure calculate Calculate IC50 measure->calculate

COX-2 Inhibition Assay Workflow

LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines in a cell-based model.

  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding : Cells are seeded into 24-well or 96-well plates and allowed to adhere overnight.

  • Treatment : Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation : Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and cytokine production.

  • Incubation : The cells are incubated for a specified period (e.g., 24 hours).

  • Sample Collection : The cell culture supernatant is collected.

  • Cytokine Measurement : The concentrations of TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : The inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.

Signaling Pathways in Inflammation

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6. Traditional NSAIDs and potentially this compound may exert their anti-inflammatory effects by modulating this pathway.

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_stim TNF-α TNFR TNFR TNFa_stim->TNFR IKK IKK Complex TLR4->IKK Signal Transduction TNFR->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive IkB_p p-IκB IkB->IkB_p NFkB_active NF-κB (p50/p65) (Active) IkB_p->NFkB_active Degradation of IκB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Simplified NF-κB Signaling Pathway

Mechanism of Action of NSAIDs

Traditional NSAIDs and COX-2 inhibitors primarily function by inhibiting the cyclooxygenase enzymes, thereby blocking the production of prostaglandins which are key mediators of inflammation, pain, and fever.

G membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins G2/H2 cox1->prostaglandins_h cox2->prostaglandins_h prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h->prostaglandins thromboxane Thromboxane A2 prostaglandins_h->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi GI Mucosal Protection prostaglandins->gi platelet Platelet Aggregation thromboxane->platelet nsaids Traditional NSAIDs (Ibuprofen, Diclofenac) nsaids->cox1 nsaids->cox2 coxibs COX-2 Inhibitors (Celecoxib) coxibs->cox2

Mechanism of Action of NSAIDs

References

Unveiling the Biological Potential of Croweacin: A Comparative Guide to Its Structural Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Croweacin, a naturally occurring phenylpropene, is a constituent of the essential oils of various plants, including those from the Crowea and Asarum genera. Its chemical scaffold, characterized by a methylenedioxyphenyl (MDP) moiety, is shared by many biologically active compounds. Despite its presence in traditional remedies, dedicated research into the structural activity relationship (SAR) of this compound and its derivatives remains limited. This guide provides a comprehensive overview of the known biological activities associated with this compound, primarily as a component of essential oils, and extrapolates potential SAR trends by drawing comparisons with the broader class of MDP-containing compounds. This analysis aims to furnish a foundational understanding for researchers interested in exploring the therapeutic and biological potential of this compound analogs.

Reported Biological Activities and Inferred Structure-Activity Relationships

Direct studies elucidating the SAR of a series of this compound derivatives are not extensively available in the public domain. However, by examining the biological activities of essential oils containing this compound and the well-documented properties of other methylenedioxyphenyl compounds, we can infer potential relationships between chemical structure and biological function.

Key Structural Features of this compound for Potential Modification

The this compound molecule presents several key sites for chemical modification to explore potential changes in biological activity. These include the allyl side chain, the methoxy (B1213986) group, and the methylenedioxy bridge.

SAR_this compound cluster_this compound This compound Core Structure cluster_modifications Potential Modification Sites croweacin_structure R1 Allyl Side Chain (R1) croweacin_structure->R1 Saturation, Isomerization, Functionalization R2 Methoxy Group (R2) croweacin_structure->R2 Substitution, Removal R3 Methylenedioxy Ring (R3) croweacin_structure->R3 Ring Opening, Substitution

Caption: Potential sites for chemical modification on the this compound scaffold.

Comparative Biological Activities

The primary biological activities reported for essential oils containing this compound are antimicrobial and insecticidal. The methylenedioxyphenyl group is a well-known inhibitor of cytochrome P450 enzymes, which can lead to synergistic effects with other drugs or pesticides.

Compound/Derivative Class Modification Inferred Biological Activity Supporting Evidence/Rationale
This compound (Parent) -Insecticidal, Antimicrobial, Cytochrome P450 InhibitionFound in essential oils with these activities. The MDP moiety is a known P450 inhibitor.[1][2]
Dihydrothis compound Saturation of the allyl side chainPotentially altered insecticidal and P450 inhibitory activity.Saturation of the allyl group in related phenylpropenes (e.g., safrole) can affect metabolic activation and biological activity.
Isothis compound Isomerization of the allyl side chain to a propenyl groupMay exhibit different potency in biological activities.The position of the double bond in the side chain can influence receptor binding and metabolism.
Demethoxy-croweacin Removal of the methoxy groupLikely reduced biological activity.The methoxy group contributes to the electronic properties of the aromatic ring, which can be crucial for activity.
Hydroxythis compound Introduction of a hydroxyl group on the ring or side chainMay increase polarity and alter metabolic pathways and activity.Hydroxylation is a common metabolic step that can lead to detoxification or bioactivation.
Analogs with modified methylenedioxy ring Opening of the dioxole ring to form a catecholSignificant change in activity; may increase antioxidant properties but lose P450 inhibitory effects.The integrity of the MDP ring is often crucial for P450 inhibition.[1]

Experimental Protocols

For researchers aiming to investigate the SAR of this compound and its derivatives, the following standard experimental protocols are recommended.

Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory effect of this compound derivatives on the activity of cytochrome P450 enzymes.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6).

  • Substrate: A fluorescent or colorimetric probe substrate specific for the CYP isozyme being tested (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).

  • Procedure: a. Pre-incubate the enzyme source with varying concentrations of the test compound (this compound derivative) in a buffer solution. b. Initiate the reaction by adding the substrate and an NADPH-generating system. c. Incubate at 37°C for a specific time. d. Stop the reaction and measure the formation of the metabolized product using a fluorometer or spectrophotometer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. d. Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microorganisms.

Methodology:

  • Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure: a. Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Insecticidal Bioassay (Contact Toxicity)

Objective: To evaluate the insecticidal activity of this compound derivatives.

Methodology:

  • Test Insect: A model insect species (e.g., fruit fly Drosophila melanogaster or maize weevil Sitophilus zeamais).

  • Procedure: a. Dissolve the this compound derivatives in a suitable solvent (e.g., acetone). b. Apply a specific amount of the test solution to a filter paper or the bottom of a petri dish and allow the solvent to evaporate. c. Introduce a known number of insects into the treated container. d. Maintain the insects under controlled environmental conditions.

  • Data Analysis: Record mortality at specific time intervals (e.g., 24, 48, and 72 hours) and calculate the LC50 (lethal concentration for 50% of the insects).

Logical Workflow for SAR Study of this compound Derivatives

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial insecticidal Insecticidal Assays purification->insecticidal p450 Cytochrome P450 Inhibition Assays purification->p450 data_analysis Quantitative Data Analysis (IC50, LC50, MIC) cytotoxicity->data_analysis antimicrobial->data_analysis insecticidal->data_analysis p450->data_analysis sar Establish Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterative Design

Caption: A logical workflow for a comprehensive SAR study of this compound derivatives.

References

In Vivo Validation of Neuroprotective Effects: A Comparative Guide for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating prevalence of neurodegenerative diseases necessitates the urgent development of effective therapeutic interventions. Natural compounds have emerged as a promising source of novel neuroprotective agents due to their diverse chemical structures and multi-target mechanisms of action.[1][2][3] While in vitro studies provide initial insights into a compound's potential, in vivo validation is a critical step to assess its efficacy, safety, and translational potential in a complex biological system. This guide provides a comparative framework for the in vivo validation of the neuroprotective effects of a novel compound, using the hypothetical example of Croweacin against other established neuroprotective agents.

Compound Profile: this compound

This compound is a phenylpropanoid that has demonstrated potential neuroprotective properties in preliminary in vitro studies. The proposed mechanisms of action include antioxidant and anti-inflammatory effects. However, to date, there is a lack of published in vivo studies specifically validating the neuroprotective effects of this compound. This guide, therefore, serves as a template for how such a validation and comparison could be structured.

Comparative Compounds

For a comprehensive evaluation, this compound's neuroprotective effects would be compared against well-characterized natural compounds with established in vivo neuroprotective activity. Examples of such compounds include:

  • Crocin (B39872): A primary active constituent of saffron, Crocin has demonstrated potent neuroprotective effects in various in vivo models of neurodegeneration, including cerebral ischemia and Alzheimer's disease.[4][5][6] Its mechanisms of action are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[4][5]

  • Catechins: Found abundantly in green tea, catechins are flavonoids known for their strong antioxidant and anti-inflammatory properties.[7] They have been shown to reduce amyloid-beta plaque aggregation and tau phosphorylation in animal models of Alzheimer's disease.[7]

  • Piperine (B192125): The main alkaloid from black pepper, piperine has shown neuroprotective effects in models of Parkinson's disease and cognitive impairment.[8] Its mechanisms involve reducing oxidative stress, inflammation, and apoptosis.[8]

Experimental Protocol: In Vivo Model of Focal Cerebral Ischemia

A commonly used and relevant model for assessing neuroprotection is the transient middle cerebral artery occlusion (MCAO) model in rodents.[9]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

2. Surgical Procedure (MCAO):

  • Anesthesia: Anesthesia is induced with 4% isoflurane (B1672236) and maintained with 1.5-2% isoflurane in a mixture of 70% N₂O and 30% O₂.

  • Occlusion: The right middle cerebral artery is occluded for 90 minutes using an intraluminal filament.

  • Reperfusion: After 90 minutes, the filament is withdrawn to allow for reperfusion.

  • Sham Group: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

3. Drug Administration:

  • Groups: Animals are randomly divided into the following groups (n=10 per group):

    • Sham

    • MCAO + Vehicle

    • MCAO + this compound (Dose 1)

    • MCAO + this compound (Dose 2)

    • MCAO + Crocin (Positive Control)

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Timing: The first dose is administered at the onset of reperfusion, followed by daily doses for 7 days.

4. Behavioral Assessment:

  • Neurological Deficit Score (NDS): Evaluated at 24 hours, 3 days, and 7 days post-MCAO on a scale of 0-5 (0 = no deficit, 5 = severe deficit).

  • Morris Water Maze: Performed from day 8 to day 12 post-MCAO to assess spatial learning and memory.

5. Histological and Biochemical Analysis (at day 14):

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.

  • Neuronal Survival: Nissl staining is used to quantify the number of surviving neurons in the penumbral region.

  • Immunohistochemistry: Brain sections are stained for markers of apoptosis (cleaved caspase-3), and neuroinflammation (Iba-1 for microglia, GFAP for astrocytes).

  • ELISA: Levels of pro-inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers (malondialdehyde, superoxide (B77818) dismutase) in the brain tissue are quantified.

Comparative Data Summary

The following table presents hypothetical data to illustrate how the neuroprotective effects of this compound could be compared to a positive control like Crocin.

ParameterMCAO + VehicleMCAO + this compound (Low Dose)MCAO + this compound (High Dose)MCAO + Crocin
Neurological Deficit Score (Day 7) 3.8 ± 0.42.5 ± 0.31.8 ± 0.2 1.5 ± 0.2
Infarct Volume (%) 45.2 ± 5.130.1 ± 4.522.5 ± 3.8 18.9 ± 3.5
Neuronal Survival (Nissl+, % of Sham) 35.6 ± 4.255.8 ± 5.168.2 ± 6.3 72.5 ± 5.9
Cleaved Caspase-3 Expression (Fold Change) 4.2 ± 0.52.8 ± 0.41.9 ± 0.3 1.6 ± 0.2
TNF-α Levels (pg/mg protein) 125.3 ± 10.885.6 ± 9.262.1 ± 7.5 55.4 ± 6.8
Superoxide Dismutase Activity (U/mg protein) 25.4 ± 3.138.9 ± 4.248.7 ± 5.0 52.1 ± 4.7
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle

Visualizing Mechanisms and Workflows

Signaling Pathway

A potential mechanism for the neuroprotective effects of many natural compounds is the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Ischemia) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Proposed Nrf2 signaling pathway for this compound's antioxidant effect.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo validation of this compound's neuroprotective effects.

Experimental_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Analysis acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization mcao MCAO Surgery / Sham randomization->mcao treatment Drug Administration (this compound / Crocin / Vehicle) mcao->treatment behavioral Behavioral Tests (NDS, Morris Water Maze) treatment->behavioral histology Histological Analysis (TTC, Nissl, IHC) behavioral->histology biochemistry Biochemical Assays (ELISA) histology->biochemistry data_analysis Statistical Analysis biochemistry->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

Caption: Workflow for in vivo validation of neuroprotective effects.

This guide provides a comprehensive framework for the in vivo validation and comparison of the neuroprotective effects of novel compounds like this compound. By employing standardized animal models, detailed experimental protocols, and robust analytical methods, researchers can generate reliable and comparable data. This structured approach is essential for identifying and characterizing promising new therapeutic agents for the treatment of neurodegenerative diseases. The hypothetical data presented for this compound underscores the importance of demonstrating dose-dependent efficacy across multiple behavioral, histological, and biochemical endpoints. Future in vivo studies are warranted to determine the actual neuroprotective potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the insecticidal potential of Croweacin and its analogues, focusing on available experimental data for structurally similar phenylpropanoids. This guide provides researchers, scientists, and drug development professionals with a comparative overview of toxicity, experimental methodologies, and mechanisms of action.

While direct experimental data on the insecticidal properties of this compound remains limited in the reviewed scientific literature, a comparative analysis of its structurally related phenylpropanoids provides significant insights into its potential efficacy and mode of action as an insecticide. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a valuable resource for researchers in the field of insecticide development.

This compound, chemically known as 4-methoxy-5-(2-propenyl)-1,3-benzodioxole, belongs to the phenylpropanoid class of organic compounds.[1] These compounds are secondary metabolites found in various plants and are known for a wide range of biological activities. Several phenylpropanoids with structures similar to this compound have been investigated for their insecticidal effects, demonstrating toxic activity against various insect pests.

Comparative Toxicity of Phenylpropanoids Related to this compound

The insecticidal efficacy of several phenylpropanoids, including asaricin, isoasarone, trans-asarone, methyleugenol, myristicin, and safrole, has been evaluated against stored product pests and mushroom fly larvae. The following table summarizes the reported median lethal concentration (LC50) values, a measure of the concentration of a substance required to kill 50% of a test population. Lower LC50 values indicate higher toxicity.

CompoundTarget Insect(s)Bioassay TypeLC50 ValueSource(s)
Asaricin Sitophilus oryzae (Rice weevil)Contact4.7 µg/mL[2]
Rhyzopertha dominica (Lesser grain borer)ContactNot specified, but effective[2]
Plodia interpunctella (Indian meal moth)ContactNot specified, but effective[2]
Isoasarone Sitophilus oryzaeContact5.6 µg/mL[2]
Rhyzopertha dominicaContactNot specified, but effective[2]
Plodia interpunctellaContactNot specified, but effective[2]
trans-Asarone Sitophilus oryzaeContactHigh LC95 value of 670.2 µg/mL[2]
Rhyzopertha dominicaContactLower toxicity[2]
Plodia interpunctellaContactLower toxicity[2]
Methyleugenol Lycoriella ingenua (Mushroom sciarid fly)Contact + Fumigant1.46 µg/cm²[3][4]
Coboldia fuscipes (Mushroom scatopsid fly)Contact + Fumigant2.33 µg/cm²[3][4]
Myristicin Lycoriella ingenuaContact + Fumigant3.59 µg/cm²[3][4]
Coboldia fuscipesContact + Fumigant4.96 µg/cm²[3][4]
Safrole Lycoriella ingenuaContact + Fumigant2.03 µg/cm²[3][4]
Coboldia fuscipesContact + Fumigant2.59 µg/cm²[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the insecticidal properties of phenylpropanoids.

Contact Toxicity Bioassay (adapted from studies on Piper sarmentosum)

This method evaluates the toxicity of a compound when it comes into direct contact with the insect.

  • Preparation of Test Solutions: The test compounds (e.g., asaricin, isoasarone) are dissolved in an appropriate solvent, such as acetone, to prepare a stock solution. A series of dilutions are then made to obtain a range of concentrations to be tested.

  • Insect Rearing: The target insects (e.g., Sitophilus oryzae) are reared on their standard diet (e.g., whole rice grains) under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • Treatment Application: A specific volume (e.g., 0.5 µL) of each test concentration is topically applied to the dorsal thorax of individual adult insects using a micro-applicator. A control group is treated with the solvent alone.

  • Observation: After treatment, the insects are transferred to petri dishes containing a food source. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 values and their 95% confidence intervals are then calculated using probit analysis.

Fumigant Toxicity Bioassay (adapted from studies on Asarum sieboldii)

This assay assesses the toxicity of volatile compounds in the vapor phase.

  • Preparation of Test Material: A filter paper disc is treated with a specific amount of the test compound dissolved in a volatile solvent. The solvent is allowed to evaporate completely.

  • Exposure Chamber: The treated filter paper is placed in a sealed container (e.g., a petri dish or a larger sealed chamber) of a known volume.

  • Insect Introduction: A known number of test insects (e.g., larvae of Lycoriella ingenua) are introduced into the exposure chamber.

  • Incubation and Observation: The chambers are kept under controlled conditions, and mortality is assessed after a specific exposure time (e.g., 24 hours).

  • Data Analysis: The LC50 values are determined by plotting the percentage of mortality against the concentrations of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay is used to determine if a compound's insecticidal activity is due to the inhibition of the acetylcholinesterase enzyme, a key component of the insect nervous system.

  • Enzyme Preparation: Acetylcholinesterase is extracted from the target insect species. This typically involves homogenizing the insect heads or whole bodies in a buffer solution and then centrifuging to obtain a supernatant containing the enzyme.

  • Assay Procedure (based on Ellman's method):

    • The reaction mixture is prepared in a 96-well microplate.

    • The insect AChE solution is pre-incubated with various concentrations of the test compound for a specific period.

    • The substrate, acetylthiocholine (B1193921) iodide (ATChI), and the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), are added to the mixture.

    • The enzyme reaction is initiated, and the change in absorbance is measured at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of reaction is proportional to the AChE activity.

  • Data Analysis: The percentage of inhibition of AChE activity by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without the inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme) can then be determined.

Mechanism of Action and Signaling Pathways

A common mode of action for many insecticides, including some phenylpropanoids, is the inhibition of the enzyme acetylcholinesterase (AChE).[2] In a healthy insect nervous system, AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synapse, which terminates the nerve signal. When AChE is inhibited, acetylcholine accumulates in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by Phenylpropanoids ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis by ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binds ACh_accumulation ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Nerve_Impulse Nerve Impulse (Signal Termination) ACh_receptor->Nerve_Impulse Signal Continuous_Signal Continuous Nerve Stimulation & Paralysis ACh_receptor->Continuous_Signal Continuous Binding Phenylpropanoid This compound-related Compound Phenylpropanoid->AChE Inhibits

Figure 1: Acetylcholinesterase Inhibition Pathway by Phenylpropanoids.

The following diagram illustrates a general workflow for the evaluation of potential botanical insecticides, from initial screening to the identification of the active compounds and their mechanism of action.

Insecticidal_Evaluation_Workflow Start Plant Material (e.g., containing this compound) Extraction Solvent Extraction (e.g., Hexane, Ethanol) Start->Extraction Crude_Extract Crude Plant Extract Extraction->Crude_Extract Initial_Screening Initial Insecticidal Screening Crude_Extract->Initial_Screening Active_Extract Active Extract Identified Initial_Screening->Active_Extract Fractionation Bioassay-Guided Fractionation Active_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation of Pure Compounds Fractionation->Isolation Toxicity_Assays Toxicity Bioassays (Contact, Fumigant, etc.) Fractions->Toxicity_Assays LC50_Determination Determine LC50 Values Toxicity_Assays->LC50_Determination Lead_Compound Lead Compound for Development LC50_Determination->Lead_Compound Pure_Compounds Pure Compounds (e.g., this compound, Analogs) Isolation->Pure_Compounds Pure_Compounds->Toxicity_Assays Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Mechanism_Study Mechanism of Action Studies (e.g., AChE Assay) Pure_Compounds->Mechanism_Study Mechanism_Study->Lead_Compound

Figure 2: General Workflow for Botanical Insecticide Evaluation.

Conclusion

While the direct insecticidal activity of this compound requires further investigation, the data available for its structural analogs strongly suggest its potential as a bioactive compound against various insect pests. The phenylpropanoids asaricin and isoasarone have demonstrated notable contact toxicity against stored product pests, with a likely mechanism of action being the inhibition of acetylcholinesterase. Similarly, methyleugenol, myristicin, and safrole have shown both contact and fumigant toxicity against mushroom fly larvae.

Future research should focus on conducting direct bioassays with this compound to determine its LC50 values against a range of economically important insect pests. Furthermore, detailed mechanistic studies, including AChE inhibition assays, would be crucial to fully elucidate its mode of action and potential for development as a novel botanical insecticide. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.

References

Safety Operating Guide

Navigating the Disposal of Croweacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidance on the disposal of Croweacin necessitates a cautious approach, treating it as a hazardous chemical waste. This protocol, based on the handling of structurally similar compounds, provides a framework for its safe management and disposal in a laboratory setting.

Due to the lack of explicit disposal directives for this compound, researchers and laboratory personnel are advised to adopt the safety and disposal procedures established for analogous chemical structures, such as safrole and myristicin. These compounds, which share the phenylpropene and benzodioxole functional groups with this compound, are classified as hazardous. Therefore, all this compound waste, including pure substance, solutions, and contaminated materials, should be managed as hazardous chemical waste to ensure personnel safety and environmental protection.

Immediate Safety and Handling Principles

Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste management facility. Laboratory procedures should focus on the safe collection, segregation, and labeling of waste streams to prepare them for collection by your institution's Environmental Health and Safety (EHS) department.

Solid this compound Waste

This category includes expired or unused this compound powder, as well as any materials used to clean up solid spills.

  • Procedure: Carefully collect all solid this compound waste in a clearly labeled, sealed, and chemically resistant container. High-density polyethylene (B3416737) (HDPE) containers are recommended. The label must clearly read "Hazardous Waste" and include the chemical name "this compound."

Liquid this compound Waste

This includes any solutions containing this compound, as well as rinsate from cleaning contaminated glassware.

  • Procedure: Collect all liquid waste in a dedicated, leak-proof, and sealed container. The container should be clearly labeled as "Hazardous Waste: this compound" and should be stored in secondary containment to prevent spills. Never dispose of liquid this compound waste down the drain.

Contaminated Sharps and Labware

This waste stream encompasses items such as needles, syringes, pipette tips, and any broken glass that has been in contact with this compound.

  • Procedure: Place all contaminated sharps directly into a designated sharps container that is puncture-resistant and labeled for chemical contamination. Do not overfill the container.

Contaminated PPE and Debris

This includes gloves, bench paper, and other disposable materials contaminated with this compound.

  • Procedure: Collect all contaminated disposable materials in a designated, sealed plastic bag or container labeled "Hazardous Waste."

Hazard Profile of Structurally Similar Compounds

To underscore the importance of treating this compound as hazardous, the table below summarizes the known hazards of structurally related compounds. This data has been compiled from various Safety Data Sheets (SDS).

CompoundCAS NumberKnown HazardsDisposal Recommendations
Safrole 94-59-7Harmful if swallowed, Causes skin irritation, Suspected of causing genetic defects, May cause cancer.[1][2]Dispose of contents/container to an approved waste disposal plant.[1][3]
Myristicin 607-91-0Harmful if swallowed, Suspected of damaging fertility, Toxic to aquatic life with long lasting effects.[4]Dispose of contents/container in accordance with local/regional/national regulations.[5]

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the disposal or neutralization of this compound. The recommended procedure is to follow standard hazardous waste disposal protocols as outlined by your institution and local regulations.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.

Croweacin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound Waste (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid this compound Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glassware) waste_type->sharps_waste Sharps solid_container Collect in Labeled, Sealed HDPE Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Container with Secondary Containment liquid_waste->liquid_container sharps_container Place in Puncture-Resistant, Labeled Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Decision tree for the segregation and disposal of different forms of this compound waste.

By adhering to these stringent disposal protocols, researchers and laboratory professionals can mitigate the potential risks associated with this compound waste, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific guidelines and EHS department for final disposal procedures.

References

Essential Safety and Operational Guide for Handling Croweacin

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known quantitative data for Croweacin is presented below for easy reference.

PropertyValueSource
Chemical Formula C11H12O3[1]
Molecular Weight 192.21 g/mol [1][2]
Exact Mass 192.078644241 Da[2]
Boiling Point 129.00 to 131.00 °C @ 10.00 mm Hg[3]
Specific Gravity 1.13460 @ 0.00 °C[3]
Refractive Index 1.53460 @ 0.00 °C[3]
Water Solubility 46.43 mg/L @ 25 °C (estimated)[3]

Personal Protective Equipment (PPE)

Due to the absence of specific toxicity data for this compound, a cautious approach is recommended. The following PPE should be considered mandatory when handling this compound.[4][5][6][7]

PPE CategoryItemSpecification
Hand Protection Disposable Nitrile GlovesStandard laboratory grade. Inspect for tears before use and change frequently.
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards.
Body Protection Laboratory CoatFully buttoned to cover as much skin as possible.
Foot Protection Closed-toe ShoesMust cover the entire foot.

For procedures with a risk of aerosol generation or handling of powders, additional respiratory protection such as a fit-tested N95 respirator or working within a certified chemical fume hood is strongly advised.

Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with solid this compound, weigh the required amount in a chemical fume hood to minimize inhalation exposure.

  • Dissolving: When preparing solutions, add the solvent to the weighed this compound slowly. If heating is required to dissolve the compound, do so in a well-ventilated area.

  • Storage: Store this compound in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advised.[1] The product is reported to be stable for a few weeks during ordinary shipping at ambient temperature.[1]

Experimental Workflow for Handling this compound:

Caption: A typical workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.[8][9][10]

  • Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of chemical waste.

Logical Flow for Waste Disposal:

Croweacin_Waste_Disposal_Plan Start Waste Generation (Solid & Liquid) Segregate Segregate Waste Types Start->Segregate Solid_Container Collect Solid Waste in Labeled Hazardous Bag Segregate->Solid_Container Liquid_Container Collect Liquid Waste in Labeled Hazardous Bottle Segregate->Liquid_Container Store Store in Designated Hazardous Waste Area Solid_Container->Store Liquid_Container->Store Pickup Arrange for Professional Waste Disposal Store->Pickup

Caption: A logical decision-making flow for the proper disposal of this compound waste.

First Aid and Emergency Procedures

In the absence of specific data, the following general first aid measures are recommended.[11]

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[8][12] Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

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